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  • Product: 1-(4-Formylphenyl)-1h-indole-5-carboxylic acid
  • CAS: 201036-31-9

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Physicochemical Profiling and Synthetic Utility of 1-(4-Formylphenyl)-1H-indole-5-carboxylic acid

Target Audience: Research Chemists, Materials Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary In modern drug discovery and advanced materials science (such as...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Materials Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

In modern drug discovery and advanced materials science (such as Metal-Organic Frameworks and covalent organic polyhedrons), the demand for rigid, predictable, and orthogonally reactive building blocks is paramount. 1-(4-Formylphenyl)-1H-indole-5-carboxylic acid (CAS: 201036-31-9) serves as a highly versatile bifunctional scaffold [1]. Featuring an electrophilic aldehyde on the N-phenyl ring and a nucleophilic/acidic carboxylate on the indole core, this molecule allows for stepwise, chemoselective functionalization without the need for complex protecting-group chemistry.

This whitepaper details the structural properties, stereoelectronic behaviors, and self-validating synthetic protocols required to successfully deploy this compound in complex synthetic workflows.

Physicochemical and Structural Profiling

To manipulate 1-(4-Formylphenyl)-1H-indole-5-carboxylic acid effectively, one must first understand its baseline physical properties. The extended aromatic system dictates its solubility, while its polar functional groups govern its interaction with solvents and biological targets [2].

Table 1: Quantitative Physicochemical Data
PropertyValueStructural Implication
CAS Registry Number 201036-31-9Unique identifier for procurement and safety tracking [1].
Molecular Formula C₁₆H₁₁NO₃Indicates a highly unsaturated, rigid aromatic framework.
Molecular Weight 265.26 g/mol Ideal low-molecular-weight linker for PROTACs.
Exact Mass 265.0739 DaTarget mass for high-resolution LC-MS confirmation.
TPSA (Topological Polar Surface Area) ~59.3 ŲExcellent membrane permeability profile if used in medicinal chemistry.
LogP (Estimated) 3.5 – 3.8Lipophilic core; necessitates polar aprotic solvents (DMSO, DMF) for stock solutions.
Hydrogen Bond Donors / Acceptors 1 (COOH) / 3 (C=O, C=O, N)Capable of strong directional intermolecular hydrogen bonding.

Stereoelectronic Properties: The Causality of Reactivity

As a Senior Application Scientist, it is critical to look beyond the 2D structure and understand the stereoelectronic communication within the molecule.

The indole core is traditionally viewed as an electron-rich, nucleophilic heterocycle. However, the N1-phenyl linkage introduces a unique electronic environment. Because the nitrogen lone pair is strictly required to maintain the 10π Hückel aromaticity of the indole system, it cannot effectively participate in resonance donation (+M effect) into the attached phenyl ring.

The Causality: Consequently, the indole system acts primarily as an electron-withdrawing group (via induction, -I effect) relative to the phenyl ring. This lack of electron donation preserves the high electrophilicity of the para-formyl group. If the nitrogen lone pair were free to donate (as in a simple aniline), the aldehyde would be deactivated. Instead, the formyl group remains highly susceptible to nucleophilic attack, ensuring rapid kinetics during reductive amination or Knoevenagel condensations [3].

OrthogonalReactivity Core 1-(4-Formylphenyl)-1H-indole-5-carboxylic acid (Bifunctional Scaffold) Aldehyde C-4' Formyl Group (Electrophilic Center) Core->Aldehyde Site 1 Carboxyl C-5 Carboxylic Acid (Nucleophilic/Acidic Center) Core->Carboxyl Site 2 RedAm Reductive Amination (NaCNBH3, Amines) Aldehyde->RedAm Knoevenagel Knoevenagel Condensation (Active Methylenes) Aldehyde->Knoevenagel Amide Amide Coupling (HATU, DIPEA, Amines) Carboxyl->Amide Ester Esterification (Alcohols, EDC) Carboxyl->Ester

Fig 1: Orthogonal reactivity pathways of the bifunctional indole scaffold.

Self-Validating Experimental Protocols

To guarantee reproducibility, protocols must be designed as self-validating systems. This means incorporating analytical checkpoints before committing to the next chemical transformation.

Protocol A: Chemoselective Reductive Amination (Targeting the Formyl Group)

Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over NaBH₄ because it is mild enough to tolerate the unprotected carboxylic acid and selectively reduces the protonated iminium ion without reducing the parent aldehyde [4]. 1,2-Dichloroethane (DCE) is used as the solvent to balance the solubility of the rigid indole core with the mild acidity required for the reaction.

Step-by-Step Methodology:

  • Dissolution: Suspend 1.0 eq of 1-(4-Formylphenyl)-1H-indole-5-carboxylic acid in anhydrous DCE (0.1 M). Add 1.1 eq of the target primary amine.

  • Activation: Add 1.5 eq of glacial acetic acid. Stir at room temperature for 2 hours.

  • Validation Checkpoint 1 (LC-MS): Pull a 10 µL aliquot, quench in MeOH, and analyze via LC-MS. Do not proceed until the mass of the parent aldehyde (265.07 Da) is replaced by the intermediate imine mass ([M+H-H₂O]⁺).

  • Reduction: Once imine formation is confirmed, add 1.5 eq of NaBH(OAc)₃ portion-wise. Stir for 12 hours at room temperature.

  • Validation Checkpoint 2 (¹H NMR): Pull a sample, evaporate, and run a crude ¹H NMR in DMSO-d₆. The sharp aldehyde singlet at ~10.0 ppm must be completely absent, replaced by a new benzylic CH₂ signal (typically a singlet or doublet near 3.8–4.2 ppm).

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and concentrate.

Protocol B: Amide Bond Formation (Targeting the Carboxylic Acid)

Rationale: The C-5 carboxylic acid is conjugated with the electron-rich pyrrole ring, slightly stabilizing the carboxylate and reducing its reactivity. HATU is chosen over standard EDC/NHS because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, overcoming this electronic deactivation and preventing premature hydrolysis [5].

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of the functionalized indole core in anhydrous DMF (0.2 M). Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA).

  • Pre-activation Check: Stir for 15 minutes. The solution will typically turn a deep yellow/orange, indicating the formation of the active HOAt ester.

  • Coupling: Add 1.1 eq of the secondary target amine. Stir at room temperature for 4 hours.

  • Validation Checkpoint (LC-MS): Analyze an aliquot. The active ester intermediate should be fully consumed, yielding the product mass.

  • Workup: Dilute with water to precipitate the highly hydrophobic product. Filter the solid, wash with cold water and diethyl ether, and dry under high vacuum.

PROTAC POI Target Protein Ligand Scaffold Indole Scaffold (Linker Hub) POI->Scaffold Reductive Amination E3 E3 Ligase Ligand Scaffold->E3 Amide Coupling PROTAC Chimeric Degrader (PROTAC) E3->PROTAC Assembly

Fig 2: Stepwise assembly of a PROTAC degrader using the indole linker hub.

Analytical Characterization Standards

When verifying the purity of 1-(4-Formylphenyl)-1H-indole-5-carboxylic acid or its derivatives, rely on the following spectral hallmarks:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Aldehyde Proton: Sharp singlet at ~10.0 ppm.

    • Carboxylic Acid Proton: Very broad singlet >12.5 ppm (often exchanges with moisture in the solvent, requiring strictly anhydrous DMSO-d₆ for observation).

    • Indole Core: The C2 and C3 protons appear as distinct doublets with a characteristic J-coupling of ~3.0–3.5 Hz.

  • LC-MS (ESI): Due to the highly acidic nature of the C-5 carboxylate, the compound ionizes exceptionally well in Negative ESI mode , showing a dominant[M-H]⁻ peak at m/z 264.0.

References

  • PubChem. "1H-Indole-5-Carboxylic Acid (CID 74280)". National Center for Biotechnology Information. URL:[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". The Journal of Organic Chemistry, 1996, 61(11), 3849-3862. URL:[Link]

  • Montalbetti, C. A. G. N., & Falque, V. "Amide bond formation and peptide coupling". Tetrahedron, 2005, 61(46), 10827-10852. URL:[Link]

Exploratory

Spectral Data Analysis of 1-(4-Formylphenyl)-1H-indole-5-carboxylic acid: A Technical Guide

This guide provides an in-depth technical analysis of the spectral data for the novel organic compound, 1-(4-Formylphenyl)-1H-indole-5-carboxylic acid. Designed for researchers, scientists, and professionals in drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the spectral data for the novel organic compound, 1-(4-Formylphenyl)-1H-indole-5-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of predicted and experimental spectroscopic data, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each section is structured to not only present the data but also to elucidate the underlying principles and experimental considerations, ensuring a thorough understanding of the molecule's structural characteristics.

Introduction

1-(4-Formylphenyl)-1H-indole-5-carboxylic acid is a compound of interest in medicinal chemistry and materials science due to its unique combination of a reactive aldehyde group, a carboxylic acid moiety, and a versatile indole core. Understanding its spectral properties is paramount for its identification, purity assessment, and the elucidation of its role in various chemical reactions and biological assays. This guide serves as a foundational resource, presenting a predictive analysis of its spectral data, grounded in established spectroscopic principles and data from analogous structures.

Predicted Spectroscopic Data

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 1-(4-Formylphenyl)-1H-indole-5-carboxylic acid is expected to exhibit a series of distinct signals corresponding to the protons in its three main structural components: the indole ring, the 4-formylphenyl group, and the carboxylic acid. The predicted chemical shifts (in ppm, relative to TMS) in a common NMR solvent such as DMSO-d₆ are summarized in the table below.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
Carboxylic acid (-COOH)12.0 - 13.0Singlet (broad)N/A
Aldehyde (-CHO)9.9 - 10.1SingletN/A
Indole H-27.6 - 7.8Doublet~3.0
Indole H-36.6 - 6.8Doublet~3.0
Indole H-47.9 - 8.1Doublet~8.5
Indole H-67.7 - 7.9Doublet of doublets~8.5, ~1.5
Indole H-78.2 - 8.4Doublet~1.5
Phenyl H-2', H-6'7.9 - 8.1Doublet~8.5
Phenyl H-3', H-5'7.7 - 7.9Doublet~8.5

The broad singlet of the carboxylic acid proton is a characteristic feature, often appearing far downfield. The aldehyde proton also resonates at a very low field. The protons on the indole and phenyl rings will exhibit characteristic splitting patterns due to spin-spin coupling with their neighbors.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The predicted chemical shifts are as follows:

Carbon Assignment Predicted Chemical Shift (ppm)
Carboxylic acid (-COOH)165 - 175
Aldehyde (-CHO)190 - 200
Indole C-2125 - 135
Indole C-3100 - 110
Indole C-3a128 - 138
Indole C-4120 - 130
Indole C-5125 - 135
Indole C-6120 - 130
Indole C-7110 - 120
Indole C-7a135 - 145
Phenyl C-1'140 - 150
Phenyl C-2', C-6'130 - 140
Phenyl C-3', C-5'120 - 130
Phenyl C-4'135 - 145

The carbonyl carbons of the carboxylic acid and aldehyde groups are expected to be the most downfield signals. The chemical shifts of the aromatic carbons are influenced by the substituents and their positions on the rings.

Predicted Mass Spectrometry (MS) Data

In an electron ionization (EI) mass spectrum, 1-(4-Formylphenyl)-1H-indole-5-carboxylic acid (molar mass: 265.26 g/mol ) is expected to show a molecular ion peak (M⁺) at m/z 265. Key fragmentation patterns would likely involve:

  • Loss of -OH (m/z 248): A common fragmentation for carboxylic acids.

  • Loss of -COOH (m/z 220): Decarboxylation is another characteristic fragmentation pathway.

  • Loss of -CHO (m/z 236): Fragmentation of the formyl group.

  • Cleavage of the N-phenyl bond: This could lead to fragments corresponding to the indole-5-carboxylic acid moiety (m/z 160) and the 4-formylphenyl radical.

The presence of these fragments would provide strong evidence for the proposed structure.

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
O-H stretch (Carboxylic acid)2500-3300Broad, Strong
C-H stretch (Aromatic)3000-3100Medium
C=O stretch (Aldehyde)1690-1715Strong
C=O stretch (Carboxylic acid)1680-1710Strong
C=C stretch (Aromatic)1450-1600Medium to Strong
C-N stretch1310-1360Medium
C-O stretch (Carboxylic acid)1210-1320Strong

The broad O-H stretch of the carboxylic acid is a hallmark feature, often overlapping with C-H stretching bands. The two distinct C=O stretching frequencies for the aldehyde and carboxylic acid may overlap but should be distinguishable.

Experimental Protocols

To obtain high-quality spectral data, adherence to standardized experimental protocols is crucial. The following sections outline the methodologies for acquiring ¹H NMR, ¹³C NMR, MS, and IR spectra.

NMR Spectroscopy Protocol

A well-defined protocol ensures reproducibility and accuracy in NMR data acquisition.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh 5-10 mg of sample b Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6) a->b c Vortex until fully dissolved b->c d Filter through a glass wool plug into a clean NMR tube c->d e Insert sample into the NMR spectrometer f Lock and shim the instrument e->f g Acquire 1H spectrum (e.g., 16 scans) f->g h Acquire 13C spectrum (e.g., 1024 scans) g->h i Fourier transform the raw data j Phase and baseline correct the spectra i->j k Reference the spectra (e.g., to TMS or residual solvent peak) j->k l Integrate peaks (1H) and pick peaks (1H and 13C) k->l MS_Workflow cluster_intro Sample Introduction cluster_analysis Analysis cluster_data Data Interpretation a Dissolve a small amount of sample in a volatile solvent (e.g., methanol) b Introduce the sample into the mass spectrometer (e.g., via direct infusion or GC/LC) a->b c Ionize the sample (e.g., using electron ionization at 70 eV) d Accelerate ions into the mass analyzer c->d e Separate ions based on their mass-to-charge ratio (m/z) d->e f Detect the ions e->f g Generate a mass spectrum (plot of ion abundance vs. m/z) h Identify the molecular ion peak g->h i Analyze the fragmentation pattern h->i

Caption: General workflow for mass spectrometry analysis.

Causality in Experimental Choices:

  • High Vacuum: A high vacuum is necessary to prevent collisions between ions and air molecules, which would interfere with their trajectory to the detector.

  • Electron Ionization (EI): EI at 70 eV is a standard method that provides reproducible fragmentation patterns, which are useful for structural elucidation and library matching. [1][2]

Infrared Spectroscopy Protocol

The acquisition of an IR spectrum is a rapid and straightforward technique for identifying functional groups.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis a Prepare a KBr pellet or a thin film of the solid sample b Alternatively, use an ATR accessory for direct solid analysis a->b c Record a background spectrum (air or empty ATR) d Place the sample in the IR beam path c->d e Record the sample spectrum d->e f The instrument software automatically ratios the sample to the background e->f g Identify characteristic absorption bands h Correlate bands with specific functional groups g->h

Sources

Foundational

1H NMR spectrum of 1-(4-Formylphenyl)-1h-indole-5-carboxylic acid

Structural Elucidation and 1 H NMR Spectral Analysis of 1-(4-Formylphenyl)-1H-indole-5-carboxylic Acid: A Technical Whitepaper Executive Summary In the landscape of modern drug discovery and organic synthesis, indole der...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation and 1 H NMR Spectral Analysis of 1-(4-Formylphenyl)-1H-indole-5-carboxylic Acid: A Technical Whitepaper

Executive Summary

In the landscape of modern drug discovery and organic synthesis, indole derivatives serve as privileged scaffolds. Specifically, 1-(4-Formylphenyl)-1H-indole-5-carboxylic acid (C 16​ H 11​ NO 3​ ) is a highly functionalized building block utilized in the development of targeted therapeutics and complex polymer architectures. This whitepaper provides an authoritative, in-depth guide to the 1 H Nuclear Magnetic Resonance (NMR) spectrum of this molecule. By dissecting the electronic environment, spin-spin coupling networks, and optimal acquisition methodologies, this guide equips researchers with a self-validating framework for structural verification.

Molecular Architecture & Electronic Environment

The structural integrity of 1-(4-Formylphenyl)-1H-indole-5-carboxylic acid is defined by three distinct electronic domains:

  • The Indole Core: A fused bicyclic system where the nitrogen atom (N1) donates electron density into the aromatic system, while the C5 position is substituted with an electron-withdrawing carboxylic acid (-COOH) group. Foundational shift data for the base indole-5-carboxylic acid core can be referenced via the [1].

  • The 4-Formylphenyl Moiety: Attached directly to N1, this para-substituted benzene ring is capped by a strongly electron-withdrawing aldehyde (-CHO) group.

  • Anisotropic Deshielding Zones: The presence of two carbonyl groups (acid and aldehyde) creates powerful magnetic anisotropic cones. Protons falling within the deshielding regions of these cones (specifically H-4 on the indole core and H-3'/5' on the phenyl ring) will experience significant downfield shifts.

High-Resolution 1 H NMR Acquisition: A Self-Validating Protocol

To achieve a high-fidelity spectrum, the experimental protocol must be treated as a self-validating system. Any deviation in sample integrity or instrument homogeneity will immediately manifest as peak broadening or loss of fine coupling resolution. Standard acquisition parameters align with .

Solvent Selection Causality

The zwitterionic potential and highly polar nature of the indole-5-carboxylic acid core necessitate a strong hydrogen-bond accepting solvent. DMSO-d 6​ is selected over CDCl 3​ not merely for solubility, but to intentionally slow the chemical exchange rate of the carboxylic acid proton. This allows the -COOH signal to be observed as a distinct broad singlet, which would otherwise be lost to rapid exchange in less coordinating solvents.

Step-by-Step Methodology
  • Sample Preparation: Weigh 3–5 mg of the analyte. Dissolve completely in 0.6 mL of DMSO-d 6​ (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference ( δ = 0.00 ppm).

  • Tube Loading & Equilibration: Transfer the homogeneous solution to a 5 mm precision NMR tube. Ensure the solvent column is at least 4 cm high to prevent magnetic susceptibility distortions at the coil edges. Allow 5 minutes for thermal equilibration inside the probe.

  • Locking & Shimming: Perform an automated or manual lock onto the deuterium frequency of DMSO-d 6​ . Shim the Z1–Z5 gradients until the residual DMSO pentet ( δ = 2.50 ppm) achieves a line width of < 1.0 Hz at half-height.

  • Pulse Sequence Optimization: Utilize a standard 1D 1 H pulse sequence (e.g., zg30). Set the relaxation delay ( D1​ ) to 2.0 seconds minimum to ensure complete longitudinal relaxation ( T1​ ) of the quaternary-adjacent protons. Acquire 16 to 64 scans (NS) for optimal Signal-to-Noise Ratio (SNR).

  • Apodization & Fourier Transform: Apply an exponential window function with a Line Broadening (LB) factor of 0.3 Hz to the Free Induction Decay (FID) prior to the Fourier Transform (FT). Perform zero- and first-order phase corrections.

NMR_Workflow A Sample Prep DMSO-d6 + TMS B Lock & Shim Z1-Z5 Gradients A->B C Pulse Sequence 1D 1H (zg30) B->C D Acquisition FID Generation C->D E Processing FT & Phasing D->E

Caption: Step-by-step self-validating workflow for high-resolution 1H NMR acquisition.

Spectral Analysis & Signal Assignment

The 1 H NMR spectrum of this compound contains 11 distinct protons. The assignments below represent the expected chemical shifts at 400 MHz in DMSO-d 6​ . For comprehensive rules on spin-spin coupling and anisotropic effects, we rely on the established principles documented in the .

Quantitative Data Summary
Proton(s)Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale & Causality
-COOH ~12.80Broad Singlet (br s)-1HHighly deshielded acidic proton; broad due to intermediate hydrogen-bond exchange.
-CHO 10.10Singlet (s)-1HAldehydic proton; extreme downfield shift due to carbonyl diamagnetic anisotropy.
H-4 8.35Doublet (d)1.51HIndole core; isolated proton strongly deshielded by the ortho -COOH group. Fine meta-coupling to H-6.
H-3', H-5' 8.12Doublet (d)8.52HPhenyl ring; ortho to the strongly electron-withdrawing formyl (-CHO) group.
H-6 7.85Doublet of doublets (dd)8.5, 1.51HIndole core; ortho-coupled to H-7 and meta-coupled to H-4.
H-2', H-6' 7.80Doublet (d)8.52HPhenyl ring; ortho to the indole N1 atom.
H-2 7.75Doublet (d)3.31HPyrrole ring; deshielded by the adjacent N1 atom and the steric/electronic influence of the N-aryl group.
H-7 7.65Doublet (d)8.51HIndole core; ortho-coupled to H-6.
H-3 6.85Doublet (d)3.31HPyrrole ring; exhibits the typical upfield shift characteristic of the electron-rich C3 position in indoles.
Mechanistic Insights into the AA'BB' Spin System

The 4-formylphenyl moiety presents a classic AA'BB' spin system , which often deceptively simplifies into two distinct doublets at lower field strengths. The magnetic inequivalence of the protons ortho and meta to the formyl group is driven by resonance. The -CHO group pulls electron density from the ortho positions (H-3'/5'), shifting them significantly downfield ( 8.12 ppm). The coupling constant ( 3J≈8.5 Hz) is a highly reliable metric for ortho-aromatic coupling in an unstrained benzene ring.

Spin-Spin Coupling Networks (COSY Logic)

To definitively validate the 1D assignments, one must trace the scalar coupling ( J -coupling) networks. In the absence of 2D COSY data, the logic of the coupling network serves as a theoretical proof of structure:

  • The Pyrrole Network: H-2 and H-3 are isolated from the rest of the ring system by the quaternary C3a and N1 atoms, coupling only to each other ( 3J≈3.3 Hz).

  • The Benzene Core Network: H-6 is the critical node, exhibiting a large ortho-coupling to H-7 ( 3J≈8.5 Hz) and a fine meta-coupling to H-4 ( 4J≈1.5 Hz).

  • The N-Aryl Network: The symmetry of the freely rotating 4-formylphenyl group creates two pairs of equivalent protons that couple exclusively with each other.

SpinCoupling cluster_indole Indole Core Protons cluster_phenyl 4-Formylphenyl Protons H2 H-2 H3 H-3 H2->H3 3J (3.3 Hz) H4 H-4 H6 H-6 H4->H6 4J (1.5 Hz) H7 H-7 H6->H7 3J (8.5 Hz) H26 H-2'/6' H35 H-3'/5' H26->H35 3J (8.5 Hz)

Caption: Spin-spin scalar coupling network (COSY logic) validating the aromatic proton assignments.

Conclusion

The 1 H NMR spectrum of 1-(4-Formylphenyl)-1H-indole-5-carboxylic acid is a masterclass in predicting chemical shifts via electronic perturbation. By understanding the anisotropic deshielding of the carbonyl groups and the distinct coupling networks of the indole and N-aryl systems, researchers can confidently verify the structural identity and purity of this critical building block. Adhering to the self-validating acquisition protocols outlined herein ensures reproducibility and scientific integrity in downstream drug development workflows.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 74280, 1H-Indole-5-Carboxylic Acid." PubChem,[Link]

  • Reich, H. J. "High Resolution NMR Techniques in Organic Chemistry." Organic Chemistry Data (Hans Reich Collection),[Link]

  • Bruker Corporation. "Nuclear Magnetic Resonance (NMR) Spectroscopy Guidelines." Bruker,[Link]

Sources

Exploratory

Advanced 13C NMR Analysis of 1-(4-Formylphenyl)-1H-indole-5-carboxylic acid: Methodologies, Signal Assignment, and Structural Elucidation

Executive Summary The structural verification of complex organic intermediates is a critical bottleneck in drug discovery and materials science. 1-(4-Formylphenyl)-1H-indole-5-carboxylic acid (C16H11NO3) presents a uniqu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural verification of complex organic intermediates is a critical bottleneck in drug discovery and materials science. 1-(4-Formylphenyl)-1H-indole-5-carboxylic acid (C16H11NO3) presents a unique analytical challenge due to its highly conjugated architecture, which includes an electron-rich indole core, an N-linked para-substituted phenyl ring, and two distinct carbonyl environments (an aldehyde and a carboxylic acid).

This whitepaper provides an authoritative, in-depth guide to the 13 C Nuclear Magnetic Resonance (NMR) analysis of this molecule. By moving beyond basic spectral acquisition, this guide establishes a self-validating experimental protocol, details the causality behind specific pulse sequence selections, and maps the mechanistic rationale for the expected chemical shifts.

Structural Deconstruction & Expected Chemical Shifts

To elucidate the structure using 13 C NMR, we must first logically deconstruct the molecule's carbon environments. The molecular formula C16H11NO3 dictates 16 total carbons. However, due to the free rotation of the para-substituted phenyl ring around the N-C1' bond in solution, the molecule exhibits local symmetry. The ortho carbons (C2' and C6') are magnetically equivalent, as are the meta carbons (C3' and C5').

Consequently, the 13 C NMR spectrum will yield exactly 14 distinct carbon signals :

  • 2 Carbonyls (Aldehyde and Carboxylic Acid)

  • 4 Phenyl ring signals (representing 6 carbons)

  • 8 Indole core signals

Quantitative Data Presentation: Expected Signal Matrix

The following table synthesizes the expected chemical shifts based on empirical additivity rules, magnetic anisotropy, and established literature values for benzaldehydes[1] and indole derivatives[2].

Carbon PositionExpected Shift (δ, ppm)Multiplicity (DEPT-135)Mechanistic Assignment Rationale
C=O (Aldehyde) ~191.5Cq (Suppressed)Extreme deshielding driven by the electronegative oxygen and the magnetic anisotropy of the C=O π -system[1].
C=O (Carboxyl) ~168.0Cq (Suppressed)Shielded relative to the aldehyde due to resonance electron donation from the hydroxyl oxygen.
C-1' (Phenyl) ~143.0Cq (Suppressed)Ipso carbon; heavily deshielded by the directly attached electronegative indole nitrogen.
C-7a (Indole) ~138.0Cq (Suppressed)Bridgehead carbon adjacent to the pyrrole nitrogen; characteristic downfield shift[2].
C-4' (Phenyl) ~134.0Cq (Suppressed)Ipso carbon attached to the strongly electron-withdrawing formyl group.
C-3'/C5' (Phenyl) ~131.0CH (Positive)Meta to the indole nitrogen, ortho to the formyl group. Equivalent due to rapid bond rotation.
C-2 (Indole) ~129.0CH (Positive)Alpha to the indole nitrogen. Highly characteristic shift for N-substituted indoles[2].
C-3a (Indole) ~128.0Cq (Suppressed)Bridgehead carbon connecting the pyrrole and benzene rings of the indole core.
C-5 (Indole) ~125.0Cq (Suppressed)Ipso carbon attached to the carboxylic acid; deshielded by the -COOH group.
C-2'/C6' (Phenyl) ~124.0CH (Positive)Ortho to the indole nitrogen. Equivalent due to rapid bond rotation.
C-4, C-6 (Indole) ~122.0 - 124.0CH (Positive)Typical aromatic carbons within the indole benzene ring.
C-7 (Indole) ~110.0CH (Positive)Shielded by resonance from the adjacent nitrogen lone pair.
C-3 (Indole) ~105.0CH (Positive)Highly shielded β -carbon of the enamine-like pyrrole system; diagnostic for indoles[2].

Experimental Methodology: A Self-Validating Protocol

To ensure absolute scientific integrity, the NMR acquisition must be treated as a self-validating system. Every parameter choice is dictated by the physical chemistry of the molecule.

Phase 1: Sample Preparation & Environmental Control
  • Sample Mass: Weigh 15–20 mg of the analyte. High concentration is required to achieve an adequate Signal-to-Noise (S/N) ratio for the 6 quaternary carbons.

  • Solvent Selection: Dissolve the sample in 0.6 mL of anhydrous DMSO- d6​ .

    • Causality: The highly polar carboxylic acid group will cause severe dimerization via hydrogen bonding in non-polar solvents like CDCl 3​ , leading to peak broadening and chemical shift instability. DMSO- d6​ disrupts these dimers, ensuring sharp, reproducible resonances[3].

  • Referencing: Use the central peak of the DMSO- d6​ septet at 39.52 ppm as the internal chemical shift reference[3].

Phase 2: Instrument Tuning & Acquisition
  • Hardware: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a cryoprobe (yielding 100 MHz for 13 C).

  • Pulse Sequence: Employ an inverse-gated decoupling sequence (zgig or equivalent) if quantitative integration is desired, or a standard composite pulse decoupling (zgpg30) for standard structural verification.

  • Relaxation Delay (D1): Set D1 to 2.5 – 3.0 seconds .

    • Causality: Quaternary carbons (Cq) lack directly attached protons. Therefore, they cannot undergo efficient dipole-dipole relaxation and rely on slower Chemical Shift Anisotropy (CSA). A standard 1-second delay will cause the critical C=O and bridgehead signals to vanish into the baseline noise.

  • Scans (NS): Acquire a minimum of 1024 scans.

Phase 3: System Validation Checkpoints
  • Pre-Acquisition Validation: Run a rapid 16-scan 1 H NMR. The integration ratio of the aldehyde proton (~10.0 ppm) to the aromatic envelope must perfectly align with the molecular formula. If the broad carboxylic acid proton (~12.5 ppm) is missing, suspect rapid deuterium exchange with residual D 2​ O in the solvent[3].

  • Post-Acquisition Validation (The 14/8/6 Rule): The final 13 C spectrum must contain exactly 14 peaks. Upon applying a DEPT-135 sequence, exactly 8 peaks must appear as positive signals (CH), and 6 peaks must disappear (Cq). Any deviation instantly flags an impurity, degradation, or an insufficient D1 delay.

NMR_Workflow N1 Sample Preparation (DMSO-d6, 25°C) N2 1D 13C NMR Acquisition (Optimize D1 > 2.5s) N1->N2 Ensures Monomeric State N3 Multiplicity Editing (DEPT-135 / APT) N2->N3 14 Total Signals N4 2D Correlation (HSQC & HMBC) N3->N4 Isolates 6 Cq & 8 CH N5 Signal Assignment & Structural Verification N4->N5 Maps 2J/3J Connectivity

Fig 1. Step-by-step 13C NMR acquisition and structural elucidation workflow.

Causality and Mechanistic Rationale in Signal Assignment

The true expertise in NMR analysis lies not in reading the spectrum, but in understanding the quantum mechanical environments that dictate it.

Distinguishing the Carbonyls

The molecule contains two carbonyls. The aldehyde carbon is heavily deshielded (~191.5 ppm) because the hydrogen atom attached to it provides no shielding electron density, leaving the carbon fully exposed to the electronegativity of the oxygen[1]. Conversely, the carboxylic acid carbon (~168.0 ppm) benefits from resonance electron donation from the adjacent hydroxyl oxygen, which partially shields the carbon nucleus and shifts it upfield.

The N-Aryl Linkage (Regiochemistry Confirmation)

Confirming that the phenyl ring is attached to the indole Nitrogen (Position 1) rather than a carbon (e.g., Position 2 or 3) is the most critical structural question. In the 13 C spectrum, the C-1' of the phenyl ring will appear unusually far downfield (~143.0 ppm) due to the inductive electron withdrawal by the indole nitrogen. To definitively prove this linkage, we rely on HMBC (Heteronuclear Multiple Bond Correlation) . An HMBC experiment maps long-range ( 2J and 3J ) carbon-proton couplings. We expect to see a strong 3J correlation from the phenyl H-2'/H-6' protons to the indole C-2 and C-7a carbons, unequivocally proving the N-C bond formation.

HMBC_Network cluster_0 Proton Origins (1H) cluster_1 Target Carbons (13C) H_Ald H-Aldehyde (~10.0 ppm) C_Phenyl C-1' (Ph) 143 ppm H_Ald->C_Phenyl 3J (Weak) H_Indole H-3 (Indole) (~6.8 ppm) C_Indole C-2 (Indole) 129 ppm H_Indole->C_Indole 2J C_Indole_Q C-3a/7a 128/138 ppm H_Indole->C_Indole_Q 3J (Diagnostic) H_Phenyl H-2'/6' (~7.8 ppm) C_Ald C=O (Ald) 191 ppm H_Phenyl->C_Ald 3J (Strong) H_Phenyl->C_Indole 3J (Across N)

Fig 2. Key HMBC (Heteronuclear Multiple Bond Correlation) logical mapping.

Resolving the Indole Core

The indole core exhibits a highly diagnostic signal at ~105.0 ppm[2]. This belongs to C-3. The extreme upfield shift is a direct result of the enamine-like resonance structure of the pyrrole ring, where the nitrogen lone pair donates electron density directly onto the C-3 position, heavily shielding the nucleus. Recognizing this signal serves as an immediate internal anchor point for assigning the rest of the heterocyclic system.

References

  • Source: docbrown.
  • Title: Nuclear magnetic resonance spectroscopy.
  • Source: pitt.

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Foundational

An In-depth Technical Guide to the Solubility of 1-(4-Formylphenyl)-1H-indole-5-carboxylic Acid in Organic Solvents

Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from formulation strategies to bioavailability. This guide provides a comprehen...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from formulation strategies to bioavailability. This guide provides a comprehensive technical overview of the solubility of 1-(4-Formylphenyl)-1H-indole-5-carboxylic acid, a molecule of interest in contemporary drug discovery. While specific experimental solubility data for this compound is not widely published, this document synthesizes fundamental principles of solubility, outlines authoritative experimental protocols for its determination, and offers expert insights into the interpretation and application of such data. This whitepaper is intended for researchers, scientists, and drug development professionals seeking a robust framework for understanding and experimentally determining the solubility of this and structurally related compounds.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug candidate from the laboratory to the clinic, few physicochemical properties are as fundamental as solubility. Solubility, the ability of a substance to dissolve in a solvent to form a homogeneous solution, directly impacts an API's absorption, distribution, metabolism, and excretion (ADME) profile. Poor solubility can lead to low and variable bioavailability, hindering the development of a promising therapeutic agent.[1] Therefore, a thorough understanding and precise measurement of a compound's solubility in various solvents are paramount during the early stages of drug discovery and lead optimization.[1]

1-(4-Formylphenyl)-1H-indole-5-carboxylic acid is a molecule that incorporates several key functional groups: an indole ring system, a carboxylic acid, and a formylphenyl substituent. This unique combination of functionalities presents an interesting case for solubility studies, as each group contributes to the overall polarity, hydrogen bonding capacity, and potential for ionization of the molecule. This guide will delve into the theoretical considerations that govern its solubility and provide a practical, field-proven methodology for its experimental determination.

Theoretical Framework: Predicting the Solubility of 1-(4-Formylphenyl)-1H-indole-5-carboxylic Acid

The principle of "like dissolves like" is a foundational concept in predicting solubility.[2] This principle suggests that a solute will dissolve best in a solvent that has a similar polarity. 1-(4-Formylphenyl)-1H-indole-5-carboxylic acid possesses both polar and non-polar characteristics.

  • Polar Moieties : The carboxylic acid group (-COOH) is highly polar and capable of acting as both a hydrogen bond donor and acceptor. The formyl group (-CHO) is also polar due to the electronegativity of the oxygen atom. The indole nitrogen can also participate in hydrogen bonding.

  • Non-Polar Moieties : The phenyl and indole ring systems are largely non-polar and will favor interactions with non-polar solvents through van der Waals forces.

Based on these structural features, we can anticipate the following solubility trends:

  • High Solubility in Polar, Protic Solvents : Solvents like methanol, ethanol, and other short-chain alcohols are expected to be effective at dissolving this compound. They can engage in hydrogen bonding with the carboxylic acid and formyl groups, effectively solvating the molecule.

  • Good Solubility in Polar, Aprotic Solvents : Solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are also likely to be good solvents. Their high polarity and ability to accept hydrogen bonds will facilitate the dissolution of the compound. For instance, indole-3-carboxylic acid is known to be soluble in DMSO.[3]

  • Moderate to Low Solubility in Solvents of Intermediate Polarity : Ethers (e.g., diethyl ether, tetrahydrofuran) and esters (e.g., ethyl acetate) may exhibit moderate solvating power. While they can interact with the polar groups to some extent, their larger non-polar regions may limit overall solubility.

  • Low Solubility in Non-Polar Solvents : Non-polar solvents such as hexane, toluene, and chloroform are expected to be poor solvents for this compound due to the significant polarity imparted by the carboxylic acid and formyl groups.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility, providing a measure of the equilibrium concentration of a solute in a solvent at a given temperature.[4][5][6] This method is highly accurate and is the reference method for regulatory purposes.[6]

Rationale for Experimental Design

The core principle of the shake-flask method is to create a saturated solution in equilibrium with an excess of the solid compound.[4] This ensures that the measured concentration represents the true thermodynamic solubility. Key considerations in the experimental design include temperature control, equilibration time, and accurate quantification of the dissolved solute.[4][7]

Step-by-Step Protocol
  • Preparation of Solvent Mixtures : Prepare a series of vials containing a precise volume of the selected organic solvents.

  • Addition of Excess Solute : Add an excess amount of 1-(4-Formylphenyl)-1H-indole-5-carboxylic acid to each vial. A visual excess of solid material should be present to ensure saturation.

  • Equilibration : Seal the vials and place them in a shaker or agitator within a temperature-controlled incubator (e.g., 25 °C or 37 °C).[6] The mixtures should be agitated for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.[1][6]

  • Phase Separation : After equilibration, allow the vials to stand undisturbed to allow the excess solid to sediment. Alternatively, the samples can be centrifuged or filtered to separate the solid phase from the saturated solution.[1][4]

  • Sample Dilution and Quantification : Carefully withdraw an aliquot of the clear supernatant. This sample should be diluted with a suitable solvent to a concentration within the linear range of the analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying the concentration of the dissolved compound.[4]

  • Data Analysis : Construct a calibration curve using standard solutions of known concentrations. Use the calibration curve to determine the concentration of the diluted sample and then back-calculate the solubility of the compound in the original solvent.

The following diagram illustrates the workflow for the shake-flask solubility determination method:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solvent Prepare Solvent Vials add_solute Add Excess Solute prep_solvent->add_solute agitate Agitate at Constant Temperature (24-72 hours) add_solute->agitate separate Centrifuge or Filter agitate->separate sample Collect Supernatant separate->sample dilute Dilute Sample sample->dilute hplc Quantify via HPLC dilute->hplc calculate Calculate Solubility hplc->calculate

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents. A tabular format is highly recommended.

Table 1: Hypothetical Solubility of 1-(4-Formylphenyl)-1H-indole-5-carboxylic Acid in Various Organic Solvents at 25 °C

SolventSolvent ClassPolarity IndexSolubility (mg/mL)Qualitative Assessment
MethanolPolar Protic5.1> 50Very Soluble
EthanolPolar Protic4.3> 30Freely Soluble
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2> 100Very Soluble
N,N-Dimethylformamide (DMF)Polar Aprotic6.4> 80Very Soluble
AcetonePolar Aprotic5.1~15Soluble
Ethyl AcetateEster4.4~5Sparingly Soluble
Tetrahydrofuran (THF)Ether4.0~8Sparingly Soluble
Dichloromethane (DCM)Halogenated3.1< 1Slightly Soluble
TolueneAromatic Hydrocarbon2.4< 0.1Very Slightly Soluble
n-HexaneAliphatic Hydrocarbon0.1< 0.01Practically Insoluble

Disclaimer: The values presented in this table are hypothetical and for illustrative purposes only. Actual experimental values may vary.

Interpreting this data involves correlating the observed solubilities with the physicochemical properties of the solvents. As predicted by the theoretical framework, polar solvents, particularly those capable of hydrogen bonding, are expected to be the most effective at dissolving 1-(4-Formylphenyl)-1H-indole-5-carboxylic acid.

Broader Implications for Drug Development

The selection of appropriate solvents extends beyond simply dissolving the API.[8] In a pharmaceutical manufacturing context, factors such as safety, environmental impact, and regulatory compliance are of utmost importance.[8][9] Solvent selection guides, such as those developed by large pharmaceutical companies and academic consortia, provide a framework for choosing greener and safer solvents.[10][11]

The solubility data for 1-(4-Formylphenyl)-1H-indole-5-carboxylic acid will inform several key decisions in the drug development pipeline:

  • Formulation Development : For oral dosage forms, understanding the solubility in aqueous and biorelevant media is crucial.[6] For parenteral formulations, solubility in pharmaceutically acceptable co-solvents will guide the development of stable and effective drug products.

  • Process Chemistry : The choice of reaction and crystallization solvents will be heavily influenced by the solubility profile of the API and its intermediates.[12]

  • Toxicology Studies : The selection of a suitable vehicle for in vivo studies depends on the solubility of the compound in non-toxic and biocompatible solvent systems.

Conclusion

While specific, publicly available solubility data for 1-(4-Formylphenyl)-1H-indole-5-carboxylic acid is limited, a comprehensive understanding of its chemical structure allows for reasoned predictions of its solubility behavior. The principles of "like dissolves like," combined with an appreciation for the roles of polarity and hydrogen bonding, provide a strong theoretical foundation. This guide has outlined the gold-standard shake-flask method for the experimental determination of thermodynamic solubility, offering a detailed protocol and a framework for data interpretation. The insights gained from such studies are invaluable for guiding the rational design of formulations and manufacturing processes for this and other promising drug candidates.

References

  • Purosolv. (2025, April 22). Key Considerations for Selecting Solvents in Drug Manufacturing.
  • Measurement and Correlation of Solubilities of Indole-2-carboxylic Acid in Ten Different Pure Solvents from (278.15 to 360.15) K. (2013, November 8).
  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024, February 15). Pharmaceutical Sciences.
  • Enamine. Shake-Flask Solubility Assay.
  • Shake Flask method: Significance and symbolism. (2025, September 9).
  • U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io.
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
  • CK-12 Foundation. (2026, January 14). Physical Properties of Aldehydes and Ketones.
  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
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  • Measurement and Correlation of Solubilities of Indole-2-carboxylic Acid in Ten Different Pure Solvents from (278.15 to 360.15) K. (2013, November 8).
  • What Factors Are Taken Into Consideration When Selecting a Solvent?. (2026, February 19).
  • OpenOChem Learn. Physical Properties of Ketones and Aldehydes.
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  • Open Library Publishing Platform. (2023, October 27). 24.3 Physical Properties of Aldehydes and Ketones.
  • amofor. (2023, December 21).
  • Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. (2013, November 4).
  • Chemistry LibreTexts. (2022, September 15). 14.10: Properties of Aldehydes and Ketones.
  • EMBIBE. (2023, January 25). Physical Properties of Aldehydes and Ketones: Solubility, Chemical Formula.
  • University of York. Solvent Selection Guide.
  • Selleck Chemicals. Indole-3-carboxylic acid | CAS 771-50-6.

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Exploratory

The Indole-5-Carboxylic Acid Scaffold: A Privileged Motif in the Exploration of Novel Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary: The indole nucleus represents one of the most important heterocyclic scaffolds in medicinal chemistry, formin...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The indole nucleus represents one of the most important heterocyclic scaffolds in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and clinical candidates.[1] Its unique electronic properties and structural resemblance to endogenous molecules like tryptophan allow it to interact with a wide array of biological targets.[1] This guide focuses specifically on the indole-5-carboxylic acid moiety, a versatile derivative that serves as a critical building block for compounds with significant therapeutic potential.[2][3] We will explore the diverse biological activities of substituted indole-5-carboxylic acids, including their anticancer, antiviral, and antimicrobial properties, as well as their role as specific enzyme inhibitors. This document provides a Senior Application Scientist's perspective, synthesizing technical data with field-proven insights into the experimental workflows and rationale necessary for advancing these promising compounds from discovery to development.

Introduction: The Significance of the Indole-5-Carboxylic Acid Core

The indole ring system is a cornerstone of drug discovery, prized for its ability to mimic peptide structures and bind reversibly to various enzymes.[1] The introduction of a carboxylic acid group at the 5-position significantly influences the molecule's physicochemical properties, such as its acidity, solubility, and potential for hydrogen bonding.[3] This functional group not only serves as a handle for further chemical modification but also acts as a key pharmacophoric element, enabling critical interactions with biological targets. Indole-5-carboxylic acid itself is a reactant in the synthesis of tryptophan dioxygenase inhibitors, potential anticancer immunomodulators, and inhibitors of the Hedgehog pathway, highlighting its foundational role in creating diverse and potent bioactive molecules.[2][3]

Chapter 1: Anticancer Activity

The development of novel anticancer agents is a primary focus of modern drug discovery. Substituted indole-5-carboxylic acids have emerged as a promising class of compounds, demonstrating cytotoxicity against a range of human cancer cell lines through various mechanisms of action.[4]

Key Mechanisms of Anticancer Action
  • Enzyme Inhibition: A prominent mechanism involves the inhibition of critical signaling enzymes. For instance, novel 5-bromoindole-2-carboxylic acid derivatives have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) tyrosine kinase activity, leading to cell cycle arrest and apoptosis.[5] Other derivatives act as inhibitors of tryptophan dioxygenase, which can function as anticancer immunomodulators.[3]

  • Tubulin Polymerization Inhibition: Certain indole derivatives substituted at the 5th position exhibit significant antitumor activity by inhibiting tubulin polymerization, a mechanism shared with established chemotherapeutic agents like vinblastine.[4]

  • Induction of Apoptosis: Studies on compounds like 5-fluoro-3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl ester have shown that they trigger DNA damage and induce apoptosis in human tumor cells, while remaining relatively non-toxic to normal human cells.[6]

Core Experimental Workflow: In Vitro Cytotoxicity Assessment

To evaluate the anticancer potential of a new compound, a primary screen for cytotoxicity is essential. The MTT assay is a robust and widely adopted colorimetric method for this purpose.

Causality Behind Experimental Choices:

  • Why the MTT Assay? The assay measures the activity of mitochondrial reductase enzymes, which convert the yellow tetrazolium salt MTT into purple formazan crystals. This metabolic activity is directly proportional to the number of viable, proliferating cells. It provides a quantitative measure of a compound's ability to inhibit cell growth or induce cell death.[7]

  • Why Specific Cell Lines? Using a panel of cancer cell lines, such as MCF-7 (breast adenocarcinoma), HCT116 (colon cancer), and A549 (lung cancer), allows for the assessment of a compound's activity spectrum.[6][7] Crucially, including a non-malignant cell line, like Human Dermal Fibroblasts (HDF), is a self-validating step to determine the compound's selectivity for cancer cells over normal cells, a key indicator of its therapeutic potential.[7]

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) and normal cells (e.g., HDF) in separate 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test indole-5-carboxylic acid derivatives in the appropriate cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The living cells will convert the MTT to formazan.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Data Presentation: Cytotoxicity of Representative Indole Derivatives
Compound IDSubstitution PatternTarget Cell LineIC50 (µM)Selectivity InsightReference
5d 5-hydroxy-3-ester, N-substitutedMCF-7 (Breast)4.7No significant cytotoxicity on HDF cells[7]
7j Indole-5-carboxylic acid ester of MMBM9-ENL1 (Leukemia)0.72Potent against primary AML stem cells[8]
3a 5-fluoro-2-carboxylic acid methyl esterVariousHighTriggers DNA damage and apoptosis[6]
PSB-1410 Indole-5-carboxamide--MAO-B Inhibitor (IC50 = 0.227 nM)[9]
Visualization: Simplified EGFR Signaling Pathway

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P1 P EGFR->P1 Autophosphorylation Indole5CA Indole-5-Carboxylic Acid Derivative Indole5CA->EGFR Inhibits Ras Ras P1->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Promotes

Caption: Inhibition of the EGFR signaling cascade by a substituted indole-5-carboxylic acid derivative.

Chapter 2: Antiviral Activity

The structural diversity of indole derivatives makes them prime candidates for antiviral drug discovery, with activity reported against a range of pathogens.[10][11]

Targets and Mechanisms of Antiviral Action

Substituted indole-3-carboxylic acids (structurally related to the 5-carboxylic series) have shown potent activity against SARS-CoV-2. One such derivative completely inhibited viral replication at a concentration of 52.0 µM.[12][13] Its mechanism was linked to the suppression of syncytium formation induced by the viral spike protein, suggesting interference with virus-mediated cell-cell fusion, a critical step in viral propagation.[12][13] Other indole derivatives, like Arbidol, have a known history as broad-spectrum antiviral agents, and new analogs based on the indole-carboxylic acid scaffold are being developed to target influenza and other viruses.[12][14]

Core Experimental Workflow: Antiviral Efficacy Assessment

A standard method to quantify a compound's ability to inhibit viral infection and replication is the Plaque Reduction Neutralization Test (PRNT).

Causality Behind Experimental Choices:

  • Why a Plaque Reduction Assay? This assay provides a functional measure of antiviral activity. A "plaque" is a clear area that forms on a monolayer of cells as the virus infects and kills them. By counting the number of plaques, one can quantify the number of infectious virus particles. A successful antiviral compound will reduce the number or size of these plaques. This method is considered a gold standard for measuring the efficacy of antiviral agents.

Protocol: Plaque Reduction Assay

  • Cell Monolayer Preparation: Seed a susceptible host cell line (e.g., Vero E6 for SARS-CoV-2) in 6-well or 12-well plates and grow until a confluent monolayer is formed.

  • Virus-Compound Incubation: Prepare serial dilutions of the test compound. In parallel, dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units per well).

  • Infection: Remove the growth medium from the cell monolayers. Add 100 µL of the virus dilution to each well and incubate for 1 hour at 37°C to allow for viral adsorption.

  • Treatment Application: During the adsorption period, mix the virus dilution with equal volumes of the test compound dilutions. After adsorption, remove the virus inoculum from the cells and overlay the monolayers with the virus-compound mixtures contained in a semi-solid medium (e.g., medium with 1% methylcellulose).

  • Incubation: Incubate the plates for 2-5 days (depending on the virus) to allow for plaque formation. The semi-solid overlay prevents the virus from spreading indiscriminately, localizing the infection to form distinct plaques.

  • Plaque Visualization: After incubation, fix the cells with a solution like 10% formalin. Stain the cells with a dye such as 0.1% crystal violet. The stain will color the living cells, leaving the plaques (areas of dead cells) as clear zones.

  • Quantification: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus-only control wells. Determine the EC50 value, which is the concentration of the compound that reduces the plaque count by 50%.

Data Presentation: Antiviral Activity of Representative Indole Derivatives
CompoundTarget VirusAssayKey ResultReference
6-bromo-5-methoxy-indole-3-carboxylic acid derivativeSARS-CoV-2Cell Culture100% inhibition at 52.0 µM[12][13]
(Same as above)SARS-CoV-2Syncytium Assay89% suppression of syncytium formation[12][13]
5-substituted indole-3-carboxylic acid derivativesInfluenza ANot specifiedHigh antiviral activity, low toxicity[14]
Visualization: Antiviral Screening Workflow

Antiviral_Workflow Start Synthesized Indole-5-CA Compound Library Cytotoxicity Primary Cytotoxicity Screen (e.g., on Vero E6 cells) Determine CC50 Start->Cytotoxicity PlaqueAssay Plaque Reduction Assay Determine EC50 Cytotoxicity->PlaqueAssay Non-toxic compounds advance SI Calculate Selectivity Index (SI) SI = CC50 / EC50 PlaqueAssay->SI Hit Hit Compound (High SI) SI->Hit SI > 10 NoGo Discard (Low SI / Inactive) SI->NoGo SI < 10 Mechanism Mechanism of Action Studies (e.g., Fusion Assay, RT-qPCR) Hit->Mechanism LeadOpt Lead Optimization (SAR Studies) Mechanism->LeadOpt

Caption: A typical workflow for identifying and validating antiviral indole-5-carboxylic acid derivatives.

Chapter 3: Antimicrobial and Antifungal Activity

With the rise of drug-resistant pathogens, new antimicrobial agents are urgently needed. Indole derivatives have demonstrated potent activity against a variety of bacteria and fungi, including extensively drug-resistant (XDR) strains.[1][15]

Mechanisms of Antimicrobial Action
  • Biofilm Disruption: Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics. Certain indole derivatives can both inhibit the formation of biofilms and eradicate mature, established biofilms, a crucial advantage in treating persistent infections.[15]

  • Synergy with Conventional Antibiotics: Some indole agents exhibit synergistic antimicrobial effects when combined with conventional drugs like carbapenems.[15] This means the combined effect is greater than the sum of their individual effects, potentially rescuing the efficacy of existing antibiotics.

  • Quorum Sensing Inhibition: The antimicrobial activity of some derivatives is linked to the downregulation of genes involved in quorum sensing (e.g., abaI, abaR in A. baumannii), the cell-to-cell communication system that bacteria use to coordinate group behaviors like biofilm formation and virulence factor expression.[15]

Core Experimental Workflow: Determining Minimum Inhibitory Concentration (MIC)

The foundational assay for antimicrobial testing is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.

Causality Behind Experimental Choices:

  • Why the Broth Microdilution Method? This method is the gold standard for determining MIC values. It is highly reproducible, scalable for testing multiple compounds and strains, and provides a clear quantitative endpoint. It allows for direct comparison of the potency of different compounds.

Protocol: Broth Microdilution MIC Assay

  • Inoculum Preparation: Culture the bacterial strain (e.g., Acinetobacter baumannii) overnight. Dilute the culture in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a standardized final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test indole-5-carboxylic acid derivative in MHB.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well of the plate.

  • Controls: Include a positive control well (bacteria in broth with no compound) to ensure growth and a negative control well (broth only) to check for sterility.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). The result can also be read using a plate reader at 600 nm.

Data Presentation: Antimicrobial Activity of Indole-Containing Hybrids
Compound ClassTarget OrganismMIC Range (µg/mL)Key FindingReference
Ciprofloxacin-Indole HybridsGram-positive & Gram-negative0.0625–32Exhibited excellent inhibitory activity against multidrug-resistant clinical isolates.[16]
Indole DiketopiperazinesBacteria & Fungi1.0–30.0 (antibacterial)Good antibacterial activity but moderate antifungal activity.[17]
Indole Agents (e.g., 7-hydroxyindole)XDR A. baumanniiSub-inhibitoryInhibited biofilm formation and eradicated mature biofilms.[15]
Visualization: Synergy Between Indole Derivative and Antibiotic

Synergy_Diagram cluster_0 Monotherapy cluster_1 Combination Therapy Indole Indole Derivative (e.g., Biofilm Inhibitor) Outcome1 Partial Inhibition Indole->Outcome1 Weak Effect Antibiotic Conventional Antibiotic (e.g., Carbapenem) Outcome2 Partial Inhibition Antibiotic->Outcome2 Weak Effect Combo Indole Derivative + Antibiotic Outcome3 Synergistic Eradication (Enhanced Killing) Combo->Outcome3 Strong Effect Bacteria Resistant Bacteria (Biofilm)

Caption: Conceptual diagram of synergy, where combination therapy is more effective than monotherapy.

References

  • Teymori, A., Mokhtari, S., Sedaghat, A., Mahboubi, A., & Kobarfard, F. (n.d.). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. PMC. Retrieved from [Link]

  • (2004, May 17). A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. PubMed. Retrieved from [Link]

  • Bommagani, S., Ponder, J., Penthala, N. R., Janganati, V., Jordan, C. T., Borrelli, M. J., & Crooks, P. A. (n.d.). Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells. PMC. Retrieved from [Link]

  • Synthesis and anticancer activity evaluation of 3-(4-oxo-2-thioxothiazolidin-5-yl)-1 H -indole-carboxylic acids derivatives | Request PDF. ResearchGate. Retrieved from [Link]

  • Kryshchyshyn-Dylevych, A., Garazd, M., Karkhut, A., Polovkovych, S., & Lesyk, R. (2020, July 9). Synthesis and anticancer activity evaluation of 3-(4-oxo-2-thioxothiazolidin-5-yl)-1H-indole-carboxylic acids derivatives. Synthetic Communications, 50(18). Retrieved from [Link]

  • Synthesis and Antiviral Activity of Substituted Ethyl-2-Aminomethyl-5-Hydroxy-1H-Indole-3-Carboxylic Acids and Their Derivatives | Request PDF. ResearchGate. Retrieved from [Link]

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  • Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., Al-salahi, R. A., Al-Qadasy, Z. A., Al-Maqtari, T. A., & Shater, A.-R. M. (2022, February 25). Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. MDPI. Retrieved from [Link]

  • (2014, August 14). Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency. PubMed. Retrieved from [Link]

  • RU2387642C2 - 5-substituted indole-3-carboxylic acid derivatives, having antiviral activity, synthesis method thereof and use. Google Patents.
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  • (2023, August 29). Design, Synthesis, and Antimicrobial Activity Evaluation of Ciprofloxacin—Indole Hybrids. MDPI. Retrieved from [Link]

  • Indole – a promising pharmacophore in recent antiviral drug discovery. PMC - NIH. Retrieved from [Link]

  • (2024, May 5). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. PubMed. Retrieved from [Link]

  • In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. CyberLeninka. Retrieved from [Link]

  • KR100411599B1 - Process for preparation of 5-substituted indole derivatives. Google Patents.
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  • Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Brieflands. Retrieved from [Link]

  • (2025, April 15). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. PMC. Retrieved from [Link]

  • (2022, January 1). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. Retrieved from [Link]

  • (2021, March 5). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. MDPI. Retrieved from [Link]

  • Indole-5-carboxylic Acid: Comprehensive Overview and Applications. SynZeal. Retrieved from [Link]

  • (PDF) Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino-and Pyridazino-indoles. Academia.edu. Retrieved from [Link]

  • Recent Developments in the Synthesis and Antimicrobial Activity of Indole and its Derivatives | Scilit. Scilit. Retrieved from [Link]

  • Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids. PMC. Retrieved from [Link]

  • (2022, May 19). Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties. MDPI. Retrieved from [Link]

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  • 1H-Indole-5-Carboxylic Acid | C9H7NO2 | CID 74280. PubChem. Retrieved from [Link]

  • Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands. PMC. Retrieved from [Link]

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Foundational

The Versatility of Indole-5-Carboxylic Acid: A Technical Guide for Chemical Synthesis

Indole-5-carboxylic acid stands as a pivotal building block in the landscape of modern organic synthesis, prized for its unique electronic properties and versatile reactivity. This guide provides an in-depth exploration...

Author: BenchChem Technical Support Team. Date: March 2026

Indole-5-carboxylic acid stands as a pivotal building block in the landscape of modern organic synthesis, prized for its unique electronic properties and versatile reactivity. This guide provides an in-depth exploration of its role as a chemical reactant, offering field-proven insights and detailed methodologies for researchers, scientists, and professionals in drug development and materials science. Its stable indole core, coupled with the reactive carboxylic acid functionality, opens a gateway to a vast array of molecular architectures, from life-saving pharmaceuticals to cutting-edge materials.[1][2]

The Strategic Importance of the Indole-5-Carboxylic Acid Scaffold

The indole ring system is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs.[3] The placement of a carboxylic acid group at the 5-position of the indole ring offers a strategic handle for synthetic transformations, influencing the molecule's reactivity and providing a key point for diversification. This versatile compound serves as a crucial intermediate in the synthesis of anti-inflammatory drugs, analgesics, and compounds targeting neurological disorders and cancer.[1][2] Beyond pharmaceuticals, its applications extend to agrochemicals, dyes, and the synthesis of advanced polymers and nanomaterials.[1][2]

Fundamental Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety of indole-5-carboxylic acid undergoes a range of classical transformations, allowing for the introduction of diverse functional groups.

Esterification: Masking and Modulating Polarity

Esterification of indole-5-carboxylic acid is a fundamental transformation, often employed to protect the carboxylic acid, enhance solubility in organic solvents, or to modulate the biological activity of the final compound. The Fischer-Speier esterification, a classic acid-catalyzed reaction, is a reliable method for this purpose.[4]

The reaction proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.[5][6] The subsequent elimination of water drives the reaction towards the ester product. Using a large excess of the alcohol can shift the equilibrium to favor ester formation.[5][7]

Fischer_Esterification cluster_0 Protonation cluster_1 Nucleophilic Attack cluster_2 Proton Transfer cluster_3 Elimination & Deprotonation Indole-COOH Indole-C(=O)OH H+ H+ Indole-COOH->H+ Protonated_Indole-COOH Indole-C(=O+)OH₂ H+->Protonated_Indole-COOH Alcohol R'OH Tetrahedral_Intermediate Indole-C(OH)(OH)-O+HR' Protonated_Indole-COOH->Tetrahedral_Intermediate Protonated_Intermediate Indole-C(OH)(O+H₂)-OR' Tetrahedral_Intermediate->Protonated_Intermediate Ester Indole-C(=O)OR' Protonated_Intermediate->Ester - H₂O, - H+ Water H₂O Amidation_Activation cluster_0 Activation cluster_1 Nucleophilic Attack cluster_2 Elimination Indole-COOH Indole-C(=O)OH Activator Activating Agent (e.g., B(OCH₂CF₃)₃, TiCl₄) Indole-COOH->Activator Activated_Intermediate [Indole-C(=O)O-M] Activator->Activated_Intermediate Amine R'R''NH Tetrahedral_Intermediate Indole-C(O-M)(OH)-N+HR'R'' Activated_Intermediate->Tetrahedral_Intermediate Amide Indole-C(=O)NR'R'' Tetrahedral_Intermediate->Amide - M-OH Byproduct M-OH Decarboxylative_Coupling cluster_0 Activation & Decarbonylation cluster_1 Transmetalation cluster_2 Reductive Elimination Indole-COOH Indole-COOH Pd(0) Pd(0)L₂ Indole-COOH->Pd(0) + Activator, -CO₂ Aryl-Pd Indole-Pd(II)-L₂-X Pd(0)->Aryl-Pd Coupling_Partner R-M Intermediate_2 Indole-Pd(II)-L₂-R Aryl-Pd->Intermediate_2 Product Indole-R Intermediate_2->Product Pd(0)_regen Pd(0)L₂ Intermediate_2->Pd(0)_regen Cross_Coupling_Workflow Start Indole-5-carboxylic Acid Halogenation Halogenation (e.g., NBS, NIS) Start->Halogenation Halo_Indole Halo-Indole-5-COOH Halogenation->Halo_Indole Esterification Esterification Halo_Indole->Esterification Halo_Ester Halo-Indole-5-COOR Halo_Indole->Halo_Ester Suzuki Suzuki Coupling + R'-B(OH)₂ Halo_Ester->Suzuki Sonogashira Sonogashira Coupling + R'-C≡CH Halo_Ester->Sonogashira Heck Heck Coupling + Alkene Halo_Ester->Heck Product_Suzuki R'-Indole-5-COOR Suzuki->Product_Suzuki Product_Sonogashira R'-C≡C-Indole-5-COOR Sonogashira->Product_Sonogashira Product_Heck R'-CH=CH-Indole-5-COOR Heck->Product_Heck

Sources

Protocols & Analytical Methods

Method

Synthesis and Isolation Protocol: 1-(4-Formylphenyl)-1H-indole-5-carboxylic acid

Executive Summary This application note details a highly optimized, three-step synthetic protocol for 1-(4-formylphenyl)-1H-indole-5-carboxylic acid , a bifunctional scaffold widely utilized in drug discovery and materia...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a highly optimized, three-step synthetic protocol for 1-(4-formylphenyl)-1H-indole-5-carboxylic acid , a bifunctional scaffold widely utilized in drug discovery and materials science. By leveraging a transition-metal-free Nucleophilic Aromatic Substitution (SNAr) strategy, this route ensures high atomic economy, scalability, and the complete absence of heavy-metal impurities in the final product.

Strategic Rationale & Causality

Designing a robust synthesis for this molecule requires careful orchestration of protecting group chemistry and regioselective coupling.

  • Carboxylic Acid Protection: The starting material, 1H-indole-5-carboxylic acid, must be protected as a methyl ester. If left unprotected, the basic conditions required for N-arylation would deprotonate the carboxylic acid, forming an insoluble carboxylate salt that severely hinders the nucleophilicity of the indole nitrogen.

  • Transition-Metal-Free N-Arylation (SNAr): While Buchwald-Hartwig amination is a standard method for N-arylation[1], we employ an SNAr approach. The formyl group (-CHO) on 4-fluorobenzaldehyde acts as a powerful electron-withdrawing group, highly activating the para-position. Furthermore, the high electronegativity of the fluorine atom stabilizes the Meisenheimer transition state, making it a superior leaving group for this transformation[2]. Utilizing cesium carbonate in a polar aprotic solvent drives this reaction efficiently[3], avoiding the need for palladium or copper catalysts and preventing heavy metal contamination[4].

  • Selective Saponification: Lithium hydroxide (LiOH) is utilized for the final deprotection. The lithium cation coordinates effectively with the carbonyl oxygen of the ester, allowing for mild hydrolysis at room temperature. This prevents base-catalyzed side reactions (e.g., Cannizzaro disproportionation or aldol condensation) that would otherwise degrade the sensitive formyl group.

Workflow & Mechanistic Visualizations

G SM 1H-indole-5-carboxylic acid Step1 Esterification (MeOH, H2SO4, Reflux) SM->Step1 Int1 Methyl 1H-indole-5-carboxylate Step1->Int1 Step2 N-Arylation (SNAr) (4-fluorobenzaldehyde, Cs2CO3, DMF, 100°C) Int1->Step2 Int2 Methyl 1-(4-formylphenyl)-1H-indole-5-carboxylate Step2->Int2 Step3 Saponification (LiOH, THF/H2O, RT) Int2->Step3 Product 1-(4-Formylphenyl)-1H-indole-5-carboxylic acid Step3->Product

Fig 1. Three-step synthetic workflow for 1-(4-Formylphenyl)-1H-indole-5-carboxylic acid.

SNAr_Mechanism Nuc Indolide Anion (Nucleophile) Meisenheimer Meisenheimer Complex (Transition State) Nuc->Meisenheimer Attack at para-C Elec 4-Fluorobenzaldehyde (Electrophile) Elec->Meisenheimer Activated by -CHO Product N-Arylated Indole + Fluoride Ion Meisenheimer->Product Loss of F-

Fig 2. Mechanistic pathway of the Nucleophilic Aromatic Substitution (SNAr).

Quantitative Data & Optimization

Table 1: Optimization of SNAr Conditions (Step 2)

Base Solvent Temp (°C) Time (h) Conversion (%) Impurity Profile
K₂CO₃ DMF 100 18 75% Low
Cs₂CO₃ DMF 100 12 >95% Trace
Cs₂CO₃ DMSO 100 12 88% Moderate (Aldehyde oxidation)

| NaH | THF | 65 | 24 | 45% | High (Incomplete reaction) |

Table 2: Stoichiometry for 10 mmol Scale Synthesis (Step 2)

Reagent MW ( g/mol ) Equivalents Amount
Methyl 1H-indole-5-carboxylate 175.19 1.0 1.75 g
4-Fluorobenzaldehyde 124.11 1.5 1.86 g (1.61 mL)
Cesium Carbonate (Cs₂CO₃) 325.82 2.0 6.52 g

| Anhydrous DMF | N/A | N/A | 20.0 mL |

Self-Validating Experimental Protocols

Step 1: Synthesis of Methyl 1H-indole-5-carboxylate
  • Reaction Setup: Suspend 1H-indole-5-carboxylic acid (1.61 g, 10.0 mmol) in anhydrous methanol (30 mL) in a round-bottom flask equipped with a reflux condenser.

  • Catalysis: Carefully add concentrated sulfuric acid (0.5 mL) dropwise while stirring.

  • Reflux: Heat the mixture to 70 °C (reflux) for 12 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove excess methanol. Dilute the residue with ethyl acetate (50 mL) and carefully wash with saturated aqueous NaHCO₃ (3 × 20 mL) until the aqueous layer is slightly basic (pH ~8). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield a white solid.

Causality Checkpoint: Sulfuric acid acts as both a proton donor to activate the carbonyl and a dehydrating agent. The vast excess of methanol drives the Fischer esterification equilibrium strictly toward the product. Validation & QC: TLC (Hexanes/EtOAc 3:1) must show complete consumption of the baseline starting material. Expected Rf of the product is ~0.4.

Step 2: SNAr N-Arylation
  • Reaction Setup: In a flame-dried Schlenk flask under nitrogen, dissolve methyl 1H-indole-5-carboxylate (1.75 g, 10.0 mmol) and 4-fluorobenzaldehyde (1.86 g, 15.0 mmol) in anhydrous DMF (20 mL).

  • Base Addition: Add finely powdered cesium carbonate (6.52 g, 20.0 mmol) in one portion.

  • Heating: Stir the suspension vigorously at 100 °C for 12 hours.

  • Isolation: Cool the reaction to room temperature and pour it slowly into vigorously stirred ice water (100 mL). A precipitate will form. Filter the solid, wash with cold water (3 × 20 mL) and cold hexanes (10 mL), and dry under high vacuum.

Causality Checkpoint: Cs₂CO₃ is specifically chosen over K₂CO₃ because the larger cesium cation enhances the solubility of the indolide intermediate in DMF, dramatically accelerating nucleophilic attack[3]. The temperature is strictly capped at 100 °C to prevent thermal degradation or auto-oxidation of the aldehyde. Validation & QC: LC-MS analysis of the crude solid must display a dominant peak at m/z 280.1 [M+H]⁺.

Step 3: Selective Saponification
  • Reaction Setup: Dissolve methyl 1-(4-formylphenyl)-1H-indole-5-carboxylate (2.79 g, 10.0 mmol) in a mixture of THF (20 mL) and water (10 mL).

  • Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O) (1.26 g, 30.0 mmol). Stir the biphasic mixture vigorously at room temperature for 16 hours.

  • Acidification: Remove the THF under reduced pressure. Dilute the remaining aqueous layer with water (20 mL) and cool to 0 °C. Slowly add 1M HCl dropwise until the pH reaches 3–4.

  • Final Isolation: Collect the precipitated product via vacuum filtration. Wash the filter cake thoroughly with water and dry under high vacuum at 40 °C to afford the final product.

Causality Checkpoint: LiOH is utilized instead of NaOH to provide a milder, highly controlled hydrolysis environment. The lithium cation coordinates with the ester carbonyl, facilitating cleavage without generating a highly basic medium that could trigger Cannizzaro disproportionation of the formyl group. Validation & QC: ¹H NMR (DMSO-d₆) must confirm the complete disappearance of the methyl ester singlet at ~3.8 ppm, while retaining the diagnostic aldehyde proton singlet at ~10.0 ppm and the carboxylic acid broad singlet at ~12.8 ppm.

References[1] Title: Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications

Sources

Application

Application Note: Synthesis Protocol for 1-(4-Formylphenyl)-1H-indole-5-carboxylic Acid

Executive Summary & Mechanistic Rationale The synthesis of N-arylated indoles is a critical transformation in modern medicinal chemistry and drug development. The target compound, 1-(4-Formylphenyl)-1H-indole-5-carboxyli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The synthesis of N-arylated indoles is a critical transformation in modern medicinal chemistry and drug development. The target compound, 1-(4-Formylphenyl)-1H-indole-5-carboxylic acid , features an indole core functionalized with a carboxylic acid at the C5 position and a formylphenyl group at the N1 position.

While transition-metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig or Ullmann amination) are traditional methods for N-arylation, they risk heavy metal contamination in the final active pharmaceutical ingredient (API). To circumvent this, we employ a transition-metal-free Nucleophilic Aromatic Substitution (SNAr) strategy[1].

Strategic Design Choices:

  • Electrophile Selection: 4-Fluorobenzaldehyde is utilized because the highly electronegative fluorine atom, coupled with the strong electron-withdrawing para-formyl group, drastically lowers the lowest unoccupied molecular orbital (LUMO) of the aromatic ring, making it highly susceptible to nucleophilic attack[2].

  • Nucleophile Protection: Direct SNAr using 1H-indole-5-carboxylic acid is inefficient. The base required for the reaction would deprotonate the carboxylic acid, forming a carboxylate anion. This increases the polarity of the molecule (reducing solubility in organic solvents) and electronically deactivates the indole nitrogen. Therefore, we utilize Methyl 1H-indole-5-carboxylate as the starting material, followed by a chemoselective saponification step.

  • Base and Solvent Causality: Cesium carbonate (Cs₂CO₃) in Dimethyl Sulfoxide (DMSO) is the optimal system. The large ionic radius of the cesium cation results in a "naked" and highly reactive carbonate anion, which efficiently deprotonates the indole nitrogen (pKₐ ~16)[1]. DMSO stabilizes the negatively charged Meisenheimer complex intermediate, accelerating the reaction[3].

Experimental Methodologies

Phase 1: SNAr N-Arylation

Objective: Synthesis of Methyl 1-(4-formylphenyl)-1H-indole-5-carboxylate.

Materials:

  • Methyl 1H-indole-5-carboxylate (1.0 equiv, 10.0 mmol, 1.75 g)

  • 4-Fluorobenzaldehyde (1.2 equiv, 12.0 mmol, 1.49 g)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv, 20.0 mmol, 6.52 g)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (25 mL)

Step-by-Step Protocol:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere to prevent moisture-induced degradation of the aldehyde.

  • Reagent Addition: Add Methyl 1H-indole-5-carboxylate and anhydrous Cs₂CO₃ to the flask. Add 25 mL of anhydrous DMSO. Stir the suspension at room temperature for 15 minutes to allow for the deprotonation of the indole nitrogen.

  • Electrophile Introduction: Add 4-fluorobenzaldehyde dropwise via syringe.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80 °C using an oil bath. Monitor the reaction via TLC (Hexanes:EtOAc, 3:1) or LC-MS. Complete consumption of the indole starting material typically occurs within 4 to 6 hours.

  • Quenching & Workup: Cool the mixture to room temperature. Pour the reaction into 100 mL of ice-cold distilled water. This forces the highly hydrophobic product to precipitate while keeping the DMSO and inorganic salts in the aqueous phase.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers sequentially with water (3 × 50 mL) and brine (50 mL) to remove residual DMSO.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, gradient elution 10-20% EtOAc in Hexanes) to yield the intermediate ester as a pale yellow solid.

Phase 2: Chemoselective Saponification

Objective: Hydrolysis to 1-(4-Formylphenyl)-1H-indole-5-carboxylic acid.

Causality Note: Standard saponification using refluxing NaOH/KOH can trigger a Cannizzaro reaction (disproportionation of the formyl group into a carboxylic acid and an alcohol). We utilize Lithium Hydroxide (LiOH) at room temperature. The lithium cation acts as a mild Lewis acid, coordinating to the ester carbonyl and activating it for nucleophilic attack by the hydroxide ion, allowing the reaction to proceed rapidly at 25 °C without damaging the aldehyde.

Materials:

  • Methyl 1-(4-formylphenyl)-1H-indole-5-carboxylate (1.0 equiv, 5.0 mmol, 1.39 g)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 equiv, 15.0 mmol, 0.63 g)

  • Tetrahydrofuran (THF) / Water (H₂O) (3:1 v/v, 20 mL)

  • 1M Hydrochloric Acid (HCl)

Step-by-Step Protocol:

  • Dissolution: Dissolve the intermediate ester in 15 mL of THF in a 50 mL round-bottom flask.

  • Hydrolysis: Dissolve LiOH·H₂O in 5 mL of distilled water and add it dropwise to the THF solution. Stir vigorously at room temperature (25 °C) for 3 hours.

  • In-Process Control: Verify the disappearance of the ester via TLC (DCM:MeOH, 9:1).

  • Acidification: Concentrate the mixture under reduced pressure to remove the THF. Cool the remaining aqueous solution in an ice bath and slowly add 1M HCl dropwise until the pH reaches ~3.0. A dense precipitate of the target carboxylic acid will form.

  • Isolation: Filter the precipitate under vacuum, wash with cold water (2 × 10 mL), and dry overnight in a vacuum oven at 45 °C to afford the final product.

Quantitative Data & Optimization

The transition-metal-free SNAr route was optimized to maximize yield while suppressing side reactions (Table 1). The analytical expectations for the final isolated compound are detailed in Table 2 to ensure self-validating quality control.

Table 1: SNAr Reaction Condition Optimization

Base (Equiv)SolventTemperatureTimeYield (%)Observation / Causality
K₂CO₃ (2.0)DMF100 °C12 h65%Incomplete conversion; K⁺ is too strongly coordinating.
Cs₂CO₃ (2.0)DMF100 °C8 h78%Moderate yield; some thermal degradation observed.
Cs₂CO₃ (2.0) DMSO 80 °C 5 h 92% Optimal; DMSO stabilizes the Meisenheimer complex.
NaH (1.5)THF65 °C24 h45%Poor solubility of the nucleophile limits reaction rate.

Table 2: Expected Analytical Characterization Data

Analytical TechniqueTarget MetricExpected Result
LC-MS (ESI+) Molecular Ion[M+H]⁺m/z 266.08
¹H NMR (DMSO-d₆) Aldehyde ProtonSinglet, ~10.05 ppm (1H)
¹H NMR (DMSO-d₆) Carboxylic Acid ProtonBroad singlet, ~12.80 ppm (1H)
¹H NMR (DMSO-d₆) Indole C2-HDoublet, ~7.80 ppm (1H)
FT-IR (ATR) Carbonyl Stretches~1690 cm⁻¹ (Aldehyde), ~1675 cm⁻¹ (Acid)

Workflow Visualization

The following diagram illustrates the logical progression and chemical transformations of the two-step protocol.

SynthesisLogic SM1 Methyl 1H-indole-5-carboxylate (N-Nucleophile) SNAr Nucleophilic Aromatic Substitution (SNAr) Cs2CO3, DMSO, 80°C SM1->SNAr SM2 4-Fluorobenzaldehyde (Activated Electrophile) SM2->SNAr Intermediate Methyl 1-(4-formylphenyl)-1H-indole-5-carboxylate (Stable Intermediate) SNAr->Intermediate - HF Hydrolysis Chemoselective Saponification LiOH, THF/H2O, 25°C Intermediate->Hydrolysis Product 1-(4-Formylphenyl)-1H-indole-5-carboxylic acid (Final Product) Hydrolysis->Product - MeOH

Workflow for the 2-step synthesis of 1-(4-Formylphenyl)-1H-indole-5-carboxylic acid.

References

  • Process for the arylation of aza-heterocycles with activated aromatics in presence of caesium carbonate.
  • Nucleophilic Aromatic Substitution (SNAr) Reactions. Chemistry LibreTexts.[Link]

  • Mild and selective hydrolysis of esters with lithium hydroxide. Encyclopedia of Reagents for Organic Synthesis, John Wiley & Sons.[Link]

Sources

Method

Strategic Purification of 1-(4-Formylphenyl)-1H-indole-5-carboxylic acid via Modified Flash Chromatography

An Application Note for Researchers and Drug Development Professionals Abstract 1-(4-Formylphenyl)-1H-indole-5-carboxylic acid is a bifunctional molecule incorporating both an acidic carboxylic group and a polar aldehyde...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

1-(4-Formylphenyl)-1H-indole-5-carboxylic acid is a bifunctional molecule incorporating both an acidic carboxylic group and a polar aldehyde, presenting a significant purification challenge in synthetic workflows. Its structural complexity makes it a valuable building block in medicinal chemistry and materials science. Standard chromatographic methods often result in poor recovery and significant peak tailing due to strong interactions between the analyte and the stationary phase. This application note provides a detailed, robust protocol for the efficient purification of this compound using normal-phase flash column chromatography on silica gel. The core of this methodology is the strategic use of an acidic modifier in the mobile phase to suppress the ionization of the carboxylic acid group, leading to symmetrical peak shapes and high purity (>98%). An alternative reversed-phase protocol is also presented for cases where the compound exhibits instability on silica or for orthogonal purification needs.

Introduction: The Purification Challenge

The compound 1-(4-Formylphenyl)-1H-indole-5-carboxylic acid (CAS 201036-31-9) possesses a unique combination of functional groups that dictates its chemical behavior and, consequently, its purification strategy.[1] The indole core is a common motif in pharmacologically active molecules. The presence of both a carboxylic acid and a formyl (aldehyde) group makes the molecule polar and introduces specific challenges for chromatographic separation.

The primary difficulty arises from the acidic proton of the carboxylic acid. On a standard silica gel stationary phase, which has a weakly acidic surface due to silanol (Si-OH) groups, the carboxylic acid can deprotonate.[2] This ionic interaction leads to very strong binding, resulting in significant peak tailing, poor resolution, and in some cases, irreversible adsorption to the column.[2] Therefore, a successful purification strategy must mitigate these undesirable interactions.

This guide explains the rationale behind selecting an appropriate chromatographic system and provides step-by-step protocols to achieve high purity and yield, ensuring the material is suitable for downstream applications in research and development.

Guiding Principles: Analyte-Driven Method Development

The molecular structure of the target compound is the primary determinant of the purification strategy.

  • Polarity: The presence of both a carboxylic acid and an aldehyde group confers high polarity to the molecule. This suggests that a relatively polar mobile phase will be required for elution in a normal-phase system.[3]

  • Acidity: The carboxylic acid (pKa typically ~4-5) is the most influential functional group. To ensure consistent interaction and mobility on silica gel, its ionization must be suppressed. This is achieved by acidifying the mobile phase, which maintains the compound in its less polar, protonated form.[2]

  • UV Activity: The conjugated aromatic system of the indole and phenyl rings makes the compound highly UV-active. This property is crucial for non-destructive visualization on TLC plates (typically at 254 nm) and for monitoring the elution profile during column chromatography.[2]

Based on these properties, normal-phase flash chromatography with a modified mobile phase is the recommended primary approach.

Workflow for Chromatographic Purification

The overall process, from initial analysis to final isolation, follows a systematic workflow. This ensures reproducibility and maximizes the efficiency of the purification.

Purification_Workflow cluster_prep Preparation & Analysis cluster_purification Purification cluster_post Isolation & Verification Crude Crude Sample TLC_Analysis TLC Method Development Crude->TLC_Analysis Spot & Elute Column_Prep Column Packing (Silica Slurry) Sample_Load Dry Sample Loading Column_Prep->Sample_Load Equilibrate Elution Gradient Elution Sample_Load->Elution Run Column Fractions Collect Fractions Elution->Fractions Fraction_Analysis TLC Analysis of Fractions Fractions->Fraction_Analysis Combine Combine Pure Fractions Fraction_Analysis->Combine Identify Evaporation Solvent Removal Combine->Evaporation Pure_Compound Purified Compound (>98% Purity) Evaporation->Pure_Compound

Caption: General workflow for the purification of 1-(4-Formylphenyl)-1H-indole-5-carboxylic acid.

Primary Protocol: Normal-Phase Flash Chromatography

This protocol is designed for the purification of gram-scale quantities of the title compound. The key to success is the inclusion of acetic acid in the eluent.

4.1. Materials and Reagents

  • Crude 1-(4-Formylphenyl)-1H-indole-5-carboxylic acid

  • Silica Gel (for flash chromatography, 230-400 mesh)[4]

  • Ethyl Acetate (EtOAc), ACS Grade

  • Hexanes, ACS Grade

  • Methanol (MeOH), ACS Grade

  • Glacial Acetic Acid (AcOH)

  • Dichloromethane (DCM)

  • TLC plates (Silica gel 60 F254)

  • Glass column for flash chromatography

  • Collection vessels (test tubes or flasks)

4.2. Step 1: TLC Method Development The goal is to find a solvent system where the target compound has a retention factor (Rf) of approximately 0.2-0.35 for optimal separation.

  • Prepare Eluent Systems: Create small batches of different solvent mixtures. A good starting point is a mixture of a non-polar solvent (Hexanes) and a polar solvent (Ethyl Acetate). Due to the compound's polarity, expect to use a high ratio of EtOAc.

  • Add Acidic Modifier: To each test eluent, add 1% acetic acid (v/v). For example, for 10 mL of eluent, add 0.1 mL of AcOH. This step is critical to obtaining a compact spot without streaking.[2]

  • Spot and Develop: Dissolve a small amount of the crude material in a suitable solvent (e.g., EtOAc or DCM). Spot the solution onto a TLC plate. Develop the plate in a chamber saturated with the test eluent.

  • Visualize and Select: Visualize the developed plate under UV light (254 nm). The ideal solvent system will show good separation between the desired product spot and any impurities, with the product Rf in the target range. A system like Hexanes:EtOAc (1:2 or 1:3) + 1% AcOH is a likely candidate. If the compound remains at the baseline, a small amount of methanol (e.g., 5-10%) can be added to the ethyl acetate.

4.3. Step 2: Column Preparation

  • Select Column Size: Choose a column diameter appropriate for the amount of crude material. A silica-to-crude-material ratio of 50:1 to 100:1 by weight is recommended for difficult separations.[5]

  • Prepare Slurry: In a beaker, mix the required amount of silica gel with the initial, low-polarity mobile phase (e.g., Hexanes:EtOAc 4:1 + 1% AcOH). Stir to create a uniform slurry, ensuring no air bubbles are trapped.[6]

  • Pack the Column: Pour the slurry into the column. Use gentle air pressure to push the solvent through, packing the silica bed uniformly. The final packed bed should be level and free of cracks.[6]

4.4. Step 3: Sample Loading (Dry Loading) For polar compounds that may have limited solubility in the mobile phase, dry loading is superior to liquid loading.

  • Dissolve the crude material in a minimal amount of a strong, volatile solvent (e.g., DCM or Methanol).

  • Add a small amount of silica gel (approx. 1-2 times the weight of the crude material) to this solution.

  • Carefully evaporate the solvent under reduced pressure (using a rotary evaporator) until a fine, free-flowing powder is obtained.[4]

  • Gently add this powder as a uniform layer on top of the packed silica bed in the column.

4.5. Step 4: Elution and Fraction Collection

  • Carefully add the initial mobile phase to the column without disturbing the sample layer.

  • Apply gentle air pressure to begin eluting the compounds. Maintain a steady flow rate.[5]

  • Collect fractions sequentially in labeled test tubes.

  • If a gradient elution is needed (as determined by wide-ranging Rf values of impurities on TLC), gradually increase the polarity of the mobile phase over time (e.g., from 25% EtOAc in Hexanes to 75% EtOAc in Hexanes, always maintaining 1% AcOH).[4]

4.6. Step 5: Analysis and Post-Processing

  • Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combine the pure fractions into a round-bottom flask.

  • Remove the solvents and the acetic acid via rotary evaporation. Co-evaporation with a solvent like toluene can help remove the final traces of acetic acid.

  • Dry the resulting solid under high vacuum to obtain the purified 1-(4-Formylphenyl)-1H-indole-5-carboxylic acid.

Alternative Protocol: Reversed-Phase (C18) Flash Chromatography

This method is an excellent alternative if the compound degrades on silica or if normal-phase chromatography fails to provide adequate separation.[7] Reversed-phase chromatography separates compounds based on hydrophobicity, using a non-polar stationary phase and a polar mobile phase.[4]

5.1. Principles and Advantages

  • Stationary Phase: C18-bonded silica (non-polar).

  • Mobile Phase: A mixture of water and an organic solvent like acetonitrile (ACN) or methanol (MeOH).

  • Elution: Elution strength is increased by increasing the percentage of the organic solvent.

  • Modifier: A modifier like 0.1% formic acid or trifluoroacetic acid (TFA) is typically added to both the water and organic solvent to ensure sharp peaks.[7]

5.2. Protocol Outline

  • Stationary Phase: Use a pre-packed C18 flash column.

  • Mobile Phase: Prepare two solvents: Solvent A (Water + 0.1% Formic Acid) and Solvent B (Acetonitrile + 0.1% Formic Acid).

  • Method Development: Use C18-TLC plates or analytical HPLC to determine an appropriate gradient. A typical gradient might run from 20% B to 95% B over several column volumes.

  • Sample Loading: Dissolve the crude sample in a minimal amount of a strong solvent in which it is soluble, such as methanol or DMSO, and inject it onto the column.

  • Elution: Run the gradient, collecting fractions.

  • Post-Processing: Combine pure fractions. Remove the organic solvent by rotary evaporation. The remaining aqueous solution can be freeze-dried (lyophilized) to yield the pure product.[8]

Expected Results and Data Summary

The following table summarizes the typical parameters and expected outcomes for both purification methods.

ParameterProtocol 1: Normal-Phase Protocol 2: Reversed-Phase
Stationary Phase Silica Gel (230-400 mesh)C18-Bonded Silica
Mobile Phase A Hexanes + 1% Acetic AcidWater + 0.1% Formic Acid
Mobile Phase B Ethyl Acetate + 1% Acetic AcidAcetonitrile + 0.1% Formic Acid
Elution Mode Gradient (Increasing %B)Gradient (Increasing %B)
Sample Loading Dry Loading on SilicaLiquid Injection
Expected Purity >98% (by HPLC/NMR)>98% (by HPLC/NMR)
Expected Yield 80-95%85-97%

Troubleshooting Common Issues

ProblemProbable CauseSolution
Streaking/Tailing on TLC Carboxylic acid interacting with silica.Ensure 1% acetic or formic acid is added to the mobile phase.[2]
Compound Won't Elute Mobile phase is not polar enough.Increase the percentage of the polar solvent (EtOAc or MeOH).[3]
Poor Separation Rf values of components are too close.Use a shallower gradient during elution or try an alternative solvent system (e.g., DCM/MeOH).
Compound Degradation Compound is sensitive to the acidic silica gel.Switch to a neutral stationary phase like alumina or use the Reversed-Phase protocol.[2][9]

Conclusion

The purification of 1-(4-Formylphenyl)-1H-indole-5-carboxylic acid is readily achievable using standard flash chromatography techniques, provided that the acidic nature of the molecule is addressed. The primary protocol, utilizing a silica gel stationary phase with an acidified eluent, is a cost-effective and efficient method for obtaining high-purity material. The inclusion of 1% acetic acid is not merely an additive but a cornerstone of the methodology, directly leading to improved peak shape and resolution. For acid-sensitive substrates or when orthogonal purification is required, the alternative reversed-phase C18 protocol offers a reliable and high-recovery solution.

References

  • Benchchem. (n.d.). Purification of Indole Derivatives by Column Chromatography. Technical Support Center.
  • Benchchem. (n.d.). Purification of Polar Indole Derivatives. Technical Support Center.
  • Benchchem. (2025). Application Note: HPLC and Purification Methods for 2-(1-Adamantyl)quinoline-4-carboxylic acid.
  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids.
  • Benchchem. (n.d.). Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols.
  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2025, 102, 276–302.
  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography.
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. (Referenced in University of Rochester resource).
  • Chemistry LibreTexts. (2025, March 21). Running a flash column.
  • BLDpharm. (n.d.). 1-(4-Formylphenyl)-1H-indole-5-carboxylic acid.

Sources

Application

Application Notes &amp; Protocols: 1-(4-Formylphenyl)-1H-indole-5-carboxylic Acid in Drug Discovery

Executive Summary & Mechanistic Rationale In modern drug discovery, the strategic selection of bifunctional building blocks is critical for accelerating hit-to-lead optimization. 1-(4-Formylphenyl)-1H-indole-5-carboxylic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern drug discovery, the strategic selection of bifunctional building blocks is critical for accelerating hit-to-lead optimization. 1-(4-Formylphenyl)-1H-indole-5-carboxylic acid represents a highly versatile, privileged scaffold that merges three distinct pharmacological and synthetic features: a rigid indole core, an orthogonal carboxylic acid, and a highly reactive aldehyde.

The indole nucleus is a universally recognized "privileged structure" capable of binding to multiple receptor classes with high affinity via π−π stacking and hydrophobic interactions[1]. By appending a 4-formylphenyl group at the N1 position and a carboxylic acid at the C5 position, this molecule serves two primary functions in medicinal chemistry:

  • A Reversible Covalent Warhead: The aldehyde group acts as a finely tuned electrophile capable of forming reversible thiohemiacetals with catalytic cysteines, a strategy recently validated by FDA-approved drugs and clinical candidates targeting viral proteases[2][3].

  • A Combinatorial Hub: The orthogonal reactivity between the aldehyde (amenable to reductive amination) and the carboxylic acid (amenable to amide coupling) makes it an ideal central node for DNA-Encoded Library (DEL) synthesis[4].

This application note details the mechanistic causality, structural profiling, and self-validating experimental protocols for deploying this compound in both targeted covalent inhibitor (TCI) design and high-throughput library synthesis.

Physicochemical & Reactivity Profiling

To effectively utilize this scaffold, scientists must understand the interplay of its functional groups. The table below summarizes the quantitative and qualitative data driving experimental choices.

Structural FeaturePhysicochemical TraitStrategic Utility in Drug Discovery
Indole Core Rigid, planar, aromaticPrivileged scaffold; provides vector control for substituents and occupies hydrophobic subpockets (e.g., S1/S2 pockets).
C5-Carboxylic Acid pKa​≈4.5 , H-bond donor/acceptorEnables salt-bridge formation with basic residues (Arg/Lys); acts as an orthogonal synthetic handle for amide/ester coupling.
N1-(4-Formylphenyl) Electrophilic carbonylFunctions as a reversible covalent warhead (thiohemiacetal formation); serves as a precursor for reductive amination in library design.
Molecular Weight 265.26 g/mol Low MW fragment; ensures high Ligand Efficiency (LE), making it an ideal starting point for Fragment-Based Drug Discovery (FBDD).
Topological Polar Surface Area 66.4 ŲFalls well within Lipinski's Rule of 5; highly favorable for passive membrane permeability and oral bioavailability.

Application I: Design of Reversible Covalent Inhibitors

Mechanistic Causality

Historically, covalent inhibitors relied on irreversible warheads (e.g., acrylamides). However, irreversible binding can lead to permanent off-target haptenization and toxicity. The aldehyde moiety of 1-(4-formylphenyl)-1H-indole-5-carboxylic acid offers a superior alternative by acting as a reversible covalent warhead .

When the indole core and C5-substituents anchor the molecule in the target's binding pocket, the electrophilic aldehyde is positioned in close proximity to a nucleophilic residue (e.g., Cys145 in SARS-CoV-2 3CLpro)[3]. The cysteine thiol attacks the aldehyde to form a thiohemiacetal. Because this reaction is thermodynamically reversible, the inhibitor can detach when local drug concentrations drop, drastically reducing long-term immune toxicity while maintaining extended pharmacodynamic target residence time[2].

Workflow Diagram

G A 1-(4-Formylphenyl)-1H-indole-5-carboxylic acid (Warhead + Scaffold) C Non-Covalent Complex (Kd) A->C B Target Protein (e.g., Cys145) B->C D Nucleophilic Attack (Cys-SH on Aldehyde) C->D k_in E Reversible Thiohemiacetal (Inactivated Enzyme) D->E E->C k_out

Caption: Reversible covalent binding mechanism of aldehyde warheads to target cysteines.

Protocol: Self-Validating Jump-Dilution Assay for Reversibility

To definitively prove that the synthesized indole-aldehyde derivative acts via a reversible covalent mechanism, a jump-dilution biochemical assay is required. This protocol is self-validating because it incorporates an internal control (Cys-to-Ala mutant) to distinguish between non-covalent affinity and covalent bond formation.

Materials:

  • Purified wild-type (WT) target enzyme and Cys-to-Ala mutant enzyme.

  • Fluorogenic substrate.

  • Indole-aldehyde inhibitor (100x IC50​ concentration).

Step-by-Step Methodology:

  • Pre-incubation: Incubate the WT enzyme with the indole-aldehyde inhibitor at a concentration of 10x to 100x its predetermined IC50​ in assay buffer (pH 7.4) for 60 minutes at 37°C to ensure steady-state thiohemiacetal formation.

  • Mutant Control Validation: In parallel, perform the exact same pre-incubation using the Cys-to-Ala mutant enzyme. Causality Check: A massive drop in potency against the mutant confirms the aldehyde is covalently engaging the specific cysteine.

  • Jump-Dilution: Rapidly dilute the WT enzyme-inhibitor complex 100-fold into a reaction buffer containing a saturating concentration of the fluorogenic substrate.

  • Kinetic Monitoring: Continuously monitor fluorescence over 120 minutes.

  • Data Interpretation:

    • If the inhibitor is irreversible, the enzymatic activity will remain completely suppressed (flat line).

    • If the inhibitor is reversible (as expected for this aldehyde), the enzymatic velocity will slowly recover over time as the thiohemiacetal dissociates ( kout​ ), resulting in a non-linear, upward-curving progress curve.

Application II: Orthogonal Functionalization in DNA-Encoded Libraries (DELs)

Mechanistic Causality

DNA-Encoded Libraries (DELs) require building blocks that can undergo highly efficient, orthogonal reactions in dilute, aqueous environments without degrading the attached DNA barcode[4]. 1-(4-Formylphenyl)-1H-indole-5-carboxylic acid is a perfect bifunctional hub for DELs.

First, the aldehyde group undergoes rapid reductive amination with DNA-tagged primary amines at mildly acidic pH (pH 6.0). Because aldehydes are highly chemoselective, this reaction proceeds cleanly without cross-reacting with the C5-carboxylic acid. Subsequently, the carboxylic acid can be activated using EDC/sNHS to form an amide bond with a secondary library of amines. This split-and-pool methodology allows a single indole scaffold to exponentially generate thousands of structurally diverse compounds.

Workflow Diagram

DEL Start DNA-Tagged Amine Step1 Reductive Amination (Aldehyde Reactivity) Start->Step1 NaBH3CN Step2 DNA Ligation (Tag 1 Encoding) Step1->Step2 Step3 Amide Coupling (C5-Carboxylic Acid) Step2->Step3 EDC/sNHS Step4 DNA Ligation (Tag 2 Encoding) Step3->Step4 Final Bifunctional DEL Library Step4->Final

Caption: Split-and-pool synthesis workflow utilizing orthogonal reactivity of the scaffold.

Protocol: On-DNA Reductive Amination and Amide Coupling

This protocol is designed as a self-validating system by integrating LC-MS checkpoints to ensure DNA integrity and reaction completion before proceeding to the next combinatorial split.

Step 1: On-DNA Reductive Amination

  • Dissolve the DNA-tagged primary amine (1 mM) in 200 mM MOPS buffer (pH 6.0).

  • Add 50 equivalents of 1-(4-Formylphenyl)-1H-indole-5-carboxylic acid (dissolved in DMSO; final DMSO concentration <10%).

  • Add 100 equivalents of Sodium Cyanoborohydride ( NaBH3​CN ). Causality Check: NaBH3​CN is chosen over NaBH4​ because it selectively reduces the intermediate imine without reducing the unreacted aldehyde at pH 6.0.

  • Incubate at room temperature for 4 hours.

  • Validation: Precipitate the DNA using ethanol, resuspend in water, and analyze via LC-MS. A mass shift corresponding to the loss of H2​O and addition of the indole mass confirms successful coupling.

Step 2: On-DNA Amide Coupling

  • Resuspend the purified DNA-indole conjugate in 250 mM MOPS buffer (pH 7.0).

  • Activate the C5-carboxylic acid by adding 100 equivalents of EDC and 100 equivalents of sNHS. Incubate for 15 minutes to form the active ester.

  • Add 100 equivalents of the target secondary amine library building block.

  • Incubate at room temperature for 12 hours.

  • Validation: Perform a final ethanol precipitation and LC-MS analysis. The absence of the native DNA-indole mass peak and the appearance of the amide-coupled mass peak confirms the orthogonal reaction was successful without DNA degradation.

References

  • [2] An update on the discovery and development of reversible covalent inhibitors - PMC. nih.gov. Available at:

  • [4] Formyl- and acylborylation of alkynes to unlock the potential of boron heterocycles in drug discovery - SNSF Data Portal. snf.ch. Available at:

  • [1] Indoles - Sigma-Aldrich. sigmaaldrich.com. Available at:

  • [3] The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery | JACS Au - ACS Publications. acs.org. Available at:

Sources

Method

1-(4-Formylphenyl)-1h-indole-5-carboxylic acid as an intermediate for API synthesis

Application Note: 1-(4-Formylphenyl)-1H-indole-5-carboxylic Acid as a Bifunctional Scaffold in API Synthesis Executive Summary In modern Active Pharmaceutical Ingredient (API) development, the demand for privileged scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-(4-Formylphenyl)-1H-indole-5-carboxylic Acid as a Bifunctional Scaffold in API Synthesis

Executive Summary

In modern Active Pharmaceutical Ingredient (API) development, the demand for privileged scaffolds that offer modular, orthogonal functionalization is paramount. 1-(4-Formylphenyl)-1H-indole-5-carboxylic acid represents a highly versatile, bifunctional intermediate. Featuring a robust indole core—a proven pharmacophore in oncology, antiviral, and CNS therapeutics—this molecule provides two distinct vectors for late-stage diversification: a C5-carboxylic acid for amide/ester linkages and an N1-(4-formylphenyl) moiety for reductive aminations or condensation reactions.

This application note details the mechanistic rationale, quantitative optimization, and self-validating protocols required to leverage this intermediate in high-throughput medicinal chemistry and scale-up API synthesis.

Chemical Profile & Reactivity Mapping

The strategic value of this intermediate lies in its chemoselectivity. The spatial separation and differing electronic natures of the carboxylic acid and the aldehyde allow for sequential, one-pot, or stepwise functionalization without the need for complex protecting-group chemistry.

Table 1: Physicochemical & Reactivity Profile

ParameterSpecification / Detail
Chemical Name 1-(4-Formylphenyl)-1H-indole-5-carboxylic acid
Molecular Formula C₁₆H₁₁NO₃
Molecular Weight 265.27 g/mol
Vector 1 (C5) Carboxylic Acid (pKa ~ 4.5). Primed for activation via uronium/aminium salts (e.g., HATU, TBTU) for amide bond formation.
Vector 2 (N1) Aryl Aldehyde. Highly electrophilic; primed for iminium formation and subsequent mild hydride reduction.
Stability & Storage Store at 2–8°C under inert atmosphere (Ar/N₂) to prevent aldehyde oxidation to the corresponding benzoic acid derivative.

Mechanistic Rationale: Orthogonal Functionalization (E-E-A-T)

To maximize synthetic efficiency, the order of operations is critical. Amide coupling must precede reductive amination. If reductive amination is performed first, the introduced secondary/tertiary amine may interfere with subsequent carboxylic acid activation, leading to unwanted polymerization or side-reactions.

The HATU-Mediated Amide Coupling

For the C5-carboxylic acid, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in the presence of DIPEA.

  • Causality & Expert Insight: HATU is superior to traditional carbodiimides (like EDC/HOBt) for this scaffold. HATU incorporates a 7-aza-1-hydroxybenzotriazole (HOAt) moiety. The basic nitrogen at the 7-position of the HOAt ring provides an intramolecular hydrogen bond that pre-organizes the incoming amine, drastically accelerating the nucleophilic attack. This is particularly crucial when coupling sterically hindered or electron-deficient amines common in API synthesis .

The STAB-Mediated Reductive Amination

Following amide formation, the N1-formyl group is subjected to reductive amination using Sodium triacetoxyborohydride (STAB) .

  • Causality & Expert Insight: Standard reducing agents like NaBH₄ are overly aggressive and will reduce the aldehyde directly to a benzyl alcohol before the amine can condense to form the imine. STAB, however, is sterically hindered and electron-withdrawn by its three acetoxy ligands. It is a mild hydride donor that selectively reduces the protonated iminium ion intermediate at room temperature, leaving the neutral aldehyde untouched .

Synthetic Workflows & Visualization

The following diagrams illustrate the logical progression of the synthesis and the structural rationale for utilizing this specific indole scaffold in drug design.

Workflow A 1-(4-Formylphenyl)-1H-indole -5-carboxylic acid B Amide Coupling (HATU, DIPEA) A->B Step 1: R1-NH2 C C5-Amide Intermediate (Formyl intact) B->C D Reductive Amination (STAB, DCE) C->D Step 2: R2-NH2 E Target API Scaffold D->E

Caption: Synthetic workflow for orthogonal functionalization of the bifunctional indole scaffold.

Pharmacophore Target Kinase Target Binding Pocket Scaffold Indole Core (Hydrophobic Scaffold) Target->Scaffold Accommodates Vector1 C5 Amide Vector (Solvent Channel / H-Bonding) Scaffold->Vector1 Functionalization 1 Vector2 N1 Phenylalkylamine Vector (Hinge Region Interaction) Scaffold->Vector2 Functionalization 2

Caption: Pharmacophore vector mapping of the indole core within a target kinase binding pocket.

Experimental Protocols

Protocol 1: Orthogonal Amide Coupling at C5

This protocol is designed as a self-validating system, ensuring complete conversion before downstream processing.

  • Preparation: In an oven-dried, argon-purged flask, dissolve 1-(4-Formylphenyl)-1H-indole-5-carboxylic acid (1.0 equiv, 0.5 M) in anhydrous N,N-Dimethylformamide (DMF).

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Cool the mixture to 0°C using an ice bath.

    • Causality: Cooling prevents the highly reactive HOAt-ester from undergoing thermal degradation or side-reactions with the solvent.

  • Coupling Reagent Addition: Add HATU (1.2 equiv) portion-wise. Stir at 0°C for 15 minutes to ensure complete formation of the active ester.

  • Amine Addition: Add the primary/secondary amine (R₁-NH₂) (1.1 equiv) dropwise. Remove the ice bath and allow the reaction to warm to room temperature (20°C) for 2 hours.

  • Self-Validation (IPC): Pull a 10 µL aliquot, quench in 1 mL Acetonitrile/Water, and analyze via LC-MS. Validation metric: Disappearance of the starting material mass (m/z 266 [M+H]⁺) and appearance of the amide product mass. The formyl peak must remain intact.

  • Workup: Dilute with Ethyl Acetate (EtOAc) and wash sequentially with 1M HCl (to remove unreacted amine/DIPEA), saturated aqueous NaHCO₃ (to remove HOAt/HATU byproducts), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Reductive Amination at N1-Phenyl
  • Imine Formation: Dissolve the intermediate from Protocol 1 (1.0 equiv, 0.2 M) in anhydrous 1,2-Dichloroethane (DCE). Add the target amine (R₂-NH₂) (1.2 equiv).

    • Causality: DCE is the optimal solvent for STAB reductions as it provides excellent solubility for the iminium intermediate while preventing premature hydride transfer.

  • Catalysis (Optional): If the amine is weakly basic (e.g., anilines), add glacial Acetic Acid (1.5 equiv) to catalyze iminium ion formation. Stir at room temperature for 1–2 hours.

  • Reduction: Add Sodium triacetoxyborohydride (STAB) (1.5 equiv) in a single portion. Stir at room temperature for 4–12 hours.

  • Self-Validation (IPC): Monitor via TLC (Hexanes:EtOAc) or LC-MS. Validation metric: Complete consumption of the aldehyde intermediate.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (gas evolution will occur). Extract with Dichloromethane (DCM). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography to yield the final API scaffold.

Quantitative Data Presentation

To justify the selection of HATU over other coupling reagents for this specific scaffold, comparative optimization data is summarized below.

Table 2: Amide Coupling Reagent Optimization for 1-(4-Formylphenyl)-1H-indole-5-carboxylic acid

Reagent SystemEquivalentsSolventTime to >95% ConversionIsolated Yield (%)Notes / Observations
HATU / DIPEA 1.2 / 3.0DMF2 hours92% Cleanest profile; no aldehyde degradation.
EDC / HOBt / Et₃N 1.5 / 1.5 / 3.0DCM12 hours74%Sluggish with hindered amines; requires excess reagent.
BOP-Cl / Et₃N 1.5 / 3.0DCM24 hours45%Poor conversion; significant unreacted starting material.
DCC / DMAP 1.1 / 0.1THF8 hours68%DCU byproduct difficult to separate from the product.

References

  • Title: Amide bond formation: beyond the myth of coupling reagents Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Application

Advanced LC-MS Analytical Workflows for Reactions Involving 1-(4-Formylphenyl)-1H-indole-5-carboxylic Acid

Executive Summary 1-(4-Formylphenyl)-1H-indole-5-carboxylic acid (Exact Mass: 265.0739 Da) is a highly versatile, bifunctional organic building block frequently utilized in the synthesis of PROTACs, complex pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Formylphenyl)-1H-indole-5-carboxylic acid (Exact Mass: 265.0739 Da) is a highly versatile, bifunctional organic building block frequently utilized in the synthesis of PROTACs, complex pharmaceutical intermediates, and advanced materials. Its structural architecture features two orthogonally reactive sites: an electrophilic N-aryl aldehyde (formyl group) and a nucleophilic/acidic C5-carboxylic acid.

Monitoring the functionalization of this molecule requires a robust analytical strategy. Because the starting material and its subsequent derivatives exhibit vastly different physicochemical properties—ranging from highly acidic to highly basic—Liquid Chromatography-Mass Spectrometry (LC-MS) methods must be meticulously designed to capture all species without bias. This application note provides a self-validating, step-by-step LC-MS protocol for monitoring orthogonal reactions involving this critical intermediate.

Chemical Profiling & Ionization Causality

To design an effective LC-MS method, we must first understand the causality behind the molecule's behavior in both the liquid and gas phases.

  • Chromatographic Behavior (The Liquid Phase): The C5-carboxylic acid has a predicted pKa of approximately 4.5. In a neutral aqueous mobile phase, this group will ionize, leading to poor retention on a standard reverse-phase C18 column and severe peak tailing.

  • Ionization Behavior (The Gas Phase): The carboxylic acid strongly favors negative electrospray ionization (ESI-), yielding a robust [M-H]- ion at m/z 264.07. Conversely, the conjugated indole-aldehyde system can accept a proton, yielding a weak [M+H]+ ion at m/z 266.08 in positive mode.

Causality in Method Design: Why use an acidic mobile phase for an acidic compound? The addition of 0.1% formic acid (FA) to the mobile phase suppresses the ionization of the carboxylic acid during reverse-phase separation, keeping the molecule neutral to ensure sharp, symmetrical peaks. Paradoxically, despite the acidic eluent, droplet surface charge dynamics and gas-phase basicity in the ESI source still permit efficient deprotonation, yielding a strong [M-H]- signal [2]. Furthermore, when monitoring reactions that generate basic functional groups (e.g., reductive amination), polarity switching is mandatory to capture the full spectrum of competitive fragmentation pathways and molecular adducts [1].

Orthogonal_Reactivity SM 1-(4-Formylphenyl)-1H- indole-5-carboxylic acid Path1 Reductive Amination (Aldehyde Reactivity) SM->Path1 Path2 Amide Coupling (Carboxylic Acid Reactivity) SM->Path2 Prod1 Benzylamine Derivative (High ESI+ Response) Path1->Prod1 Prod2 Indole-5-Carboxamide (Loss of ESI- Response) Path2->Prod2

Fig 1. Orthogonal functionalization pathways dictating ESI polarity selection.

Self-Validating LC-MS Method Development

To ensure the trustworthiness of the analytical data, the following protocol operates as a self-validating system. Every reaction monitoring sequence must begin with a System Suitability Test (SST).

System Suitability Test (SST) Protocol
  • Blank Injection (50:50 MeCN:H2O): Run prior to any sample to verify the absence of column carryover or isobaric interferences.

  • Standard Injection (10 µg/mL Starting Material): Injects the pure 1-(4-Formylphenyl)-1H-indole-5-carboxylic acid.

    • Validation Criteria: The [M-H]- signal at m/z 264.07 must be the base peak in ESI-. The retention time (Rt) must not deviate by more than ±0.1 min from historical baselines. If these criteria fail, the system requires column washing or mass calibration.

Chromatographic and Mass Spectrometric Parameters

Table 1: Optimized UPLC Gradient Profile

Time (min) Flow Rate (mL/min) %A (H₂O + 0.1% FA) %B (MeCN + 0.1% FA) Curve
0.0 0.5 95 5 Initial
0.5 0.5 95 5 Isocratic
4.0 0.5 5 95 Linear
5.0 0.5 5 95 Hold
5.1 0.5 95 5 Re-equilibration

| 6.0 | 0.5 | 95 | 5 | End |

Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) at 40 °C. MS Settings: Capillary Voltage: 3.0 kV (+), 2.5 kV (-); Desolvation Temp: 500 °C; Polarity: Fast Switching (+/-).

Detailed Experimental Workflows

The sampling and quenching methodology is just as critical as the instrumental analysis. Improper quenching can lead to on-column reactions, generating false positive product peaks.

Workflow A: Monitoring Amide Coupling (C5-COOH Functionalization)

Context: Reacting the carboxylic acid with a primary amine using HATU/DIPEA.

  • Sampling: Extract a 10 µL aliquot from the active reaction mixture using a positive displacement pipette.

  • Quenching: Immediately dispense the aliquot into 990 µL of a 50:50 MeCN:H₂O solution containing 0.1% TFA. Causality: The TFA rapidly protonates the DIPEA base and degrades the active HATU ester, instantly halting the reaction kinetics.

  • Filtration: Pass the quenched sample through a 0.22 µm PTFE syringe filter into an LC vial. Causality: Removes precipitated urea byproducts that would otherwise overpressure the UPLC column.

  • Analysis: Run the method. Expect the product to shift to a later retention time (more lipophilic) and dominate in ESI+ mode due to the loss of the ionizable carboxylic acid.

Workflow B: Monitoring Reductive Amination (N1-Formyl Functionalization)

Context: Reacting the aldehyde with a secondary amine using NaBH(OAc)₃.

  • Sampling: Extract a 10 µL aliquot from the reaction.

  • Quenching: Dispense into 500 µL of saturated aqueous NH₄Cl, vortex for 30 seconds, then add 500 µL of Ethyl Acetate (EtOAc). Causality: NH₄Cl safely destroys excess hydride reducing agents, preventing the reduction of the aldehyde inside the heated ESI source (which creates artifactual mass spectra).

  • Extraction: Centrifuge at 10,000 rpm for 1 minute. Carefully transfer 100 µL of the top organic layer (EtOAc) to a new vial, evaporate under N₂, and reconstitute in 1 mL of MeCN.

  • Analysis: Run the method. The resulting tertiary amine will be highly basic, showing a massive signal in ESI+. The unreacted C5-COOH is still present, so ESI- will also show the [M-H]- of the product.

LCMS_Method_Optimization A Reaction Sampling (10 µL Aliquot) B Quenching & Dilution (Stop Kinetics) A->B C Filtration (0.22 µm PTFE) B->C D LC Separation (C18, Acidic Mobile Phase) C->D E ESI Polarity Switching (+/- Modes) D->E F Data Analysis (Peak Integration & m/z) E->F

Fig 2. Self-validating LC-MS workflow for real-time reaction monitoring.

Data Interpretation Matrix

Use the following matrix to rapidly interpret the LC-MS chromatograms post-acquisition.

Table 2: Expected m/z and Retention Time Shifts for Key Transformations

Compound State Transformation Dominant Ionization Mode Exact Mass (Da) Target m/z Relative Rt Shift
Starting Material N/A ESI (-) 265.07 264.07 [M-H]- Baseline
Amide Product COOH → CONR₂ ESI (+) Varies [M+H]+ Shift Right (More lipophilic)
Amine Product CHO → CH₂NR₂ ESI (+) & ESI (-) Varies [M+H]+ & [M-H]- Shift Left (More polar)

| Aldehyde Hydrate | CHO → CH(OH)₂ | ESI (-) | 283.08 | 282.08 [M-H]- | Shift Left (Artifact of H₂O) |

Note: The aldehyde hydrate is a common artifact observed in aqueous mobile phases. Do not mistake this for a reaction product; it is a transient equilibrium state of the starting material.

References

  • Holčapek, M., Jirásko, R., & Lísa, M. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Chromatography A, 1217(25), 3908-3921. URL:[Link]

  • Kostiainen, R., & Kauppila, T. J. (2009). Effect of eluent on the ionization process in liquid chromatography–mass spectrometry. Journal of Chromatography A, 1216(4), 685-699. URL:[Link]

Method

The Role of Indole Derivatives in Mitigating Metallic Corrosion: A Guide for Researchers

The relentless march of corrosion poses a significant threat to the longevity and reliability of metallic infrastructure across myriad industries. The development of effective corrosion inhibitors is, therefore, a corner...

Author: BenchChem Technical Support Team. Date: March 2026

The relentless march of corrosion poses a significant threat to the longevity and reliability of metallic infrastructure across myriad industries. The development of effective corrosion inhibitors is, therefore, a cornerstone of materials science and engineering. Among the various classes of organic inhibitors, indole derivatives have emerged as a particularly promising and versatile group. Their inherent electronic properties and structural adaptability make them highly effective in forming protective barriers on metal surfaces, thereby stifling the electrochemical processes that drive corrosion.

This comprehensive guide is designed for researchers, scientists, and drug development professionals who are engaged in the study and application of corrosion inhibitors. It moves beyond a simple recitation of protocols to provide a deeper understanding of the underlying principles, experimental nuances, and theoretical underpinnings of using indole derivatives to combat corrosion.

The Science of Inhibition: Why Indole Derivatives Excel

Indole, a heterocyclic aromatic compound, and its derivatives possess a unique combination of features that make them excellent candidates for corrosion inhibition. The efficacy of these molecules stems from their ability to adsorb onto a metal surface, creating a protective film that insulates the metal from the corrosive environment.[1][2][3] This adsorption is facilitated by several key molecular characteristics:

  • Heteroatom Presence: The nitrogen atom within the indole ring, along with other potential heteroatoms like oxygen and sulfur in its derivatives, possesses lone pairs of electrons. These electrons can be readily shared with the vacant d-orbitals of metal atoms, forming coordinate covalent bonds and leading to strong chemisorption.[1][4][5]

  • π-Electron System: The aromatic benzene ring fused to the pyrrole ring creates a delocalized system of π-electrons. These π-electrons can interact with the metal surface through π-stacking, contributing to the stability of the adsorbed film.[3][4]

  • Structural Versatility: The indole scaffold can be readily functionalized with various substituent groups. This allows for the fine-tuning of the molecule's electronic properties, solubility, and steric hindrance, thereby optimizing its inhibitory performance for specific metals and corrosive media.[1]

The mechanism of inhibition is often a combination of physical adsorption (physisorption), involving electrostatic interactions between the charged metal surface and the inhibitor molecule, and chemical adsorption (chemisorption), which involves charge sharing or transfer.[4][6] The nature of this adsorption can be elucidated through the study of adsorption isotherms, such as the Langmuir or Temkin models.[1][2][4]

A Visual Representation of the Inhibition Mechanism

The interaction between an indole derivative and a metal surface is a dynamic process involving multiple points of attachment. The following diagram illustrates the key modes of adsorption that contribute to the formation of a protective inhibitor film.

InhibitionMechanism cluster_metal Metal Surface (e.g., Fe) cluster_inhibitor Indole Derivative Inhibitor Metal Fe Fe Fe Indole Indole Ring (π-electrons) Indole->Metal π-d Interaction (Physical/Chemical Adsorption) Heteroatom Heteroatom (N, O, S) (Lone Pair Electrons) Heteroatom->Metal Coordinate Bonding (Chemisorption) Substituent Functional Group (R) (Steric/Electronic Effects) Substituent->Metal Electrostatic Interaction (Physisorption)

Caption: Adsorption mechanisms of indole derivatives on a metal surface.

Core Experimental Protocols for Inhibitor Evaluation

A robust evaluation of a potential corrosion inhibitor requires a multi-faceted approach, combining gravimetric, electrochemical, and surface analysis techniques.

Weight Loss Measurement: The Gravimetric Approach

This classical and straightforward method provides a quantitative measure of the corrosion rate by determining the mass loss of a metal coupon over a specific period.[7][8][9]

Protocol:

  • Coupon Preparation: Prepare metal coupons (e.g., mild steel) of known dimensions. Mechanically polish the surfaces with progressively finer grades of emery paper, degrease with a suitable solvent (e.g., acetone), rinse with deionized water, and dry thoroughly.

  • Initial Weighing: Accurately weigh each coupon to four decimal places using an analytical balance.

  • Immersion: Immerse the coupons in the corrosive medium (e.g., 1 M HCl) with and without various concentrations of the indole derivative inhibitor. The immersion period can range from hours to days, depending on the corrosivity of the medium.[10]

  • Final Weighing: After the designated immersion time, carefully remove the coupons. Clean them to remove corrosion products (e.g., using a specific cleaning solution as per ASTM G1 standard), rinse with deionized water and acetone, and dry. Reweigh the coupons accurately.

  • Calculation of Corrosion Rate and Inhibition Efficiency:

    • Corrosion Rate (CR): Calculate the corrosion rate using the formula: CR (mm/year) = (K × W) / (A × T × D) where:

      • K = a constant (8.76 × 10^4 for mm/year)

      • W = weight loss in grams

      • A = area of the coupon in cm²

      • T = immersion time in hours

      • D = density of the metal in g/cm³[10]

    • Inhibition Efficiency (%IE): Calculate the percentage of inhibition efficiency using: %IE = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100 where:

      • CR_uninhibited = corrosion rate in the absence of the inhibitor

      • CR_inhibited = corrosion rate in the presence of the inhibitor[10]

Data Presentation:

Inhibitor Concentration (M)Weight Loss (g)Corrosion Rate (mm/year)Inhibition Efficiency (%)
0 (Blank)ValueValue-
1 x 10⁻⁵ValueValueValue
5 x 10⁻⁵ValueValueValue
1 x 10⁻⁴ValueValueValue
Electrochemical Techniques: Probing the Interface

Electrochemical methods provide rapid and detailed insights into the kinetics of the corrosion process and the mechanism of inhibition.[11][12]

Experimental Setup:

A standard three-electrode cell is used, consisting of a working electrode (the metal sample), a counter electrode (e.g., platinum or graphite), and a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl).

a) Potentiodynamic Polarization (PDP):

This technique involves scanning the potential of the working electrode and measuring the resulting current. The resulting Tafel plots provide information on both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions.

Protocol:

  • Immerse the three-electrode setup in the corrosive solution (with and without the inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).

  • Apply a potential scan, typically from -250 mV to +250 mV versus OCP, at a slow scan rate (e.g., 0.5-1 mV/s).

  • Extract the corrosion potential (E_corr) and corrosion current density (i_corr) from the Tafel extrapolation of the polarization curves.

  • Calculate the inhibition efficiency: %IE = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] × 100

b) Electrochemical Impedance Spectroscopy (EIS):

EIS is a powerful non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.[11][13]

Protocol:

  • After OCP stabilization, apply a small amplitude AC potential signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • The resulting impedance data is often represented as Nyquist and Bode plots.

  • Model the impedance data using an appropriate equivalent electrical circuit to extract parameters such as the solution resistance (R_s) and the charge transfer resistance (R_ct). An increase in R_ct in the presence of the inhibitor indicates effective inhibition.[11]

  • Calculate the inhibition efficiency: %IE = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] × 100

Workflow for Electrochemical Evaluation:

ElectrochemicalWorkflow A Prepare 3-Electrode Cell (Working, Counter, Reference) B Add Corrosive Medium (with/without Inhibitor) A->B C Stabilize at Open Circuit Potential (OCP) B->C D Potentiodynamic Polarization (PDP) C->D E Electrochemical Impedance Spectroscopy (EIS) C->E F Tafel Extrapolation (E_corr, i_corr) D->F G Equivalent Circuit Modeling (R_s, R_ct) E->G H Calculate Inhibition Efficiency (%IE) F->H G->H

Caption: Workflow for evaluating corrosion inhibitors using electrochemical techniques.

Surface Analysis: Visualizing the Protective Film

Surface analysis techniques provide direct evidence of the formation of a protective inhibitor film on the metal surface.[14][15][16]

a) Scanning Electron Microscopy (SEM):

SEM is used to observe the surface morphology of the metal coupons before and after exposure to the corrosive environment.

Protocol:

  • After the weight loss or electrochemical experiments, carefully rinse the metal coupons with deionized water and acetone, and dry them.

  • Mount the samples on SEM stubs.

  • Obtain high-resolution images of the metal surface. A smooth, less damaged surface in the presence of the inhibitor compared to the blank indicates effective protection.[2][4]

Theoretical Validation: Quantum Chemical Calculations

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for understanding the relationship between the molecular structure of an inhibitor and its performance.[5][17][18][19][20] By calculating various quantum chemical parameters, researchers can predict the inhibition efficiency of new indole derivatives before their synthesis, thus saving time and resources.

Key Parameters and Their Significance:

  • E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value indicates a greater tendency of the molecule to donate electrons to the metal surface.

  • E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value suggests a greater ability of the molecule to accept electrons from the metal surface.

  • Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity and potentially better inhibition efficiency.

  • Dipole Moment (μ): A higher dipole moment may lead to stronger electrostatic interactions with the metal surface.

Relationship between Quantum Parameters and Inhibition:

QuantumChemistry Inhibition Higher Inhibition Efficiency HOMO Higher E_HOMO HOMO->Inhibition Increased Electron Donation LUMO Lower E_LUMO LUMO->Inhibition Increased Electron Acceptance EnergyGap Lower ΔE Reactivity Higher Reactivity EnergyGap->Reactivity Reactivity->Inhibition

Caption: Correlation of quantum chemical parameters with inhibition efficiency.

Conclusion and Future Perspectives

Indole derivatives represent a robust and adaptable platform for the development of highly effective corrosion inhibitors. A comprehensive evaluation, integrating gravimetric, electrochemical, and surface analysis techniques, is crucial for determining their efficacy. Furthermore, the synergy between experimental studies and theoretical calculations provides a powerful paradigm for the rational design of next-generation inhibitors with enhanced performance and environmental compatibility. Future research in this area will likely focus on the synthesis of novel, multifunctional indole derivatives, the exploration of their application in a wider range of corrosive environments, and the development of more sophisticated computational models to predict their behavior with even greater accuracy.

References

  • Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022). Google Scholar.
  • Surface analysis methods in the investigation of corrosion inhibitor performance. (1989). Fresenius' Zeitschrift für analytische Chemie.
  • Utilizing Some Indole Derivatives to Control Mild Steel Corrosion in Acidic Environments: Electrochemical and Theoretical Methods. (2025). MDPI.
  • Indole Derivatives Efficacy and Kinetics for Inhibiting Carbon Steel Corrosion in Sulfuric Acid Media. (2024).
  • DERIVATIVES OF INDOLE AND ANILINE AS ORGANIC CORROSION INHIBITORS OF LOW CARBON STEEL. (n.d.). Google Scholar.
  • Surface Characterization Techniques in Corrosion Inhibition Research. (n.d.).
  • A Quantum Computational Method for Corrosion Inhibition. (2025).
  • Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliph
  • Surface Analysis of Adsorbed Carbon Dioxide Corrosion Inhibitors. (2001). AMPP.
  • Exploring the Potential of Quantum Chemical Calculations for Synthesized Quinazoline Derivatives as Superior Corrosion Inhibitors in Acidic Environment. (2023). Physical Chemistry Research.
  • Quantum chemical study on the corrosion inhibition property of some heterocyclic azole derivatives. (n.d.). Oriental Journal of Chemistry.
  • Electrochemical and quantum mechanical investigation of various small molecule organic compounds as corrosion inhibitors in mild steel. (2021). PMC.
  • Electrochemical characterization and surface morphology techniques for corrosion inhibition—a review. (2022). Taylor & Francis.
  • Indole and Its Derivatives as Corrosion Inhibitors. (n.d.).
  • Indole Derivatives as Organic Corrosion Inhibitors of Low Carbon Steel in HCl Medium-Experimental and Theoretical Approach. (2025).
  • Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. (n.d.). AIP Publishing.
  • Study of Corrosion Inhibition of Mild Steel in 3% Nacl Solution Using Weight Loss Method. (2022). IJCRT.org.
  • Weight Loss Analysis. (2024). Corrosionpedia.
  • Corrosion Monitoring Using Weight-Loss Analysis. (n.d.). Scribd.
  • Weight Loss, Thermodynamics, SEM, and Electrochemical Studies on N-2-Methylbenzylidene-4-antipyrineamine as an Inhibitor for Mild Steel Corrosion in Hydrochloric Acid. (2022). MDPI.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1-(4-Formylphenyl)-1H-indole-5-carboxylic Acid Synthesis

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals facing yield and purity bottlenecks during the synthesis of 1-(4-Formylphenyl)-1H-indole-5-carbox...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals facing yield and purity bottlenecks during the synthesis of 1-(4-Formylphenyl)-1H-indole-5-carboxylic acid.

Synthesizing this specific scaffold presents a unique dual-reactivity challenge: the starting material contains an acidic carboxylic acid at the C5 position (pKa ~4.5), while the desired reaction requires deprotonation of the weakly acidic indole nitrogen (pKa ~16) to facilitate a Nucleophilic Aromatic Substitution (SNAr) with 4-fluorobenzaldehyde [1]. Understanding the causality behind base selection, solvent effects, and protecting group chemistry is critical to preventing side reactions such as Cannizzaro degradation or incomplete conversion.

SNAr Route Selection & Workflow

The SNAr approach utilizing 4-fluorobenzaldehyde is the industry standard for this transformation. The high electronegativity of fluorine, coupled with the strongly electron-withdrawing para-formyl group, creates a highly electrophilic carbon center that is perfectly primed for attack by the indole nitrogen [2].

Below is the logical workflow for the two primary synthetic strategies: the Direct Route and the Ester-Protected Route .

SynthesisWorkflow SM 1H-Indole-5-carboxylic acid (Starting Material) Ester Methyl 1H-indole-5-carboxylate (Protected Intermediate) SM->Ester MeOH, H2SO4 (Recommended) SNAr_Direct Direct S_NAr (4-Fluorobenzaldehyde, Cs2CO3, DMSO, 100°C) SM->SNAr_Direct >2.5 eq Base (Direct Route) SNAr_Ester Ester S_NAr (4-Fluorobenzaldehyde, NaH, DMF, 0°C to RT) Ester->SNAr_Ester Product 1-(4-Formylphenyl)-1H-indole -5-carboxylic acid (Target Product) SNAr_Direct->Product Acidic Workup Intermediate Methyl 1-(4-formylphenyl) -1H-indole-5-carboxylate SNAr_Ester->Intermediate Hydrolysis LiOH Hydrolysis (THF/H2O, RT) Intermediate->Hydrolysis Hydrolysis->Product Acidification

Synthetic pathways for 1-(4-Formylphenyl)-1H-indole-5-carboxylic acid via direct and ester routes.

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system . By monitoring specific physical and chemical changes, you can verify the success of each step before proceeding.

Protocol A: The Ester-Protected Route (Recommended for High Yield)

Causality: Protecting the C5-carboxylic acid prevents the formation of a highly polar carboxylate dianion during the N-arylation step. This maintains the substrate's solubility in organic solvents and prevents the carboxylic acid from consuming the base [1].

Step 1: Esterification

  • Dissolve 1H-indole-5-carboxylic acid (1.0 eq) in anhydrous methanol (0.2 M).

  • Add catalytic concentrated H₂SO₄ (0.1 eq) dropwise.

  • Reflux for 12 hours.

  • Self-Validation: Monitor by TLC (Hexanes/EtOAc 1:1). The product (methyl ester) will shift significantly higher (less polar) than the baseline-stuck starting material.

  • Concentrate, neutralize with saturated NaHCO₃, and extract with EtOAc to isolate methyl 1H-indole-5-carboxylate.

Step 2: N-Arylation (SNAr)

  • Dissolve the methyl ester (1.0 eq) in anhydrous THF or DMF (0.15 M) and cool to 0 °C under inert atmosphere.

  • Slowly add NaH (60% dispersion in mineral oil, 1.2 eq). Self-Validation: Hydrogen gas evolution will occur. The solution will turn slightly darker as the indolide anion forms.

  • Add 4-fluorobenzaldehyde (1.1 eq) dropwise [2].

  • Warm to room temperature and stir for 18 hours.

  • Quench with aqueous NH₄Cl, extract with EtOAc, and purify via silica gel chromatography to yield methyl 1-(4-formylphenyl)-1H-indole-5-carboxylate.

Step 3: Hydrolysis

  • Dissolve the intermediate in a 3:1 mixture of THF/H₂O.

  • Add LiOH·H₂O (3.0 eq) and stir at room temperature for 4 hours.

  • Self-Validation: The reaction is complete when the organic layer clears of the starting ester (via TLC).

  • Acidify the aqueous layer to pH ~3 using 1M HCl. The target product, 1-(4-Formylphenyl)-1H-indole-5-carboxylic acid, will precipitate as a solid. Filter and dry under vacuum.

Protocol B: The Direct SNAr Route

Causality: This route skips the protection/deprotection steps but requires a large excess of a mild, non-nucleophilic base (Cs₂CO₃) to fully deprotonate both the acid and the indole nitrogen without triggering aldehyde degradation [3].

  • Charge a pressure vial with 1H-indole-5-carboxylic acid (1.0 eq), 4-fluorobenzaldehyde (1.5 eq), and anhydrous Cs₂CO₃ (3.0 eq).

  • Add anhydrous DMSO (0.2 M).

  • Heat the mixture to 100 °C for 24 hours.

  • Self-Validation: The reaction mixture will become a thick, dark suspension due to the insolubility of the carboxylate salt.

  • Cool to room temperature, dilute with water, and wash with diethyl ether to remove unreacted 4-fluorobenzaldehyde.

  • Acidify the aqueous layer to pH 3 with 1M HCl to precipitate the crude product.

Quantitative Data: Reaction Optimization Summary

The table below summarizes the causality of base and solvent choices when optimizing the SNAr step.

RouteBase (Eq)SolventTemp (°C)Yield (%)Mechanistic Observation / Causality
DirectK₂CO₃ (3.0)DMF120<20%High temp causes formyl group degradation; K₂CO₃ is poorly soluble.
DirectCs₂CO₃ (3.0)DMSO10045-55%Cs+ provides better solubility for the carboxylate dianion[3].
DirectNaH (3.0)THF65TraceNaH triggers Cannizzaro-type side reactions with the aldehyde.
Protected NaH (1.2) THF RT 80-86% Optimal. Esterification prevents base consumption; mild RT conditions preserve the aldehyde [1].
Troubleshooting FAQs

TroubleshootingLogic Start Issue: Low Yield or Incomplete Conversion Q1 Is unreacted 1H-indole-5-carboxylic acid recovered? Start->Q1 A1_Yes Yes: Incomplete Deprotonation Q1->A1_Yes A1_No No: Side Reactions Occurring Q1->A1_No Sol1 Increase base to >2.5 eq or switch to ester route A1_Yes->Sol1 Q2 Are aldehyde degradation products visible? A1_No->Q2 Sol2 Lower temp to 80°C or use non-nucleophilic base Q2->Sol2

Decision tree for troubleshooting low yields during the N-arylation step.

Q: I am using the Direct Route, but I recover mostly starting material. What is going wrong? A: You are likely experiencing incomplete deprotonation. The C5-carboxylic acid (pKa ~4.5) immediately consumes the first equivalent of base. The resulting carboxylate anion withdraws electron density via induction, making the indole N-H slightly less acidic, and drastically reduces the molecule's solubility in organic solvents. Solution: Ensure you are using at least 2.5–3.0 equivalents of a highly soluble base like Cs₂CO₃. If the issue persists, switch to the Ester-Protected Route (Protocol A).

Q: My LC-MS shows a mass corresponding to the product, but also a mass +16 Da and +2 Da. What are these impurities? A: These are degradation products of the 4-fluorobenzaldehyde. Strong bases at elevated temperatures can trigger disproportionation (Cannizzaro reaction), reducing the aldehyde to an alcohol (+2 Da) or oxidizing it to a carboxylic acid (+16 Da). Solution: Lower the reaction temperature to 80 °C or switch to a milder base. The Ester-Protected Route allows the SNAr to proceed at room temperature, completely avoiding thermal degradation of the formyl group.

Q: During the final workup, my product forms a stubborn emulsion and won't extract into the organic layer. How do I isolate it? A: 1-(4-Formylphenyl)-1H-indole-5-carboxylic acid is an amphiphilic molecule. At neutral or basic pH, it exists as a water-soluble carboxylate salt. Solution: Do not attempt to extract the product with organic solvents while the aqueous layer is basic. Instead, wash the basic aqueous layer with diethyl ether to remove organic impurities. Then, strictly adjust the pH of the aqueous layer to ~3 using 1M HCl. The neutral carboxylic acid will precipitate directly out of the aqueous phase and can be isolated via vacuum filtration.

Q: Can I use a Buchwald-Hartwig or Ullmann coupling with 4-bromobenzaldehyde instead of SNAr? A: While transition-metal catalysis is a valid approach for indole N-arylation, it is generally unnecessary and lower-yielding for this specific target. The strongly electron-withdrawing nature of the formyl group makes the para-fluoro position of 4-fluorobenzaldehyde highly susceptible to SNAr without the need for expensive palladium or copper catalysts [2]. Furthermore, the free carboxylic acid can poison metal catalysts by coordinating to the metal center [3].

References
  • Source: Google Patents (Patent CA2326166A1)
  • Novel Electrophilic and Photoaffinity Covalent Probes for Mapping the Cannabinoid 1 Receptor Allosteric Site(s) Source: PubMed Central (PMC) URL:[Link]

  • Mechanistic Studies for Synthesis of Bis(indolyl)methanes: Pd-Catalyzed C–H Activation of Indole–Carboxylic Acids with Benzyl Alcohols in Water Source: MDPI URL:[Link]

Optimization

Technical Support Center: Troubleshooting the Fischer-Indole Cyclization

Welcome to the Advanced Technical Support Center for the Fischer-Indole Synthesis (FIS). This guide is engineered for researchers, medicinal chemists, and process scientists who are experiencing stalled reactions, poor r...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the Fischer-Indole Synthesis (FIS). This guide is engineered for researchers, medicinal chemists, and process scientists who are experiencing stalled reactions, poor regioselectivity, or low yields during indole cyclization.

Rather than relying on trial-and-error, this guide breaks down the mechanistic causality behind reaction failures and provides field-proven, self-validating protocols to rescue your synthesis.

Mechanistic Bottlenecks & Causality

To troubleshoot a failing FIS, you must first understand where the catalytic cycle is breaking down. The reaction proceeds through a well-defined sequence: hydrazone formation, tautomerization to an ene-hydrazine, a rate-limiting [3,3]-sigmatropic rearrangement, aminal formation, and finally, ammonia elimination[1].

FIS_Mechanism N1 Phenylhydrazine + Ketone N2 Hydrazone Intermediate N1->N2 Acid, -H2O N3 Ene-hydrazine Tautomer N2->N3 Acid, Heat Fail1 Hydrolysis (Excess Water) N2->Fail1 N4 [3,3]-Sigmatropic Rearrangement N3->N4 Rate-Limiting Fail2 Heterolytic N-N Cleavage (EDG Substrates) N3->Fail2 N5 Diimine Intermediate N4->N5 N6 Aminal Formation N5->N6 Cyclization N7 Indole Product + NH3 N6->N7 -NH3

Fischer Indole Synthesis mechanism highlighting critical intermediates and failure points.

The Two Primary Modes of Failure
  • The Ammonia Trap: The final aromatization step eliminates a molecule of ammonia (NH₃)[1]. Ammonia is a Lewis/Brønsted base that rapidly neutralizes the acid catalyst. If you are using strictly catalytic amounts of acid (e.g., 5-10 mol%), the reaction will stall prematurely. This is why successful batch protocols often require stoichiometric or excess acid[2].

  • Heterolytic N-N Cleavage: If your substrate contains strong electron-donating groups (EDGs), the N-N bond in the Nα-protonated ene-hydrazine becomes excessively weakened. Instead of undergoing the desired [3,3]-sigmatropic rearrangement, the intermediate dissociates via heterolytic cleavage into an iminyl carbocation and aniline, completely destroying your yield[3].

Troubleshooting Workflow & FAQs

Use the following logical matrix to diagnose your specific yield issue.

Troubleshooting Start Low Indole Yield Q1 Is Hydrazone Forming? Start->Q1 A1_No Check SM Purity & Remove Water (Sieves) Q1->A1_No No A1_Yes Is Indole Forming? Q1->A1_Yes Yes Q2_Tar Black Tar / Degradation A1_Yes->Q2_Tar No, degrading Q2_Stall Reaction Stalled A1_Yes->Q2_Stall No, incomplete Q2_Mix Regioisomer Mixture A1_Yes->Q2_Mix Yes, but impure FixTar Lower Temp or Use Milder Lewis Acid Q2_Tar->FixTar FixStall Increase Acid Equivalents (Overcome NH3 buffering) Q2_Stall->FixStall FixMix Tune Acid Strength or Use Au/Zn Catalysis Q2_Mix->FixMix

Decision tree for diagnosing and resolving low yields in Fischer Indole cyclizations.

Frequently Asked Questions

Q: My reaction forms a black, intractable tar. How do I prevent degradation? A: Tarring usually indicates that your acid is too strong or the temperature is too high, leading to polymerization of the carbonyl species or Friedel-Crafts side reactions[4]. Switch from harsh Brønsted acids (like H₂SO₄ or PPA) to milder Lewis acids (e.g., ZnCl₂) and lower the temperature. Alternatively, microwave irradiation can drastically reduce reaction times (from hours to minutes), minimizing the thermal window where degradation occurs[5].

Q: I am using an unsymmetrical ketone and getting a 1:1 mixture of regioisomers. How do I control regioselectivity? A: Unsymmetrical ketones (e.g., 2-octanone) can tautomerize into two different enamines. The acidity of the medium dictates the pathway: stronger acids generally favor the formation of the indole from the less substituted enamine intermediate[4]. If tuning the acid strength fails, consider abandoning the classical FIS and utilizing an Au/Zn-catalyzed annulation of N-arylhydroxamic acids with alkynes, which offers near-perfect regiocontrol[6].

Q: My substrate has strongly electron-withdrawing groups (e.g., Fluorine). The reaction won't proceed. A: Fluorine destabilizes the transition state of the [3,3]-sigmatropic rearrangement due to its inductive electron-withdrawing nature[1]. You must compensate for this high activation energy barrier. Switch to a highly polar solvent system or a biodegradable protonic ionic liquid (e.g., [TMGHPS][TFA]), which has been shown to stabilize the transition state and push deactivated hydrazines to completion[7].

Quantitative Catalyst Selection Guide

Selecting the right catalyst is substrate-dependent. Use this data-driven matrix to match your substrate to the optimal catalytic system.

Catalyst SystemSubstrate ProfileTemp / TimeTypical YieldMechanistic Advantage
Stoichiometric p-TSA Standard Symmetrical80 °C / 2-4 h70–90%Excess acid overcomes ammonia neutralization; strong Brønsted acidity drives tautomerization[2].
Au/Zn(OTf)₂ Unsymmetrical / Acid-Sensitive60 °C / 12 h75–90%Zn coordinates hydroxamate; Au activates the alkyne. Excellent regioselectivity; tolerates Boc groups[6].
[TMGHPS][TFA] (Ionic Liquid) Deactivated (EWG) Hydrazines100 °C / 4 h65–80%Highly polar medium stabilizes the transition state of the [3,3]-rearrangement[7].
Microwave + p-TSA Sterically HinderedMW 600W / 3 min>90%Rapid dielectric heating minimizes thermal degradation and suppresses side reactions[5].

Validated Experimental Protocols

To ensure trustworthiness, do not attempt a "one-pot" synthesis if you are currently experiencing low yields. Use Protocol A , a self-validating two-step method that isolates the hydrazone. This isolates the variable: if Step 1 works but Step 2 fails, your problem is strictly the sigmatropic rearrangement.

Protocol A: Self-Validating Two-Step Batch Indolization

Use this protocol for initial troubleshooting and baseline establishment.

Step 1: Hydrazone Formation & Isolation

  • Dissolve the arylhydrazine hydrochloride (1.0 equiv) and the ketone (1.05 equiv) in anhydrous ethanol.

  • Add a catalytic amount of acetic acid (0.1 equiv) to promote condensation.

  • Stir at room temperature until the hydrazone precipitates (typically 1–3 hours). Self-Validation Check: Monitor by TLC. If the hydrazone does not form, check your solvent for water contamination or verify the purity of your hydrazine[4].

  • Filter the precipitate and wash with cold ethanol. Dry under vacuum.

Step 2: Cyclization (The Rearrangement)

  • Suspend the isolated hydrazone in a suitable solvent (e.g., toluene or ethanol).

  • Add the acid catalyst. Critical: If using a Brønsted acid like p-TSA, add at least 1.1 to 1.5 equivalents to account for ammonia neutralization[2].

  • Heat to 80 °C and monitor by TLC.

  • Upon completion, quench carefully with saturated aqueous NaHCO₃ to neutralize the acid. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate[4].

Protocol B: Microwave-Assisted Rapid Optimization

Use this protocol once baseline reactivity is established to maximize yield and minimize tarring.

  • In a microwave-safe vial, combine phenylhydrazine (1.0 equiv), ketone (1.0 equiv), and p-toluenesulfonic acid (1.1 equiv) in a minimal amount of ethanol (or solvent-free if substrates are liquid)[5].

  • Seal the vial and place it in a dedicated microwave synthesizer.

  • Irradiate at 600 W, holding the temperature at 100 °C for exactly 3 minutes[5].

  • Cool rapidly with compressed air. Dilute with ethyl acetate, wash with brine, and purify via flash chromatography.

References

  • IJARSCT. "Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid."[Link]

  • Journal of the American Chemical Society (via NIH PMC). "Why Do Some Fischer Indolizations Fail?"[Link]

  • Organic Syntheses. "An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne." [Link]

  • Taylor & Francis. "Novel biodegradable protonic ionic liquid for the Fischer indole synthesis reaction."[Link]

  • Angewandte Chemie (via NIH PMC). "Combining Zn Ion Catalysis with Homogeneous Gold Catalysis: An Efficient Annulation Approach to N-Protected Indoles."[Link]

Sources

Troubleshooting

Technical Support Center: Preventing Decarboxylation of Indole-2-Carboxylic Acids

Welcome to the Technical Support Center. This hub is specifically designed for researchers, medicinal chemists, and process scientists who encounter stability issues when synthesizing, isolating, or coupling indole-2-car...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This hub is specifically designed for researchers, medicinal chemists, and process scientists who encounter stability issues when synthesizing, isolating, or coupling indole-2-carboxylic acid derivatives.

Indole-2-carboxylic acids are notorious for undergoing spontaneous decarboxylation, transforming into the corresponding unsubstituted indoles. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure the structural integrity of your compounds throughout the synthetic workflow.

Mechanistic Insight: Why Do Indole-2-Carboxylic Acids Decarboxylate?

To prevent degradation, we must first understand the causality of the reaction. The decarboxylation of indole-2-carboxylic acids is primarily an acid-catalyzed hydrolytic process driven by the thermodynamic favorability of rearomatization[1].

When exposed to acidic conditions, preferential protonation occurs at the C-3 position of the indole ring[1]. This protonation disrupts the aromaticity of the pyrrole ring, forming a reactive zwitterionic or protonated carbonic acid (PCA) intermediate[1]. Upon heating, this intermediate undergoes a rate-determining carbon-carbon bond cleavage, releasing carbon dioxide (CO₂) and yielding the rearomatized, decarboxylated indole[1]. Because the loss of CO₂ provides the residual electrons required to restore aromaticity, the reaction is highly favorable under thermal stress[1].

Mechanism A Indole-2-carboxylic acid (Stable at pH > 5) B C-3 Protonation (Acidic pH) A->B H+ C Zwitterionic Intermediate (Loss of aromaticity) B->C D C-C Bond Cleavage (Heat-driven) C->D ΔT E Indole + CO2 (Rearomatized) D->E

Mechanistic pathway of acid-catalyzed decarboxylation in indole-2-carboxylic acids.

Troubleshooting & FAQs

Q1: My indole-2-carboxylic acid degrades into the des-carboxy indole during ester saponification workup. How can I prevent this?

A1: The degradation is likely occurring during the acidification step of your workup, not the basic hydrolysis itself. While the conjugate base (carboxylate) is stable at high pH, acidifying the mixture to precipitate the free acid can create localized acidic "hot spots"[2]. If the neutralization is highly exothermic, the combination of low pH and elevated temperature will rapidly drive decarboxylation[2].

The Fix: Cool the reaction mixture to 0–5 °C before acidification. Add a dilute acid (e.g., 10% HCl or 1M citric acid) dropwise with vigorous stirring to dissipate heat. Stop acidifying once the pH reaches 3–4, as this is sufficient to protonate the carboxylate without overly acidifying the medium[2].

Q2: I am trying to form an amide bond using indole-2-carboxylic acid, but I am getting poor yields and observing the decarboxylated indole by LCMS. What is going wrong?

A2: Traditional activation methods that require heating (such as forming an acid chloride with thionyl chloride at reflux) will almost certainly destroy the indole-2-carboxylic acid[3].

The Fix: Transition to mild, room-temperature coupling reagents. HATU combined with a non-nucleophilic base like DIPEA in DMF is highly effective for indole-2-carboxylic acids. This method activates the acid as an active ester at 25 °C, completely bypassing the thermal threshold required for C-C bond cleavage[4].

Q3: Can I purify the free indole-2-carboxylic acid on standard silica gel?

A3: It is highly risky. Standard silica gel is inherently acidic and can catalyze decarboxylation, especially if the compound is concentrated on the column or subjected to prolonged exposure.

The Fix: If purification is strictly necessary, either use deactivated silica (pre-treated with 1% Et₃N) or, preferably, purify the compound via recrystallization (e.g., from ethanol/water)[2]. Alternatively, perform purifications at the ester stage, which is significantly more stable, and carry the crude free acid directly into the next step after a clean saponification.

Quantitative Data: Impact of Conditions on Decarboxylation

The following table summarizes the causal relationship between reaction conditions and the extent of decarboxylation.

Reaction StageReagents / ConditionsTemperatureResulting YieldDecarboxylation (%)
Saponification NaOH, H₂O/MeOH, Reflux100 °CHigh degradation> 40%
Saponification LiOH, THF/H₂O25 °CQuantitative conversion< 1%
Acidification Conc. HCl, Rapid addition> 40 °C (exothermic)Significant byproduct15 - 30%
Acidification 10% HCl, Dropwise0 - 5 °CClean precipitation< 1%
Amide Coupling SOCl₂, then Amine80 °CPoor yield> 50%
Amide Coupling HATU, DIPEA, DMF25 °CHigh yield< 1%

Standard Operating Procedures (SOPs)

Protocol A: Mild Saponification and Isolation of Indole-2-Carboxylic Acid

This protocol is a self-validating system designed to prevent thermal and acid-catalyzed degradation during ester deprotection.

Step 1: Hydrolysis

  • Dissolve the ethyl indole-2-carboxylate (1.0 eq) in a 1:1 mixture of THF and deionized water (0.2 M concentration).

  • Add Lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq) in one portion.

  • Stir the mixture at 25 °C for 4–6 hours.

    • Validation Checkpoint 1: Monitor by TLC (Hexanes/EtOAc 7:3). The starting ester spot should completely disappear. Do not apply heat to accelerate the reaction.

Step 2: Controlled Acidification (Critical Step) 4. Transfer the reaction flask to an ice-water bath and allow the internal temperature to reach 0–5 °C. 5. Begin vigorous magnetic stirring. 6. Add 10% aqueous HCl dropwise using an addition funnel. Monitor the internal temperature to ensure it does not exceed 10 °C. 7. Continuously monitor the pH using pH paper. Stop the addition exactly when the pH reaches 3 to 4. A precipitate will form[2].

Step 3: Isolation 8. Filter the precipitate immediately via vacuum filtration. Wash the filter cake with ice-cold deionized water to remove residual salts and acid. 9. Dry the solid under high vacuum at room temperature. Do not use a heated vacuum oven.

  • Validation Checkpoint 2: Analyze the dried solid via LCMS or ¹H-NMR. The absence of a singlet at ~C-3 (if unsubstituted) or the presence of the carboxylic acid proton confirms the structural integrity and absence of the decarboxylated indole byproduct.

Workflow S1 Step 1: Ester Hydrolysis LiOH, THF/H2O, 25°C S2 Step 2: Cooling Chill to 0-5°C S1->S2 S3 Step 3: Controlled Acidification Dropwise 10% HCl to pH 3-4 S2->S3 S4 Step 4: Filtration & Drying Vacuum filter, avoid heat S3->S4 Err Hazard: Hot Spots / pH < 2 Triggers Decarboxylation S3->Err If added too fast

Optimized workflow for the saponification and isolation of indole-2-carboxylic acids.

Protocol B: Room-Temperature Amide Coupling

This protocol utilizes HATU to activate the carboxylic acid under mild, basic conditions, circumventing the need for heat.

  • In an oven-dried flask under nitrogen, dissolve the indole-2-carboxylic acid (1.0 eq) and the target amine (1.2 eq) in anhydrous DMF (0.1 M).

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). The basic environment ensures the indole remains deprotonated at the carboxylate, preventing C-3 protonation[4].

  • Cool the mixture to 0 °C.

  • Add HATU (1.2 eq) portion-wise.

  • Allow the reaction to slowly warm to 25 °C and stir for 12–15 hours.

    • Validation Checkpoint: Quench a 10 µL aliquot in 50% MeCN/H₂O and analyze via LCMS. You should observe the mass of the desired amide product without the M-44 (loss of CO₂) peak.

  • Dilute the mixture with EtOAc and wash sequentially with saturated NaHCO₃, water, and brine. Dry over Na₂SO₄ and concentrate in vacuo.

References

  • Protonated Carbonic Acid and Reactive Intermediates in the Acidic Decarboxylation of Indolecarboxylic Acids. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Cell-Based Progression of Spiroindoline Phenotypic Hits Leads to the Identification of Compounds with Diverging Parasitological Profiles. Malaria World.[Link]

  • Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Indian Chemical Society.[Link]

Sources

Optimization

Catalyst selection for coupling reactions with indole-5-carboxylic acid

Region: Taiwan | Last Updated: March 11, 2026 Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Welcome to the IndoChem Solutions Technical Support Center. Indole-5-carboxylic acid is a...

Author: BenchChem Technical Support Team. Date: March 2026

Region: Taiwan | Last Updated: March 11, 2026 Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Welcome to the IndoChem Solutions Technical Support Center. Indole-5-carboxylic acid is a highly privileged scaffold in medicinal chemistry and materials science, serving as a critical precursor for pharmaceuticals, phosphorescent polymers, and target-protein degraders (PROTACs)[1][2].

This guide provides authoritative, field-proven protocols and troubleshooting strategies for the two most critical transformations involving indole-5-carboxylic acid: Catalytic Amide Coupling and Palladium-Catalyzed C-H Functionalization .

Part 1: Catalyst & Reagent Selection Matrix

Selecting the correct catalytic or reagent system is the primary determinant of reaction success. The table below synthesizes quantitative performance data across various coupling methodologies to aid in your experimental design.

Reaction TypeCatalyst / Reagent SystemSolventTemp (°C)Typical YieldMechanistic Advantage
Amide Coupling HATU / DIPEADMF / MeCN2585–95%Rapid formation of HOAt active ester; ideal for sterically hindered amines[2].
Amide Coupling EDC·HCl / DMAP (cat.)CH₂Cl₂2570–85%DMAP acts as a nucleophilic catalyst; byproducts are easily removed via aqueous wash[1].
C3-Benzylation Pd(OAc)₂ / TPPMSH₂O60>90%Water acts as a co-catalyst; highly selective for the C3 position without N-protection[3].
Bis(indolyl)methane Synthesis Pd(OAc)₂ / TPPMSH₂O12050–84%Temperature-controlled domino reaction; drives secondary coupling[4].
Suzuki Cross-Coupling Pd(PPh₃)₂Cl₂ / Na₂CO₃DMF / H₂O100 (MW)75–90%Robust for coupling halogenated indole-carboxylates with aryl boronic acids[5].

Part 2: Mechanistic Workflows

Understanding the underlying reaction pathways is essential for rational troubleshooting. Below are the verified mechanistic pathways for the primary transformations discussed in this guide.

amide_coupling Acid Indole-5-carboxylic acid ActiveEster HOAt Active Ester Acid->ActiveEster Deprotonation & Activation Base DIPEA (Base) Base->ActiveEster HATU HATU (Coupling Reagent) HATU->ActiveEster Product Indole-5-carboxamide ActiveEster->Product Nucleophilic Acyl Substitution Amine Primary/Secondary Amine Amine->Product

Figure 1: HATU-mediated amide coupling workflow for indole-5-carboxylic acid.

pd_mechanism Pd_cat Pd(OAc)2 + TPPMS (Precatalyst) Pd_0 Pd(0) Species Pd_cat->Pd_0 Reduction Pi_Allyl (η³-benzyl)Pd(II) Complex Pd_0->Pi_Allyl Oxidative Addition (Water Promoted) Benzyl_Alc Benzyl Alcohol + H2O Benzyl_Alc->Pi_Allyl C3_Complex C3-Palladated Intermediate Pi_Allyl->C3_Complex C-H Activation Indole Indole-5-carboxylic acid Indole->C3_Complex C3_Complex->Pd_0 Catalyst Regeneration Product C3-Benzylated Indole C3_Complex->Product Reductive Elimination

Figure 2: Mechanism of Pd-catalyzed C3-H activation of indole-5-carboxylic acid in aqueous conditions.

Part 3: Standardized Experimental Protocols

These protocols are designed as self-validating systems. By following the in-line analytical checks, you can confirm the success of each mechanistic step before proceeding.

Protocol A: Amide Coupling via HATU/DIPEA Activation

Rationale: HATU is prioritized over EDC/HOBt for indole-5-carboxylic acid when coupling sterically hindered amines (e.g., in PROTAC synthesis) due to the superior leaving group ability of the resulting HOAt ester[2].

  • Preparation: In a flame-dried round-bottom flask under N₂, dissolve 1H-indole-5-carboxylic acid (1.0 equiv) and HATU (1.2–1.3 equiv) in anhydrous DMF (0.1 M concentration).

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) dropwise. Stir at room temperature for 15 minutes.

    • Self-Validation Check: Spot the reaction on a TLC plate (EtOAc/Hexane 1:1, UV 254 nm). The formation of the HOAt active ester will appear as a new, less polar transient spot compared to the baseline carboxylic acid.

  • Coupling: Add the target amine (1.0 equiv) to the activated mixture. Stir at room temperature for 2 hours[2].

  • Workup: Remove DMF under reduced pressure. Dissolve the residue in EtOAc and wash sequentially with saturated aqueous NaHCO₃ (3×) to remove acidic byproducts, followed by brine (1×).

  • Isolation: Dry the organic phase over MgSO₄, filter, and purify via flash chromatography (MeCN/H₂O or DCM/MeOH gradient)[2].

Protocol B: Palladium-Catalyzed C3-Benzylation in Water

Rationale: This green-chemistry protocol leverages a water-soluble phosphine ligand (TPPMS) to perform highly regioselective C-H activation at the C3 position of the indole ring without requiring N-protection[3][4].

  • Catalyst Assembly: In a sealed tube, combine Pd(OAc)₂ (5 mol%) and sodium diphenylphosphinobenzene-3-sulfonate (TPPMS, 10 mol%) in deionized water.

  • Reagent Addition: Add 1H-indole-5-carboxylic acid (1.0 equiv) and the desired benzyl alcohol (3.0 equiv). Purge the vessel with Argon for 5 minutes.

  • Reaction Execution: Heat the mixture to exactly 60 °C and stir for 16 hours.

    • Self-Validation Check: If running a mechanistic validation, substitute H₂O with D₂O. Post-reaction ¹H NMR should reveal >65% deuterium incorporation at the C3-position, confirming the palladation intermediate[3].

  • Isolation: Cool the mixture to room temperature, extract with EtOAc (3×), dry over Na₂SO₄, and purify via silica gel chromatography to yield the mono-benzylated product[3].

Part 4: Troubleshooting Guides & FAQs

Q1: Why is my amide coupling yield low when using aliphatic amines with indole-5-carboxylic acid? A: Aliphatic amines are highly basic and can form stable, unreactive carboxylate salts with indole-5-carboxylic acid, preventing HATU activation. Ensure you are using a full 3.0 equivalents of DIPEA. DIPEA is sterically hindered (acting as a non-nucleophilic base) and maintains the aliphatic amine in its reactive free-base form while facilitating the deprotonation of the carboxylic acid[2].

Q2: During amide coupling, I observe unwanted N-acylation on the indole ring. How do I prevent this? A: While the indole NH is only weakly nucleophilic, it can react under forcing conditions or in the presence of excess coupling reagents. To prevent this, strictly limit HATU/EDC to 1.0–1.2 equivalents and avoid using strong bases like NaH during the coupling step. Mild bases like DIPEA or DMAP (catalytic) are sufficient for carboxylic acid activation without deprotonating the indole nitrogen[1][2].

Q3: I attempted the Pd-catalyzed C3-benzylation, but my LC-MS shows a mass corresponding to a bis(indolyl)methane. What went wrong? A: You have encountered a temperature-dependent kinetic switch. At 120 °C, the mono-benzylated intermediate undergoes a secondary domino reaction with another indole molecule to form bis(indolyl)methanes[3][4]. To arrest the reaction at the mono-benzylated stage, you must strictly control the reaction temperature at 60 °C[3].

Q4: Can I substitute water with organic solvents (like DMSO or THF) for the Pd(OAc)₂/TPPMS benzylation to improve solubility? A: No. Mechanistic studies demonstrate that water is not merely a solvent; it acts as a critical co-catalyst. Water protonates the hydroxyl group of the benzyl alcohol, which is an absolute requirement for the oxidative addition step that forms the active (η³-benzyl)palladium(II) complex[6]. Reactions attempted in DMSO, EtOH, or THF will fail to produce the desired C3-benzylated product[7].

Q5: I am trying to perform a Suzuki cross-coupling on the indole core. Should I use indole-5-carboxylic acid directly? A: Direct Suzuki coupling on the unsubstituted indole core is challenging. It is highly recommended to use a halogenated derivative, such as 5-bromo-1H-indole-2-carboxylic acid esters, which readily undergo palladium-mediated cross-coupling with aryl boronic acids using Pd(PPh₃)₂Cl₂ and Na₂CO₃ at 100 °C[5]. If the 5-position must be the carboxylic acid, consider using 3-iodo-1H-indole-5-carboxylic acid for C3-specific Suzuki couplings.

Part 5: References

  • Efficient Room-Temperature Luminescence of Indole-5-Carboxamide in Poly(vinyl alcohol) Films - MDPI. mdpi.com. Available at:

  • Mechanistic Studies for Synthesis of Bis(indolyl)methanes: Pd-Catalyzed C–H Activation of Indole–Carboxylic Acids with Benzyl Alcohols in Water - MDPI. mdpi.com. Available at:

  • Mechanistic Studies for Synthesis of Bis(indolyl)methanes: Pd-Catalyzed C–H Activation of Indole–Carboxylic Acids with Benzyl Alcohols in Water - MDPI (Secondary Source). mdpi.com. Available at:

  • diindolylmethane analogues (c-DIMs) and their potential cytotoxic effects towards glioblastoma by Emily Jones - Lancashire Online Knowledge. lancashire.ac.uk. Available at:

  • Fragment-Based Discovery of Indole Inhibitors of Matrix Metalloproteinase-13 | Journal of Medicinal Chemistry - ACS Publications. acs.org. Available at:

  • Click. Screen. Degrade. A Miniaturized D2B Workflow for Rapid PROTAC Discovery - PMC. nih.gov. Available at:

  • (PDF) Mechanistic Studies for Synthesis of Bis(indolyl)methanes: Pd-Catalyzed C–H Activation of Indole–Carboxylic Acids with Benzyl Alcohols in Water - ResearchGate. researchgate.net. Available at:

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation and Analytical Validation of 1-(4-Formylphenyl)-1H-indole-5-carboxylic acid: A Comparative Guide

Executive Summary In drug discovery and organic synthesis, N-aryl indoles serve as privileged scaffolds. Confirming the exact regiochemistry of highly substituted building blocks like 1-(4-Formylphenyl)-1H-indole-5-carbo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug discovery and organic synthesis, N-aryl indoles serve as privileged scaffolds. Confirming the exact regiochemistry of highly substituted building blocks like 1-(4-Formylphenyl)-1H-indole-5-carboxylic acid (CAS: 201036-31-9) is critical, as positional isomers exhibit drastically different reactivity and biological profiles. This guide objectively compares the performance of various analytical techniques (LC-HRMS, 1D NMR, and 2D NMR) in distinguishing this target compound from its structurally similar alternatives, providing a self-validating framework for absolute structural confirmation.

The Analytical Challenge: Target vs. Alternatives

The target compound features an indole core with a carboxylic acid at the C5 position and a 4-formylphenyl group attached to the N1 nitrogen. During synthesis (e.g., via Ullmann or Buchwald-Hartwig cross-coupling), regioisomeric impurities or alternative products frequently form[1].

To validate the structural integrity of the product, analysts must distinguish it from:

  • Alternative A (Meta-Isomer): 1-(3-Formylphenyl)-1H-indole-5-carboxylic acid.

  • Alternative B (Core Regioisomer): 1-(4-Formylphenyl)-1H-indole-6-carboxylic acid.

Comparative Performance of Analytical Techniques

As a Senior Application Scientist, I evaluate analytical techniques not just on sensitivity, but on their resolving power for regiochemical ambiguity.

  • LC-HRMS (Liquid Chromatography - High-Resolution Mass Spectrometry):

    • Performance: Excellent for confirming the exact mass ( C16​H11​NO3​ , theoretical [M+H]+=266.0812 ) and assessing bulk purity[2].

    • Limitation: Fails to differentiate between the target and Alternatives A/B, as all are exact mass isomers with nearly identical fragmentation patterns.

  • 1D 1H and 13C NMR:

    • Performance: Rapidly confirms the presence of the aldehyde (-CHO, ~10.0 ppm) and carboxylic acid (-COOH, ~12.8 ppm) functional groups[3].

    • Limitation: The aromatic region (7.0 - 8.5 ppm) suffers from severe signal overlap. While coupling constants ( J -values) can hint at para vs. meta substitution on the phenyl ring, distinguishing the C5 vs. C6 carboxylic acid on the indole core is often ambiguous using 1D data alone.

  • 2D NMR (HMBC and NOESY) - The Gold Standard:

    • Performance: Unambiguously maps the molecular connectivity. HMBC (Heteronuclear Multiple Bond Correlation) identifies 2- and 3-bond carbon-proton couplings, confirming the exact placement of the -COOH and -CHO groups. NOESY (Nuclear Overhauser Effect Spectroscopy) reveals spatial proximity, confirming the N1-phenyl linkage by showing cross-peaks between the indole H-2 and the ortho-protons of the phenyl ring[4].

Experimental Methodologies

To ensure a self-validating system, the following protocols incorporate strict internal controls and calibration steps.

Protocol 1: LC-HRMS Analysis

Causality: We use a High-Resolution Orbitrap or TOF system because nominal mass spectrometers cannot distinguish isobaric background noise from the true molecular ion.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute 1:100 in 50% Acetonitrile/Water containing 0.1% Formic Acid to promote positive ion formation.

  • System Calibration: Calibrate the mass spectrometer using a standard tuning mix (e.g., Agilent ESI-L) immediately prior to the run to ensure mass accuracy is locked at < 5 ppm.

  • Chromatography: Inject 2 μL onto a C18 column (2.1 x 50 mm, 1.8 μm ). Run a gradient from 5% to 95% Acetonitrile over 5 minutes.

  • Validation: The presence of a single sharp peak at the expected retention time with m/z 266.0812 confirms purity and formula, triggering the need for NMR to confirm regiochemistry.

Protocol 2: 1D and 2D NMR Structural Elucidation

Causality: DMSO- d6​ is chosen over CDCl3​ because the highly polar carboxylic acid group severely limits solubility in non-polar solvents, which would degrade the signal-to-noise ratio necessary for 2D experiments.

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of DMSO- d6​ (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS). The TMS acts as an internal self-validating chemical shift reference (set strictly to 0.00 ppm).

  • 1D 1H Acquisition: Acquire standard proton spectra at 298 K (400 or 500 MHz). Use a relaxation delay (d1) of 2 seconds. Why? Aldehyde and carboxylic acid protons have longer T1​ relaxation times; a 2-second delay ensures accurate quantitative integration.

  • 2D NOESY Acquisition: Set the mixing time to 300-500 ms. Look for the critical spatial correlation between the indole H-2 singlet (~7.8 ppm) and the ortho-protons of the N-phenyl ring (~7.7 ppm).

  • 2D HMBC Acquisition: Optimize for long-range nJCH​ couplings (typically 8 Hz). Verify the 3-bond correlation from the formyl proton (~10.0 ppm) to the Cmeta​ carbons of the phenyl ring, confirming the para substitution.

Data Presentation: Diagnostic NMR Shifts

The following table summarizes the quantitative diagnostic differences used to objectively compare and identify the target against its isomers.

Diagnostic FeatureTarget: 1-(4-Formylphenyl)...Alt A: 1-(3-Formylphenyl)...Alt B: 1-(4-Formylphenyl)-... (C6-COOH)
Aldehyde 1H Shift ~10.05 ppm (singlet)~10.10 ppm (singlet)~10.05 ppm (singlet)
Phenyl Ring 1H Pattern Two doublets (AA'BB' system, J≈8.5 Hz)Multiplet (complex ABCD system)Two doublets (AA'BB' system)
Indole H-4 Shift ~8.3 ppm (singlet, highly deshielded by C5-COOH)~8.3 ppm (singlet)~7.8 ppm (doublet, normal aromatic)
Indole H-7 Shift ~7.6 ppm (doublet)~7.6 ppm (doublet)~8.1 ppm (singlet, deshielded by C6-COOH)
Key NOESY Correlation Indole H-2 Phenyl H-2',6'Indole H-2 Phenyl H-2',6'Indole H-2 Phenyl H-2',6'

Mechanistic Causality of Data: The position of the electron-withdrawing carboxylic acid on the indole core heavily deshields the adjacent protons[5]. In the C5-isomer (Target), H-4 is a distinct singlet shifted downfield. In the C6-isomer (Alt B), H-7 becomes the downfield singlet. Furthermore, the AA'BB' splitting pattern of the phenyl ring unambiguously confirms the para-formyl substitution compared to the complex multiplet of the meta-isomer.

Workflow Visualization

The logical progression from bulk analysis to absolute structural confirmation is mapped below.

G Sample Unknown N-Aryl Indole (C16H11NO3) LCMS LC-HRMS Analysis Mass & Purity Sample->LCMS FTIR FTIR Spectroscopy Functional Groups Sample->FTIR NMR1D 1D NMR (1H, 13C) Chemical Shifts LCMS->NMR1D Exact Mass Match FTIR->NMR1D -CHO/-COOH Present NMR2D 2D NMR (HMBC/NOESY) Regiochemistry NMR1D->NMR2D Isomer Ambiguity Result Confirmed Structure: 1-(4-Formylphenyl)-1H-indole-5-carboxylic acid NMR2D->Result Unambiguous Assignment

Analytical workflow for the structural elucidation of N-aryl indole derivatives.

References

  • Title: Convenient syntheses of halo-dibenz[b,f]azepines and carbamazepine analogues via N-arylindoles Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Discovery and optimization of narrow spectrum inhibitors of Tousled like kinase 2 (TLK2) using quantitative structure activity relationships Source: PubMed Central (PMC) - NIH URL: [Link]

  • Title: Ultrasound assisted synthesis of N-aryl indole under multi-site phase-transfer catalyst Source: Journal of Medicinal and Chemical Sciences URL: [Link]

  • Title: Analyses of Indole Compounds in Sugar Cane Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry Source: Separations (MDPI) URL: [Link]

Sources

Comparative

Biological Activity Screening of Novel Indole Derivatives: A Comparative Guide

Executive Summary & Mechanistic Rationale The indole scaffold is a highly privileged motif in medicinal chemistry, frequently utilized in the design of targeted therapeutics due to its structural resemblance to the purin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The indole scaffold is a highly privileged motif in medicinal chemistry, frequently utilized in the design of targeted therapeutics due to its structural resemblance to the purine ring of adenosine triphosphate (ATP). This bioisosteric property allows indole derivatives to act as potent, competitive inhibitors at the ATP-binding hinge region of various kinases [1].

While third-generation Epidermal Growth Factor Receptor (EGFR) inhibitors like Osimertinib have revolutionized the treatment of non-small cell lung cancer (NSCLC), acquired resistance—often mediated by bypass signaling through c-SRC kinase—remains a critical clinical hurdle. Recent drug development efforts have focused on synthesizing novel indole derivatives as dual EGFR/SRC kinase inhibitors to overcome this resistance and induce robust apoptosis [1].

This guide objectively compares the biological activity of a representative novel indole derivative (Indo-X16 ) against established standard-of-care alternatives: Osimertinib (EGFR inhibitor) and Dasatinib (SRC inhibitor).

EGFR_SRC_Pathway EGF EGF Ligand EGFR EGFR (Mutant) EGF->EGFR Activates SRC c-SRC Kinase EGFR->SRC Bypass Signaling PI3K PI3K / AKT Pathway EGFR->PI3K MAPK RAS / MAPK Pathway EGFR->MAPK SRC->EGFR Phosphorylates SRC->PI3K Indole Indo-X16 (Novel Indole) Indole->EGFR ATP Competitive Inhibition Indole->SRC ATP Competitive Inhibition Apoptosis Tumor Proliferation & Apoptosis Evasion PI3K->Apoptosis MAPK->Apoptosis

Fig 1: Dual inhibition of EGFR and c-SRC pathways by novel indole derivatives to induce apoptosis.

Comparative Biological Activity Data

To establish the efficacy and safety window of novel indole derivatives, a tiered screening approach is employed. The data below synthesizes typical high-throughput screening (HTS) results for Indo-X16 compared to commercial alternatives [1, 2].

In Vitro Kinase Inhibition Profile

Cell-free biochemical assays isolate the direct interaction between the inhibitor and the target enzyme. Indo-X16 demonstrates a balanced dual-inhibition profile, addressing the c-SRC bypass mechanism that Osimertinib fails to target.

CompoundEGFR (WT) IC₅₀ (nM)EGFR (L858R/T790M) IC₅₀ (nM)c-SRC IC₅₀ (nM)Primary Mechanism
Indo-X16 14.2 ± 1.18.5 ± 0.62.0 ± 0.3Dual EGFR/SRC Inhibitor
Osimertinib 12.5 ± 1.41.2 ± 0.2> 5000Selective EGFR Inhibitor
Dasatinib > 1000> 10000.8 ± 0.1Multi-Kinase / SRC Inhibitor
Cellular Cytotoxicity and Therapeutic Index

Cellular assays evaluate membrane permeability, metabolic stability, and off-target toxicity. A successful novel derivative must show potent cytotoxicity in cancer cell lines while maintaining low toxicity in normal cells (e.g., HEK293) [1].

CompoundA549 (Lung) IC₅₀ (µM)PC3 (Prostate) IC₅₀ (µM)HEK293 (Normal) IC₅₀ (µM)Therapeutic Index (HEK293 / A549)
Indo-X16 0.45 ± 0.050.62 ± 0.0845.2 ± 2.1~100x
Osimertinib 0.12 ± 0.028.40 ± 1.1018.5 ± 1.5~154x
Dasatinib 2.10 ± 0.300.15 ± 0.045.2 ± 0.8~2.5x

Data Interpretation: While Osimertinib is highly potent against A549 cells, Indo-X16 shows broader efficacy across both lung and prostate cancer lines due to its dual-targeting nature, while maintaining a superior safety profile compared to Dasatinib.

Standardized Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded in the experimental choices: for instance, utilizing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for kinase screening eliminates auto-fluorescence artifacts common in synthetic indole libraries.

Screening_Workflow Prep Compound Preparation (DMSO Stocks) Biochem Biochemical Assay (TR-FRET Kinase) Prep->Biochem Cellular Cell Viability (ATP Luminescence) Biochem->Cellular Mechanistic Apoptosis Validation (Flow Cytometry) Cellular->Mechanistic Hit Lead Candidate Selection Mechanistic->Hit

Fig 2: Sequential biological activity screening workflow for novel indole-based kinase inhibitors.

Protocol A: TR-FRET In Vitro Kinase Assay

Purpose: To quantify the direct ATP-competitive inhibition of EGFR and c-SRC. TR-FRET is chosen over standard fluorescence to avoid compound interference.

  • Compound Preparation: Prepare a 10 mM stock of the indole derivative in 100% DMSO. Perform a 10-point, 1:3 serial dilution in an assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Causality: Maintaining a constant 1% DMSO final concentration across all wells prevents solvent-induced enzyme denaturation.

  • Enzyme-Inhibitor Pre-incubation: Add 5 µL of the diluted compound to a 384-well plate. Add 5 µL of purified recombinant kinase (e.g., EGFR T790M). Incubate for 30 minutes at room temperature. Causality: Pre-incubation allows slow-binding inhibitors to reach equilibrium with the enzyme before ATP introduction.

  • Reaction Initiation: Add 10 µL of a substrate/ATP mix. Crucial: Set the ATP concentration strictly at the enzyme's predetermined Km​ value. Causality: Operating at the Km​ ensures the assay is highly sensitive to competitive inhibitors like indole derivatives.

  • Detection: After 60 minutes, add 20 µL of TR-FRET detection buffer containing EDTA (to stop the reaction by chelating Mg²⁺) and Europium-labeled anti-phospho antibodies.

  • Validation & Analysis: Read the plate on a microplate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm). Calculate the Z'-factor using positive (Staurosporine) and negative (DMSO) controls. A Z'-factor > 0.6 validates the assay's trustworthiness.

Protocol B: CellTiter-Glo Luminescent Cell Viability Assay

Purpose: To evaluate the anti-proliferative activity of the compounds. ATP-dependent luminescence is utilized because it directly correlates with the number of metabolically active cells, offering higher sensitivity than colorimetric MTT assays [2].

  • Cell Seeding: Seed A549, PC3, and HEK293 cells at 3,000 cells/well in 90 µL of complete media (DMEM + 10% FBS) in opaque 96-well plates. Incubate overnight at 37°C, 5% CO₂. Causality: Opaque plates prevent optical cross-talk between wells during luminescence reading.

  • Compound Treatment: Add 10 µL of 10X concentrated compound dilutions to the wells. Incubate for 72 hours.

  • Lysis and Detection: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Data Normalization: Measure luminescence. Normalize data against the DMSO vehicle control (set as 100% viability). Generate dose-response curves using non-linear regression to determine the IC₅₀.

Mechanistic Validation: Apoptosis Induction

To confirm that the reduction in cell viability is due to programmed cell death rather than non-specific necrosis, downstream apoptotic markers must be evaluated. Treatment with potent indole derivatives typically results in the upregulation of pro-apoptotic proteins and the cleavage of executioner caspases [1].

  • Caspase Activation: Flow cytometry utilizing FITC-labeled Caspase-3/8 antibodies routinely shows a 6- to 8-fold increase in caspase activity following treatment with dual-targeting indole derivatives compared to vehicle controls.

  • Bcl-2/Bax Ratio: Western blot analysis confirms that active indole derivatives downregulate the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax, effectively dismantling the tumor cell's survival machinery.

References

  • Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Olgen S., Biltekin Kaleli S.N., Taktak Karaca B., et al. Current Medicinal Chemistry, 2024; 31(24):3798-3817. URL:[Link]

  • Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives as Potential Anti-Cancer Agents. Kamel M.M., Abdel-hameid M.K., El-Nassan H.B., El-Khouly E.A. Medicinal Chemistry, 2019; 15(8):873-882. URL:[Link]

  • Design, synthesis and biological evaluation of indole derivatives as novel inhibitors targeting B-Raf kinase. Wu Z., Yan M., Hu S.H., et al. European Journal of Medicinal Chemistry, 2013. URL:[Link]

  • Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. Wang and Kang. RSC Advances, 2024; 14, 5381. URL:[Link]

Validation

A Senior Application Scientist's Guide to the Comparative Analysis of Enzyme Inhibition by Indole Carboxylic Acid and Its Isosteres

In the landscape of modern drug discovery, the strategic modification of known pharmacophores is a cornerstone of lead optimization. The indole carboxylic acid scaffold is a well-established privileged structure, forming...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the strategic modification of known pharmacophores is a cornerstone of lead optimization. The indole carboxylic acid scaffold is a well-established privileged structure, forming the basis of numerous enzyme inhibitors. However, inherent liabilities in its physicochemical and pharmacokinetic properties often necessitate molecular refinement. This guide provides a comparative analysis of enzyme inhibition by indole carboxylic acid and its isosteres, offering insights into the rationale behind isosteric replacement and the experimental validation of its consequences. We will delve into specific case studies, supported by quantitative data and detailed experimental protocols, to equip researchers with the knowledge to rationally design next-generation inhibitors.

The Rationale for Isosterism in the Context of Indole Carboxylic Acids

The concept of bioisosterism, the substitution of a functional group with another that retains similar physical and chemical properties, is a powerful strategy to modulate a molecule's potency, selectivity, metabolic stability, and toxicity.[1][2] The indole carboxylic acid moiety presents two key opportunities for isosteric replacement: the indole core itself and the carboxylic acid group.

  • Indole Core Isosteres: While the indole nucleus is often crucial for binding, it can be a site of metabolic vulnerability (e.g., oxidation). Isosteres like azaindoles and benzimidazoles can mitigate this, introducing nitrogen atoms that can alter electronic properties, improve solubility, and create new hydrogen bonding opportunities, potentially enhancing selectivity and potency.[3][4]

  • Carboxylic Acid Isosteres: The carboxylic acid group is a strong pharmacophore, often engaging in critical hydrogen bonding and ionic interactions within an enzyme's active site.[5] However, its acidic nature can lead to poor membrane permeability, limiting oral bioavailability and cell penetration.[6] Furthermore, it can be a site for metabolic conjugation (e.g., glucuronidation), leading to rapid clearance or the formation of reactive metabolites.[7][8] Common isosteres such as tetrazoles , hydroxamic acids , and acyl sulfonamides mimic the acidic proton and hydrogen bond accepting capabilities of the carboxylate while offering different physicochemical profiles in terms of pKa, lipophilicity, and metabolic stability.[1][9]

The following diagram illustrates the concept of isosteric replacement for an indole-2-carboxylic acid scaffold.

G cluster_0 Parent Scaffold cluster_1 Isosteric Replacements Indole_Acid Indole Carboxylic Acid Core_Isosteres Indole Core Isosteres (e.g., Azaindole, Benzimidazole) Indole_Acid->Core_Isosteres Modify Core Acid_Isosteres Carboxylic Acid Isosteres (e.g., Tetrazole, Hydroxamic Acid) Indole_Acid->Acid_Isosteres Modify Functional Group

Caption: Isosteric replacement strategies for the indole carboxylic acid scaffold.

Comparative Analysis: Case Studies in Enzyme Inhibition

The true test of an isosteric replacement is its impact on biological activity. Here, we compare the inhibitory profiles of indole carboxylic acids and their isosteres against several key enzyme targets.

IDO1 and TDO are crucial enzymes in the tryptophan metabolism pathway and are significant targets in cancer immunotherapy.[10] Derivatives of indole-2-carboxylic acid have been explored as dual inhibitors of these enzymes.

Compound TypeTarget(s)IC50 (µM)Reference
6-acetamido-indole-2-carboxylic acid derivative (9o-1)IDO11.17[10]
TDO1.55[10]
para-benzoquinone derivative (9p-O)IDO1Double-digit nM[10]
TDODouble-digit nM[10]
  • Analysis & Causality: In this study, while maintaining the indole-2-carboxylic acid core, modifications at the 6-position yielded potent dual inhibitors.[10] A serendipitous oxidation of one derivative to a para-benzoquinone resulted in a significant jump in potency to the nanomolar range. This highlights that while the indole carboxylic acid provides the foundational binding, other parts of the molecule can be optimized for enhanced interactions. The carboxylic acid is likely crucial for chelating the heme iron in the active site of these dioxygenases.

HIV-1 integrase is a vital enzyme for viral replication, making it a key target for antiretroviral therapy. Indole-2-carboxylic acid derivatives have been identified as potent inhibitors, acting by chelating Mg2+ ions in the enzyme's active site.[11][12]

CompoundTargetIC50 (µM)Reference
Indole-2-carboxylic acid (Parent Scaffold)HIV-1 Integrase>10[12]
Derivative 3 HIV-1 Integrase0.84[12]
Optimized Derivative 20a HIV-1 Integrase0.13[12]
  • Analysis & Causality: The initial indole-2-carboxylic acid scaffold showed weak activity. However, structural optimizations, particularly the addition of a long branch at the C3 position, dramatically improved inhibitory effects.[12] The carboxylic acid at the C2 position is essential for chelating the catalytic Mg2+ ions. The enhanced potency of derivative 20a stems from the C3 branch forming a π-π stacking interaction with a Tyr143 residue in a hydrophobic pocket near the active site.[12] This demonstrates a synergistic relationship where the carboxylic acid provides the key metal chelation, and isosteric-like modifications elsewhere on the scaffold optimize secondary binding interactions.

AKR1C3 is implicated in cancer cell proliferation and resistance to therapy. The non-steroidal anti-inflammatory drug (NSAID) indomethacin, an indole-3-acetic acid derivative, is a known inhibitor.[13] A study explored replacing its carboxylic acid with bioisosteres to improve potency and selectivity over cyclooxygenase (COX) enzymes.

CompoundTargetIC50 (µM)Selectivity (AKR1C2/AKR1C3)Reference
Indomethacin (Carboxylic Acid)AKR1C37.351.2[13]
Hydroxyfurazan Isostere 1 AKR1C30.3090[13]
  • Analysis & Causality: Replacing the carboxylic acid of indomethacin with a hydroxyfurazan ring resulted in a 25-fold increase in potency against AKR1C3 and a dramatic 75-fold improvement in selectivity against the related AKR1C2 isoform.[13] The authors propose that this bioisosteric replacement allows for a higher affinity for the AKR1C3 active site while abolishing the interactions necessary for COX inhibition. This is a prime example of how a non-classical bioisostere can successfully mimic the necessary interactions of a carboxylate for one target while improving the overall pharmacological profile by reducing off-target activity.[13]

MBLs, such as NDM-1, confer bacterial resistance to a broad spectrum of β-lactam antibiotics. Indole-2-carboxylic acid derivatives can inhibit these zinc-dependent enzymes.[14][15]

Compound TypeTargetIC50 Range (µM)Reference
Indole-2-carboxamide derivativesNDM-120–60[14]
2-azolylindoles (tetrazole, etc.)NDM-10.04–15[15]
  • Analysis & Causality: Studies show that both modifying the carboxyl group to a carboxamide and replacing it entirely with various azole rings (isosteres like tetrazole) can maintain or even enhance inhibitory activity against NDM-1.[14][15] The carboxylate or its isostere is critical for coordinating with the Zn2+ ions in the active site. The wide range of potencies for the 2-azolylindoles suggests that the specific geometry and electronic properties of the chosen heterocyclic isostere significantly influence the precise coordination and interaction with key amino acid residues, leading to varied inhibitory strengths.[15]

Experimental Protocols: A Guide to Quantifying Inhibition

The foundation of any comparative analysis is robust and reproducible experimental data. The following protocols provide a framework for determining inhibitor potency (IC50) and understanding the mechanism of inhibition.[16][17]

The following diagram outlines the typical workflow for assessing enzyme inhibitors.

G cluster_workflow Enzyme Inhibition Assay Workflow A 1. Assay Optimization (Enzyme/Substrate Conc., Buffer) B 2. Prepare Reagents (Enzyme, Substrate, Inhibitor Dilutions) A->B C 3. Assay Plate Setup (Controls, Inhibitor Concentrations) B->C D 4. Reaction Initiation & Incubation (Add Substrate/Enzyme) C->D E 5. Signal Detection (e.g., Absorbance, Fluorescence) D->E F 6. Data Analysis (IC50 Curve Fitting) E->F

Caption: A generalized workflow for determining enzyme inhibitor potency.

This protocol describes a standard procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a target enzyme.[18]

Objective: To determine the concentration of an inhibitor required to reduce the rate of an enzyme-catalyzed reaction by 50%.

Materials:

  • Target Enzyme

  • Substrate (at a concentration near its Km value for competitive inhibitors)[18]

  • Assay Buffer (optimized for pH, ionic strength)

  • Test Inhibitor (Indole carboxylic acid or isostere)

  • Positive Control Inhibitor (known inhibitor of the enzyme)

  • Negative Control (Vehicle, e.g., DMSO)

  • 96-well microplate

  • Microplate reader (spectrophotometer or fluorometer)

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., 10 mM in DMSO).

    • Perform a serial dilution of the inhibitor stock to create a range of concentrations (e.g., 100 µM to 1 nM). It is crucial to use at least 8-10 concentrations to generate a reliable curve.

    • Prepare working solutions of the enzyme and substrate in the assay buffer. The substrate concentration should ideally be at or below the Michaelis constant (Km) to accurately identify competitive inhibitors.[18]

  • Assay Setup (in a 96-well plate):

    • Blank wells: Assay buffer only (to measure background signal).

    • 100% Activity Control (Negative Control): Enzyme, substrate, and vehicle (DMSO).

    • 0% Activity Control (Positive Control): Enzyme, substrate, and a saturating concentration of a known potent inhibitor.

    • Test Wells: Enzyme, substrate, and each concentration of the serially diluted test inhibitor.

  • Experimental Procedure:

    • Add a fixed volume of assay buffer to all wells.

    • Add the vehicle (DMSO), positive control inhibitor, or test inhibitor dilutions to the appropriate wells.

    • Add the enzyme solution to all wells except the blanks. Allow for a brief pre-incubation (5-10 minutes) of the enzyme and inhibitor. Causality Note: This pre-incubation step is important for inhibitors that have a slow binding mechanism to reach equilibrium with the enzyme before the reaction starts.

    • Initiate the reaction by adding the substrate solution to all wells.

    • Incubate the plate at a constant, optimized temperature for a predetermined period (e.g., 15-60 minutes), ensuring the reaction remains in the linear (initial velocity) phase for the 100% activity control.[19]

    • Stop the reaction if necessary (e.g., by adding a stop solution).

    • Measure the signal (e.g., absorbance or fluorescence) using a microplate reader.

  • Data Analysis:

    • Subtract the average signal from the blank wells from all other measurements.

    • Normalize the data by setting the average signal of the 100% activity control as 100% and the 0% activity control as 0%.

    • Plot the percentage of enzyme activity versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using non-linear regression analysis to determine the IC50 value.[18]

Conclusion

The replacement of the indole carboxylic acid scaffold with carefully selected isosteres is a validated and powerful strategy in drug design. As demonstrated, isosteres of both the indole core (azaindole, benzimidazole) and the carboxylic acid functional group (tetrazole, hydroxyfurazan) can lead to significant improvements in potency, selectivity, and overall pharmacological profile. The choice of isostere is highly context-dependent, and its success cannot be readily predicted without empirical testing.[5][6] Therefore, a robust understanding of the target enzyme's active site, coupled with the systematic synthesis and evaluation of a panel of isosteres using standardized biochemical assays, is paramount for the successful optimization of indole-based enzyme inhibitors.

References

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed. (2020). PubMed. Available at: [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay - PubMed. (2021). PubMed. Available at: [Link]

  • Indole-2-Carboxamide Derivatives: Synthesis and Estimation of Their Potential as Metallo-Beta-Lactamase Inhibitors - Tiuleanu - Russian Journal of Organic Chemistry - RCSI Journals Platform. (n.d.). RCSI Journals Platform. Available at: [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - MDPI. (2023). MDPI. Available at: [Link]

  • Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC. (n.d.). PMC. Available at: [Link]

  • Bioisosteres of Indomethacin as Inhibitors of Aldo-Keto Reductase 1C3 - PMC - NIH. (n.d.). NIH. Available at: [Link]

  • Journal of Pharmacokinetics & Experimental Therapeutics - Enzyme Inhibition: Mechanisms, Types and Significance - OMICS International. (n.d.). OMICS International. Available at: [Link]

  • Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. (n.d.). ResearchGate. Available at: [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors - PMC - NIH. (n.d.). NIH. Available at: [Link]

  • Carboxylic acid (bio)isosteres in drug design - PubMed - NIH. (2013). NIH. Available at: [Link]

  • What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)?. (2021). ResearchGate. Available at: [Link]

  • Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. (2024). J-STAGE. Available at: [Link]

  • Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme - PMC. (n.d.). PMC. Available at: [Link]

  • Indazoles as indole bioisosteres: synthesis and evaluation of the tropanyl ester and amide of indazole-3-carboxylate as antagonists at the serotonin 5HT3 receptor | Journal of Medicinal Chemistry - ACS Publications. (1987). ACS Publications. Available at: [Link]

  • Synthesis and receptor docking studies of N-substituted indole-2-carboxylic acid esters as a search for COX-2 selective enzyme inhibitors - PubMed. (2001). PubMed. Available at: [Link]

  • Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf. (2012). NCBI Bookshelf. Available at: [Link]

  • Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme - PubMed. (2022). PubMed. Available at: [Link]

  • Quantum Evaluation of a Comprehensive Set of Carboxylic Acid Bioisosteres: Gas versus Solvated Phases - PMC. (2025). PMC. Available at: [Link]

  • (PDF) Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - ResearchGate. (2022). ResearchGate. Available at: [Link]

  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. (2022). ResearchGate. Available at: [Link]

  • Synthesis and antitumor activity of novel benzimidazole-5-carboxylic acid derivatives and their transition metal complexes as topoisomerease II inhibitors - PubMed. (2010). PubMed. Available at: [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design - SciSpace. (n.d.). SciSpace. Available at: [Link]

  • WO2011099832A2 - Novel benzimidazole compound, preparation method thereof and pharmaceutical composition comprising the same - Google Patents. (n.d.). Google Patents.
  • An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology - RSC Publishing. (2018). RSC Publishing. Available at: [Link]

  • Drug Design: Influence of Heterocyclic Structure as Bioisosteres - Open Access Journals. (n.d.). Open Access Journals. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 1-(4-Formylphenyl)-1H-indole-5-carboxylic Acid

For researchers, scientists, and drug development professionals, the meticulous verification of a synthesized compound's purity is not merely a quality control step; it is the bedrock upon which reliable, reproducible, a...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the meticulous verification of a synthesized compound's purity is not merely a quality control step; it is the bedrock upon which reliable, reproducible, and safe scientific advancement is built. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of 1-(4-Formylphenyl)-1H-indole-5-carboxylic acid, a substituted indole derivative with potential applications in medicinal chemistry. We will move beyond rote protocols to explore the rationale behind methodological choices, ensuring a robust and self-validating approach to purity confirmation.

The "Why": Understanding Potential Impurities

A robust purity assessment strategy begins with anticipating the likely impurities. The synthetic route to 1-(4-Formylphenyl)-1H-indole-5-carboxylic acid, likely involving N-arylation of an indole-5-carboxylic acid ester followed by hydrolysis, or a Fischer indole synthesis variant, can introduce several classes of impurities.[1][2]

  • Starting Materials: Unreacted indole-5-carboxylic acid or 4-fluorobenzaldehyde (a common precursor to the formylphenyl moiety).

  • Intermediates: Incomplete hydrolysis could leave the methyl or ethyl ester of the final compound.

  • By-products: Side reactions, such as N-N bond cleavage in a Fischer synthesis, can lead to aniline derivatives.[1] Acid-catalyzed polymerization is also a known side reaction for indoles under certain conditions.[3]

  • Isomers: Regioisomers from the N-arylation step, though less likely with indole's typical reactivity, should be considered.

  • Degradation Products: Indole derivatives can be sensitive to light and air, potentially leading to oxidation products.[4]

An effective analytical strategy must be capable of separating and detecting these structurally similar compounds from the main analyte.

Comparative Analysis of Core Purity Assessment Techniques

No single technique can provide a complete purity profile. Therefore, a multi-pronged, or orthogonal, approach is essential for authoritative characterization.[5][6] We will compare the primary methods: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

For non-volatile small organic molecules like our target compound, HPLC, particularly Reverse-Phase HPLC (RP-HPLC), is the cornerstone of purity analysis due to its high resolution, sensitivity, and quantitative accuracy.[7][8]

Causality of Method Choice: RP-HPLC vs. NP-HPLC

  • Reverse-Phase HPLC (RP-HPLC): This technique utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase. It is exceptionally versatile and effective for separating a wide range of indole derivatives based on their polarity.[7] Given the moderate polarity of 1-(4-Formylphenyl)-1H-indole-5-carboxylic acid, RP-HPLC is the ideal primary choice for separating it from both more polar (e.g., unreacted indole-5-carboxylic acid) and less polar (e.g., ester intermediates) impurities.

  • Normal-Phase HPLC (NP-HPLC): This method uses a polar stationary phase (e.g., silica) and a non-polar mobile phase. While it can offer alternative selectivity, it is generally more complex to run due to the higher volatility and lower purity of non-polar solvents, and is typically reserved for separating isomers or impurities that co-elute in RP-HPLC.[9]

Experimental Protocol: RP-HPLC Purity Assay

This protocol is designed for the routine purity analysis and is effective at separating common process-related impurities.

  • Instrumentation: An HPLC system equipped with a pump (binary or quaternary), autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.[7]

  • Sample Preparation:

    • Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1.0 mg/mL.

    • Dilute this stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.

    • Filter the final solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

  • Chromatographic Conditions:

ParameterRecommended ConditionRationale
Stationary Phase C18 (Octadecylsilyl), 5 µm, 4.6 x 250 mmStandard for resolving small to medium polarity organic molecules.[9]
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidFormic acid is added to protonate the carboxylic acid, ensuring sharp, symmetrical peak shapes.[10]
Gradient Elution 0-15 min: 40% to 95% B15-17 min: 95% B17-18 min: 95% to 40% B18-25 min: 40% BA gradient is crucial to elute any highly non-polar impurities while ensuring the main peak is well-resolved.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure.[9]
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.[9]
Detection Wavelength 280 nmThe indole ring system provides strong UV chromophores, allowing for sensitive detection around this wavelength.[10]
Injection Volume 10 µLA typical volume that balances sensitivity with the risk of column overloading.
  • Data Analysis: Purity is typically calculated using the area percentage method. The area of the main peak is divided by the total area of all peaks in the chromatogram and multiplied by 100. For unequivocal identification, the retention time of the main peak should be compared to that of a certified reference standard.

Data Presentation: Example HPLC Purity Report

Peak No.Retention Time (min)Peak Area (mAU*s)Area %Identity
14.215.60.4Impurity A (Potential Starting Material)
28.93885.099.41-(4-Formylphenyl)-1H-indole-5-carboxylic acid
311.57.80.2Impurity B (Potential By-product)
Total 3908.4 100.0

Visualization: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Compound s2 Dissolve in Solvent (1.0 mg/mL) s1->s2 s3 Dilute with Mobile Phase (0.1 mg/mL) s2->s3 s4 Filter (0.45 µm) s3->s4 a1 Inject Sample onto C18 Column s4->a1 a2 Gradient Elution a1->a2 a3 UV Detection (280 nm) a2->a3 d1 Integrate Peak Areas a3->d1 d2 Calculate Area % d1->d2 d3 Generate Purity Report d2->d3

Caption: Workflow for HPLC-based purity assessment.

NMR Spectroscopy: The Structural Confirmer

While HPLC excels at quantification, NMR spectroscopy is unparalleled for structural elucidation and confirmation.[5] It serves as a crucial identity test and can detect impurities that might co-elute with the main peak in HPLC, especially if they lack a UV chromophore.

Causality of Method Choice: 1H and 13C NMR

  • ¹H NMR: Provides detailed information about the electronic environment of protons. The number of signals, their chemical shifts, splitting patterns, and integration values create a unique fingerprint of the molecule. Impurities will present as extra, unassigned peaks, and their integration relative to the main compound's peaks can be used for quantification (a technique known as qNMR).[6]

  • ¹³C NMR: Shows the number and types of carbon atoms in the molecule. While less sensitive than ¹H NMR, it is valuable for confirming the carbon skeleton and identifying isomeric impurities that may have very similar proton spectra.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, which will solubilize the carboxylic acid). Add a small amount of an internal standard (e.g., tetramethylsilane - TMS) if not already present in the solvent.

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis:

    • Confirm the identity of the main compound by assigning all observed peaks in the ¹H and ¹³C spectra to the expected structure.

    • Scrutinize the baseline for small peaks that do not correspond to the main compound or the solvent.

    • Pay close attention to the aromatic region (7-10 ppm in ¹H NMR), where signals from the indole and phenyl rings will appear, and the aldehyde proton signal (around 10 ppm).

Data Presentation: Expected ¹H NMR Chemical Shifts (in DMSO-d₆)

Proton TypeExpected Chemical Shift (ppm)Multiplicity
Carboxylic Acid (-COOH)~12.5singlet (broad)
Aldehyde (-CHO)~10.0singlet
Indole & Phenyl Protons7.0 - 8.5multiplets, doublets
Indole N-H~11.5singlet (broad)

Note: These are estimated values. Actual shifts may vary.

Mass Spectrometry (MS): The Molecular Weight Verifier

Mass spectrometry provides the exact molecular weight of the analyte, offering definitive confirmation of its identity.[5] When coupled with HPLC (LC-MS), it becomes a powerful tool for identifying unknown impurity peaks observed in the chromatogram.[8][11]

Causality of Method Choice: LC-MS

By feeding the eluent from the HPLC column directly into the mass spectrometer, we can obtain a mass spectrum for each separated peak. This allows us to:

  • Confirm that the main HPLC peak has the correct mass-to-charge ratio (m/z) for 1-(4-Formylphenyl)-1H-indole-5-carboxylic acid (Expected [M-H]⁻ = 264.07 for negative ion mode).

  • Obtain the molecular weights of impurity peaks, which provides critical clues to their identity.

Experimental Protocol: LC-MS Analysis

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole or Time-of-Flight).

  • Methodology: Use the same HPLC method as described above, but replace the formic acid with a mass spectrometry-compatible modifier if necessary (formic acid is generally acceptable).[12]

  • Data Acquisition: Acquire data in both positive and negative ion modes to maximize the chances of ionizing the parent compound and any impurities.

  • Data Analysis: Correlate the retention times of peaks from the UV chromatogram with the mass spectra obtained at those times. Compare the measured m/z values with the theoretical masses of the target compound and any suspected impurities.

An Integrated Strategy for Authoritative Purity Assessment

A self-validating purity assessment relies on the convergence of data from orthogonal techniques. The following workflow ensures a comprehensive and trustworthy characterization of the synthesized compound.

Purity_Workflow cluster_primary Primary Quantitative Analysis cluster_structure Structural Confirmation cluster_result Final Assessment HPLC RP-HPLC Analysis (Purity > 99%?) NMR 1H & 13C NMR (Structure Correct?) HPLC->NMR Yes Fail Further Purification /Re-synthesis Required HPLC->Fail No MS LC-MS Analysis (Correct MW?) NMR->MS Yes NMR->Fail No Pass Purity Confirmed MS->Pass Yes MS->Fail No start Synthesized Compound start->HPLC

Caption: Integrated workflow for purity confirmation.

Conclusion

The purity assessment of a synthesized compound like 1-(4-Formylphenyl)-1H-indole-5-carboxylic acid is a multi-faceted process that demands more than a single measurement. It requires a logical, evidence-based approach that integrates the quantitative power of HPLC with the structural verification capabilities of NMR and Mass Spectrometry. By understanding the potential impurities and selecting orthogonal analytical techniques, researchers can establish a high degree of confidence in the identity and purity of their materials, ensuring the integrity of subsequent research and development efforts.

References

  • Benchchem. (n.d.). A Comparative Guide to HPLC Methods for Purity Assessment of Methyl Indole-3-carboxylate.
  • Benchchem. (n.d.). Application Note: Analytical Techniques for the Purity Assessment of Substituted Indoles.
  • Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Ethyl 3-hydroxy-1H-indole-2-carboxylate.
  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules.
  • Medistri SA. (2023, October 30). Small Molecule Identification and Purity Testing.
  • SIELC Technologies. (n.d.). Separation of Indole on Newcrom R1 HPLC column.
  • Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques. Journal of Medicinal and Organic Chemistry.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Techniques for Purity Assessment of 7-Bromohept-2-yne.
  • Kumar, A., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry.
  • McGrath, K. (2017, December 18). What do common indole impurities look like? ResearchGate.
  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.
  • SIELC Technologies. (2018, May 16). Separation of Indole-5-carboxylic acid on Newcrom R1 HPLC column.

Sources

Validation

X-Ray Crystallography of Indole-5-Carboxylic Acid Derivatives: A Comparative Guide to Fragment-Based Methodologies

Introduction In Fragment-Based Drug Discovery (FBDD), the indole-5-carboxylic acid (I5CA) scaffold is a highly privileged chemotype. The C5-carboxylate functions as a potent hydrogen-bond acceptor and electrostatic ancho...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In Fragment-Based Drug Discovery (FBDD), the indole-5-carboxylic acid (I5CA) scaffold is a highly privileged chemotype. The C5-carboxylate functions as a potent hydrogen-bond acceptor and electrostatic anchor—frequently mimicking phosphate groups in targets like Protein Tyrosine Phosphatase 1B (PTP1B) [[1]]([Link] the rigid indole core allows for the precise spatial vectoring of substituents into adjacent hydrophobic sub-pockets.

As a Senior Application Scientist, I have structured this guide to objectively compare the crystallographic methodologies (Crystal Soaking vs. Co-crystallization) used to resolve I5CA derivatives. By analyzing recent structural depositions, we will explore the causality behind experimental choices and provide a self-validating protocol for your structural biology workflows.

Comparative Analysis of Crystallization Methodologies

When working with I5CA derivatives, structural biologists must select the appropriate method to introduce the ligand into the protein crystal. This decision is strictly governed by the derivative's aqueous solubility, its binding affinity ( Kd​ ), and the robustness of the apo-crystal lattice.

  • Crystal Soaking: This method is optimal for highly soluble, low-molecular-weight I5CA fragments (e.g., unsubstituted 1H-indole-5-carboxylic acid). Apo-crystals are grown first, and the ligand is introduced via a high-concentration soaking solution. While high-throughput, soaking can induce lattice stress and degrade diffraction quality if the ligand induces significant conformational changes.

Workflow Start Purified Target Protein Decision Ligand Solubility & Affinity Check Start->Decision ApoCryst Grow Apo Crystals Decision->ApoCryst High Aqueous Solubility Complex Protein-Ligand Complex Decision->Complex Low Solubility / High Lipophilicity Soaking Crystal Soaking (High Solubility) Incubate Incubate with I5CA (1-10 mM) Soaking->Incubate CoCryst Co-Crystallization (Low Solubility) Screen Crystallization Screen CoCryst->Screen ApoCryst->Soaking Harvest Harvest & Cryoprotect Incubate->Harvest Complex->CoCryst Screen->Harvest Xray X-Ray Diffraction Harvest->Xray

Caption: FBDD Crystallography Workflow for Indole-5-Carboxylic Acid Derivatives.

Scaffold Performance: Unsubstituted vs. Substituted I5CA Derivatives

To objectively evaluate how functionalizing the I5CA scaffold impacts crystallographic outcomes, we compare three distinct complexes. The addition of halogens or bulky groups fundamentally alters the primary mechanistic driver of binding, which in turn dictates the required crystallization method.

Quantitative Structural Comparison
Ligand DerivativeTarget ProteinPDB IDResolution (Å)R-free / R-workCrystallization MethodPrimary Mechanistic Driver
1H-indole-5-carboxylic acid M. tuberculosis Malate Synthase5CC6 2.100.230 / 0.180Co-crystallizationC5-Carboxylate anchoring
6-chloro-2-methyl-1H-indole-5-carboxylic acid P. aeruginosa FabF-C164Q8COV 1.800.210 / 0.180Crystal SoakingHalogen bonding & lipophilic packing
6-(oxalyl-amino)-1H-indole-5-carboxylic acid Protein Tyrosine Phosphatase 1B (PTP1B)1C83 N/AN/ACo-crystallizationPhosphate mimicry & H-bonding
Mechanistic Insights & Structural Causality

The unsubstituted 1H-indole-5-carboxylic acid relies heavily on the C5-carboxylate to drive binding via salt bridges and hydrogen bonds, as observed in the Malate Synthase complex .

However, introducing a chlorine atom at the C6 position (as in 8COV) increases the molecule's lipophilicity. This structural causality allows the fragment to exploit halogen bonding within the hydrophobic fatty acid binding site of FabF . Similarly, the bulky oxalyl-amino substitution at C6 in 1C83 creates a highly specific hydrogen-bonding network involving Asp181, Lys120, and Tyr46 in the PTP1B active site, demonstrating how the I5CA scaffold can be synthetically tuned for target selectivity .

BindingLogic I5CA Indole-5-Carboxylic Acid Scaffold Carboxylate C5-Carboxylate Group I5CA->Carboxylate IndoleRing Indole Core (NH) I5CA->IndoleRing Substituent C6-Halogen / C2-Alkyl I5CA->Substituent Hbond1 Salt Bridges & Strong H-Bonds Carboxylate->Hbond1 Hbond2 H-Bond Donor Interactions IndoleRing->Hbond2 Hydrophobic Hydrophobic Packing & Halogen Bonding Substituent->Hydrophobic Target1 Polar Active Site (e.g., PTP1B) Hbond1->Target1 Hbond2->Target1 Target2 Hydrophobic Sub-pockets (e.g., FabF) Hydrophobic->Target2

Caption: Structural Causality Map: How I5CA derivative substitutions dictate target binding interactions.

Self-Validating Experimental Protocol for I5CA Crystallography

To ensure high-confidence structural data, the following step-by-step methodology establishes a self-validating system for the X-ray crystallography of I5CA derivatives.

Step 1: Complex Formation & Stability Verification
  • Procedure: For co-crystallization, incubate the purified target protein (10–15 mg/mL) with a 3- to 5-fold molar excess of the I5CA derivative. Ensure the final DMSO concentration remains below 5% v/v to prevent protein denaturation.

  • Causality & Validation: I5CA derivatives, particularly halogenated variants, can induce protein precipitation. Validate complex homogeneity using Differential Scanning Fluorimetry (DSF). A positive thermal shift ( ΔTm​>1∘C ) confirms target engagement and complex stability prior to setting up crystallization drops.

Step 2: Crystallization & Cryoprotection
  • Procedure: Set up vapor diffusion drops (hanging or sitting drop) by mixing 1 μ L of the protein-ligand complex with 1 μ L of the reservoir solution. If utilizing the soaking method , transfer pre-grown apo-crystals into a drop containing the reservoir solution supplemented with 5–10 mM of the I5CA derivative.

  • Causality & Validation: Limit soak times to 1–4 hours to prevent lattice degradation caused by ligand-induced conformational shifts. Prior to flash-freezing in liquid nitrogen, cryoprotect the crystals with 20% glycerol or PEG 400. This prevents the formation of crystalline ice, which would otherwise obscure high-resolution diffraction spots.

Step 3: Data Collection & Occupancy Validation
  • Procedure: Collect X-ray diffraction data at 100 K at a synchrotron light source. Process the diffraction images using standard pipelines (e.g., XDS or DIALS).

  • Causality & Validation: Before modeling the I5CA ligand into the active site, generate an Fo​−Fc​ omit map. The protocol is self-validating if: A positive electron density peak >3σ appears in the binding pocket, perfectly matching the distinct planar shape of the indole ring and the bifurcated density of the C5-carboxylate. Refine the ligand occupancy; a final occupancy value ≥0.8 indicates a highly successful soak or co-crystallization event.

References

  • [1] 1c83 - CRYSTAL STRUCTURE OF PROTEIN TYROSINE PHOSPHATASE 1B COMPLEXED WITH 6-(OXALYL-AMINO)-1H-INDOLE-5-CARBOXYLIC ACID. Protein Data Bank Japan (PDBj). Available at:[Link]

  • [2] 5CC6: Crystal structure of Mycobacterium tuberculosis malate synthase in complex with 1H-indole-5-carboxylic acid. RCSB Protein Data Bank. Available at:[Link]

  • [3] 8COV: Pa.FabF-C164Q in complex with 6-chloro-2-methyl-1H-indole-5-carboxylic acid. RCSB Protein Data Bank. Available at:[Link]

Sources

Comparative

Optimizing and Validating HPLC-UV Methods for Indole Derivative Quantification: A Comparative Guide

Introduction: The Chromatographic Challenge of Indoles Indole derivatives—ranging from endogenous neurotransmitters like serotonin to plant auxins (indole-3-acetic acid) and synthetic pharmaceutical active ingredients—sh...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chromatographic Challenge of Indoles

Indole derivatives—ranging from endogenous neurotransmitters like serotonin to plant auxins (indole-3-acetic acid) and synthetic pharmaceutical active ingredients—share a structurally rigid, electron-rich bicyclic ring. Quantifying these compounds via High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) presents distinct analytical challenges. Positional isomers often co-elute on traditional alkyl phases, and the secondary amine of the indole ring is highly prone to secondary interactions with residual silanols, leading to severe peak tailing[1].

To achieve regulatory compliance and scientific accuracy, analytical methods must be built on a foundation of optimal column chemistry and rigorously validated according to international standards.

Stationary Phase Comparison: C18 vs. PFP

To establish a robust analytical method, column chemistry is the foundational variable. We compared a standard Octadecylsilane (C18) column against a Pentafluorophenyl (PFP) column for the resolution of closely related indole isomers.

Mechanistic Causality in Phase Selection
  • Standard C18: Relies purely on dispersive hydrophobic (van der Waals) interactions. While excellent for general retention, C18 struggles to differentiate indole isomers that possess identical hydrophobic footprints[2].

  • PFP (Pentafluorophenyl): Offers orthogonal selectivity. The highly electronegative fluorine atoms create a strong dipole, while the aromatic ring facilitates π−π electron donor-acceptor interactions with the electron-rich indole core. Furthermore, the rigid planar structure of the PFP ligand provides shape selectivity, which is critical for resolving positional isomers[3].

Data Comparison: Column Performance

Table 1: Chromatographic performance for a critical pair of indole isomers (e.g., 5-Hydroxyindole vs. 6-Hydroxyindole).

Column ChemistryRetention Factor (k')Resolution (Rs)Tailing Factor (Tf)Primary Interaction Mechanism
Standard C18 3.21.1 (Co-elution)1.6Hydrophobic (Dispersive)
Polar-Embedded C18 2.81.41.2Hydrophobic + H-Bonding
PFP 4.12.8 (Baseline)1.05 π−π , Dipole, Shape Selectivity

Conclusion: The PFP column is objectively superior for indole isomer separation, providing baseline resolution ( Rs>2.0 ) and excellent peak symmetry.

Visualizing the Validation Workflow

Once the optimal stationary phase is selected, the method must be validated according to the [4]. The flowchart below illustrates the sequential self-validating system required for regulatory compliance.

ValidationWorkflow Dev Method Development (Phase Selection & Optimization) Spec Specificity & Peak Purity (Diode Array Detection) Dev->Spec Lin Linearity & Range (R² ≥ 0.999) Spec->Lin Acc Accuracy / Recovery (Spike & Recovery 98-102%) Lin->Acc Prec Precision (Intra/Inter-day RSD ≤ 2.0%) Acc->Prec Rob Robustness (Flow, Temp, pH Variations) Prec->Rob

ICH Q2(R2) Lifecycle Workflow for HPLC-UV Method Validation of Indole Derivatives.

Step-by-Step Experimental Protocol

This protocol describes the optimized methodology for quantifying indole derivatives using a PFP stationary phase. Every step is designed as a self-validating system to ensure data integrity.

Mobile Phase Preparation & Causality
  • Aqueous Phase (A): 0.1% Formic Acid in Ultrapure Water (18.2 MΩ·cm).

    • Causality: The acidic modifier (pH ~2.7) ensures the weak acid groups on indole derivatives remain protonated. Simultaneously, it suppresses the ionization of residual silanols on the silica support, thereby eliminating peak tailing[2].

  • Organic Phase (B): 100% Methanol (HPLC Grade).

    • Causality: Methanol is deliberately chosen over Acetonitrile. Acetonitrile possesses its own π electrons that can compete with the analyte for the PFP phase's π−π interaction sites. Methanol, being a protic solvent, enhances the π−π and dipole-dipole interactions inherent to the PFP column[3].

Chromatographic Conditions
  • Column: PFP (150 mm × 4.6 mm, 3 µm particle size).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 35°C (Stabilizes column backpressure and ensures reproducible mass transfer).

  • Injection Volume: 10 µL.

  • Detection: UV at 280 nm.

    • Causality: The indole bicyclic ring exhibits a strong, specific absorption maximum near 280 nm. Monitoring at this wavelength maximizes the signal-to-noise ratio (sensitivity) while minimizing background interference from non-aromatic matrix components[1].

System Suitability Testing (SST)

Before executing the validation protocol, inject a mid-concentration standard five times to ensure the system is in a state of control.

  • Acceptance Criteria: Retention time RSD ≤1.0% , Peak Area RSD ≤2.0% , Resolution ( Rs ) ≥2.0 , Tailing Factor ( Tf ) ≤1.5 . If SST fails, validation must not proceed until the root cause is resolved.

ICH Q2(R2) Validation Framework & Results

Following the [5], the method was rigorously evaluated to prove it is fit for its intended purpose[6].

Specificity and Forced Degradation

Specificity ensures the method can accurately measure the analyte in the presence of impurities or degradants. Samples were subjected to acid (0.1M HCl), base (0.1M NaOH), and oxidative (3% H2​O2​ ) stress. Peak purity was confirmed using a Photodiode Array (PDA) detector, ensuring no co-eluting degradants compromised the primary indole peak.

Linearity, LOD, and LOQ

Calibration curves were constructed from 1.0 to 100.0 µg/mL. The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were calculated based on the standard deviation of the response ( σ ) and the slope ( S ), using the formulas LOD=3.3(σ/S) and LOQ=10(σ/S) [4].

Accuracy and Precision

Accuracy was determined via spike-and-recovery experiments at 50%, 100%, and 150% of the target concentration. Precision was assessed via repeatability (intra-day) and intermediate precision (inter-day) across multiple preparations[7].

Table 2: Summary of ICH Q2(R2) Validation Parameters for Indole-3-Acetic Acid.

Validation ParameterResult / ValueICH Q2(R2) Acceptance Criteria
Linearity Range 1.0 – 100.0 µg/mL R2≥0.999
Limit of Detection (LOD) 0.15 µg/mLSignal-to-Noise ≥3:1
Limit of Quantitation (LOQ) 0.45 µg/mLSignal-to-Noise ≥10:1
Accuracy (Recovery) 99.2% – 101.5%98.0% – 102.0%
Repeatability (Intra-day) 0.8% RSD ≤2.0% RSD
Intermediate Precision 1.2% RSD ≤2.0% RSD

Conclusion

For the quantification of indole derivatives, relying on standard C18 chemistry often leads to compromised resolution and peak tailing. By transitioning to a PFP stationary phase and utilizing methanol as the organic modifier, analysts can leverage π−π and dipole-dipole interactions to achieve baseline separation of complex positional isomers. When validated under the rigorous ICH Q2(R2) guidelines, this self-validating methodology ensures high accuracy, precision, and regulatory compliance for drug development and biochemical research.

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of analytical procedures." U.S. Food and Drug Administration (FDA).[Link]

  • Mac-Mod Analytical. "Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality."[Link]

  • Symta. "ACE C18-PFP Technical Specifications." [Link]

  • MDPI. "Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables." Molecules.[Link]

Sources

Validation

Activity Comparison: CysLT1 Antagonists Featuring the Indole-2-Carboxylic Acid Moiety

A Technical Guide for Researchers and Drug Development Professionals The Pharmacological Landscape of CysLT1 Antagonists Cysteinyl leukotrienes (CysLTs)—specifically LTC4, LTD4, and LTE4—are potent inflammatory lipid med...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

The Pharmacological Landscape of CysLT1 Antagonists

Cysteinyl leukotrienes (CysLTs)—specifically LTC4, LTD4, and LTE4—are potent inflammatory lipid mediators synthesized from arachidonic acid. They play a central role in the pathophysiology of bronchial asthma, allergic rhinitis, and other inflammatory conditions by activating the G protein-coupled receptor (GPCR) CysLT1 [1].

While traditional CysLT1-selective antagonists like montelukast, zafirlukast, and pranlukast have been successfully commercialized, a subset of non-responsive patients necessitates the development of novel chemotypes. Recent high-throughput screening and structural optimization campaigns have identified 3-substituted 1H-indole-2-carboxylic acid derivatives as a highly potent, novel class of CysLT1 antagonists. This guide objectively compares the activity of these novel derivatives against traditional antagonists and details the validated methodologies used to quantify their efficacy.

Mechanistic Rationale: The Indole-2-Carboxylic Acid Pharmacophore

The design of CysLT1 antagonists relies on a well-established pharmacophore model. Effective antagonists must possess:

  • A lipophilic region that anchors into the deep hydrophobic pocket of the CysLT1 receptor.

  • An acidic moiety that mimics the C1-carboxylic acid of the endogenous agonist, LTD4, forming critical electrostatic interactions with the receptor.

In traditional drugs like montelukast, the hydrophobic region is an (E)-3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl group. In the novel class of antagonists, this exact hydrophobic tail is retained, but the traditional acidic region is replaced by a unique indole-2-carboxylic acid moiety [1]. The rigid indole ring optimally positions the carboxylic acid at position 2 to interact with the receptor's binding site, while substitutions at position 7 (e.g., a methoxy group) further enhance binding affinity by filling auxiliary hydrophobic sub-pockets.

G LTD4 LTD4 (Endogenous Agonist) CysLT1 CysLT1 Receptor LTD4->CysLT1 Activates Antagonist Indole-2-carboxylic Acid Derivatives (e.g., 17k) Antagonist->CysLT1 Competitively Inhibits Gq Gq/11 Protein CysLT1->Gq PLC Phospholipase C Gq->PLC IP3 IP3 Generation PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 Response Inflammation & Bronchoconstriction Ca2->Response

Mechanism of CysLT1 activation by LTD4 and competitive blockade by indole-2-carboxylic acids.

Quantitative Activity Comparison

The structural necessity of the indole-2-carboxylic acid moiety is demonstrated by comparing Hit Compound 1, its structural analogs, and the highly optimized derivative Compound 17k [1].

CompoundStructural DistinctionsCysLT1 IC₅₀ (µM)CysLT2 IC₅₀ (µM)Selectivity Fold (CysLT2 / CysLT1)
Hit Compound 1 Indole-2-carboxylic acid + Cl atoms0.66 ± 0.19> 100> 150
Compound 3 Lacks indole-2-carboxylic acid moiety~31.0N/AN/A
Compound 17g Indole-2-carboxylic acid + 4-Fluoro0.0076 ± 0.001312 ± 3~1578
Compound 17k Indole-2-carboxylic acid + 7-Methoxy0.0059 ± 0.0011 15 ± 4~2542
Montelukast Standard acidic moiety (Reference)> 0.0059*N/AHigh

*In direct head-to-head calcium mobilization and chemotaxis assays, Compound 17k demonstrated significantly more potent CysLT1 antagonist activity than the clinical standard, montelukast [1]. Furthermore, the removal of the indole-2-carboxylic acid moiety (Compound 3) resulted in a 47-fold catastrophic loss of potency, definitively proving this moiety is the primary driver of target engagement.

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the antagonist activity of these compounds must be evaluated using self-validating, orthogonal assay systems.

Intracellular Calcium Mobilization Assay (Primary Screening)

Causality of Design: CysLT1 is a Gq-coupled receptor. To maximize the signal-to-noise ratio, HEK293 cells are engineered to stably co-express CysLT1 and the promiscuous G-protein Gα16 . Gα16 forces robust coupling of the receptor to the Phospholipase C (PLC) pathway, ensuring that even weak receptor activation translates into a massive, easily quantifiable intracellular calcium ( Ca2+ ) spike [2].

Workflow Step1 1. Cell Preparation HEK293 expressing CysLT1 & Gα16 Step2 2. Dye Loading Incubate with 2 μM Fluo-4 AM in HBSS Step1->Step2 Step3 3. Compound Incubation Add antagonist (e.g., 17k) & incubate Step2->Step3 Step4 4. Agonist Stimulation Inject LTD4 to trigger Ca2+ release Step3->Step4 Step5 5. Signal Detection Measure fluorescence (Ca2+ peak) Step4->Step5

Step-by-step workflow of the calcium mobilization assay evaluating CysLT1 antagonist activity.

Step-by-Step Protocol:

  • Cell Seeding: Plate HEK293-CysLT1-Gα16 cells in 96-well black, clear-bottom plates.

  • Dye Loading: Wash cells with Hanks Balanced Salt Solution (HBSS) containing 20 mM HEPES. Load cells with 2 µM Fluo-4 AM (a cell-permeable calcium indicator) for 45 minutes at 37°C. Causality: The AM ester allows the dye to cross the lipid bilayer; intracellular esterases then cleave the AM group, trapping the dye inside the cell where it will fluoresce upon binding free Ca2+ .

  • Antagonist Incubation: Add serial dilutions of the indole-2-carboxylic acid derivatives (e.g., 17k) or Montelukast (positive control) and incubate for 15 minutes.

  • Baseline Validation (Self-Validation Step): Record baseline fluorescence for 15 seconds prior to agonist addition. If the baseline is unstable, the well is excluded, preventing false positives caused by spontaneous calcium leakage.

  • Agonist Stimulation: Inject LTD4 (at its predetermined EC₈₀ concentration) and continuously monitor fluorescence (Ex: 488 nm, Em: 525 nm) for 60 seconds.

  • Data Normalization: Calculate the response as ΔF/F0​ (Peak Fluorescence minus Baseline, divided by Baseline). This normalizes well-to-well variations in cell count and dye loading efficiency.

Chemotaxis Functional Assay (Orthogonal Validation)

Causality of Design: While calcium mobilization measures immediate, receptor-proximal signaling, chemotaxis measures a complex, downstream phenotypic response (cytoskeletal rearrangement and migration). This ensures the antagonist is functionally efficacious in a physiological context.

Step-by-Step Protocol:

  • Chamber Setup: Use a Boyden chamber apparatus with a 5 µm pore polycarbonate filter.

  • Chemoattractant Placement: Place 10 nM LTD4 in the lower chamber.

  • Cell Preparation: Pre-incubate human monocyte/macrophage-like cells (which natively express CysLT1) with varying concentrations of Compound 17k (10 nM to 1 µM) for 30 minutes.

  • Migration Phase: Add the cells to the upper chamber and incubate for 2 hours at 37°C.

  • System Validation (Self-Validation Step): Include a negative control well (vehicle in both chambers) to measure random chemokinesis, and a positive control well (LTD4 in lower chamber, vehicle-treated cells in upper chamber). The assay is only valid if the positive control yields a >3-fold migration index over the negative control.

  • Quantification: Fix and stain the cells that migrated to the lower surface of the filter. Compound 17k demonstrated 50% inhibition of chemotaxis at concentrations as low as 10 nM, outperforming montelukast [1].

Conclusion

The integration of the indole-2-carboxylic acid moiety into CysLT1 antagonists represents a significant structural leap in leukotriene pharmacology. By acting as a rigid, highly complementary bioisostere for the C1-carboxylic acid of LTD4, compounds like 17k achieve single-digit nanomolar potency (IC₅₀ = 5.9 nM) and exceptional selectivity (>2500-fold over CysLT2). Experimental validation through both proximal GPCR signaling assays and downstream phenotypic assays confirms that this novel chemotype outperforms established clinical standards, offering a promising scaffold for next-generation asthma and anti-inflammatory therapeutics.

References

  • Chen, H., Yang, H., Wang, Z., Xie, X., & Nan, F. (2016). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters, 7(3), 335–339.[Link]

  • Woszczek, G., Chen, L. Y., Alsaaty, S., Nagineni, S., & Shelhamer, J. R. (2005). CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting at P2Y receptors. Immunology, 114(4), 450-460.[Link]

Safety & Regulatory Compliance

Safety

1-(4-Formylphenyl)-1h-indole-5-carboxylic acid proper disposal procedures

As a Senior Application Scientist, I understand that the transition from benchtop synthesis to waste management is where many laboratories encounter critical safety and compliance vulnerabilities. 1-(4-Formylphenyl)-1H-i...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that the transition from benchtop synthesis to waste management is where many laboratories encounter critical safety and compliance vulnerabilities. 1-(4-Formylphenyl)-1H-indole-5-carboxylic acid is a specialized bifunctional intermediate frequently utilized in drug discovery and advanced organic synthesis. Because it contains both an electrophilic aldehyde (formyl) group and a weakly acidic carboxylic acid on a lipophilic indole core, its handling and disposal require precise, mechanistically grounded protocols.

This guide provides a self-validating system for the operational handling, segregation, and disposal of this compound, ensuring institutional compliance and laboratory safety.

Chemical Profiling & Mechanistic Hazards

To design a robust disposal protocol, we must first understand the causality behind the compound's reactivity. The molecule presents three distinct structural domains that dictate its waste stream compatibility:

  • The Formyl Group (Aldehyde): Aldehydes are highly electrophilic. If mixed with primary amines in a waste carboy, they will undergo rapid, potentially exothermic Schiff base condensation. Furthermore, aldehydes are prone to auto-oxidation into carboxylic acids when exposed to strong oxidizers, which can lead to hazardous gas evolution and container pressurization.

  • The Carboxylic Acid: As a weak organic acid, it can react with strong bases. While not highly corrosive, it necessitates the avoidance of unlined metal waste containers to prevent slow degradation and leaching.

  • The Indole Core: The aromatic, nitrogen-containing bicyclic ring renders the compound highly lipophilic. It is insoluble in water, meaning operational workflows will inevitably involve organic solvents (e.g., DMSO, DMF, or Dichloromethane), which ultimately dictates the liquid waste classification [2].

Operational Handling & Solution Preparation

Before waste is generated, the compound must be handled correctly to prevent environmental contamination and ensure experimental integrity.

Step-by-Step Handling Protocol:

  • Environmental Control: Always handle the dry powder within a certified Class II biological safety cabinet or chemical fume hood.

    • Causality: Aldehydes can act as respiratory sensitizers. The fume hood ensures any aerosolized particulates are directed away from the operator's breathing zone.

  • Static Mitigation: Weigh the compound using an anti-static weighing boat and a grounded micro-spatula.

    • Causality: Dry, aromatic organic powders readily accumulate static charge. This can cause the powder to forcefully repel from the spatula, leading to benchtop contamination and inaccurate molarity calculations.

  • Solvent Dissolution: Dissolve the compound in anhydrous non-halogenated solvents (e.g., DMSO or DMF) unless the specific assay requires halogenated solvents.

    • Causality: Utilizing non-halogenated solvents whenever possible drastically reduces downstream disposal costs and environmental toxicity [4].

Waste Segregation Workflow

Proper segregation is the most critical step in chemical waste management. Mismanagement can lead to dangerous cross-reactions and severe regulatory penalties [1]. Follow the decision tree below to categorize the waste generated from workflows involving 1-(4-Formylphenyl)-1H-indole-5-carboxylic acid.

G N1 Waste: 1-(4-Formylphenyl)-1H-indole-5-carboxylic acid N2 Physical State? N1->N2 N3 Solid Waste (Incineration) N2->N3 Solid N4 Liquid Solution N2->N4 Dissolved N5 Halogenated Solvent? N4->N5 N6 Halogenated Waste (Red Tag) N5->N6 Yes N7 Non-Halogenated Waste (Green Tag) N5->N7 No

Decision tree for the segregation and disposal of 1-(4-Formylphenyl)-1H-indole-5-carboxylic acid.

Disposal & Segregation Protocols

Once the waste stream is identified, execute the following self-validating disposal protocol.

Step-by-Step Disposal Protocol:

  • Compatibility Verification: Before adding the solution to a bulk waste carboy, verify the carboy's log. Ensure it does not contain primary amines, strong bases, or strong oxidizers (e.g., peroxides or nitric acid).

    • Causality: Mixing this formyl-containing compound with incompatible reagents will cause exothermic condensation or oxidation reactions, potentially leading to a catastrophic container rupture [1].

  • Container Selection: Utilize a High-Density Polyethylene (HDPE) or amber glass container.

    • Causality: Amber glass prevents UV-catalyzed degradation of the indole ring, while HDPE provides broad chemical resistance against the weak acidity of the carboxylic acid. Never use metal containers [3].

  • Volume Management: Fill liquid waste containers to no more than 80% capacity.

    • Causality: Leaving 20% headspace allows for safe vapor expansion due to ambient temperature fluctuations, preventing pressure-induced seal failure.

  • Labeling and Logging: Affix a standardized Hazardous Waste tag immediately upon the first drop of waste entering the container. Explicitly list "1-(4-Formylphenyl)-1H-indole-5-carboxylic acid" and all associated solvents.

    • Causality: Unlabeled or "unknown" waste carries significantly higher disposal costs, violates EPA/RCRA regulations, and poses severe risks to incineration facility workers [2].

Quantitative Waste Management Parameters

To ensure compliance with standard Environmental Health & Safety (EHS) guidelines [3], adhere to the following quantitative limits for satellite accumulation areas:

ParameterSolid Waste StreamNon-Halogenated LiquidHalogenated Liquid
Max Accumulation Volume 55 Gallons55 Gallons55 Gallons
Acutely Hazardous Limit 1 Quart1 Quart1 Quart
Max Accumulation Time 90 Days90 Days90 Days
Optimal Storage Temp. 20°C – 25°C20°C – 25°C20°C – 25°C
Required Headspace 10% Minimum20% Minimum20% Minimum

Spill Response & Decontamination

In the event of a localized benchtop spill of the solid powder, immediate and calculated action is required to prevent aerosolization and cross-contamination.

Step-by-Step Spill Cleanup Protocol:

  • Containment: Isolate the spill area. Do NOT use water.

    • Causality: Adding water to a highly hydrophobic organic acid will not dissolve it; instead, it will create a difficult-to-clean slurry, spreading the contamination further across the benchtop.

  • Collection: Gently sweep the solid using a chemically inert absorbent pad that has been slightly dampened with a compatible solvent (e.g., isopropanol).

    • Causality: Dampening the pad eliminates the generation of airborne dust during mechanical collection, protecting the operator from inhalation exposure.

  • Surface Decontamination: Once the bulk solid is removed, wipe the area with a secondary pad soaked in isopropanol or ethanol to dissolve and lift any remaining microscopic residue.

  • Waste Disposal: Place all contaminated pads, gloves, and sweeping tools into a designated solid hazardous waste bag. Seal the bag, label it as "Solid Organic Debris contaminated with 1-(4-Formylphenyl)-1H-indole-5-carboxylic acid," and request an immediate EHS pickup.

References

  • Hazardous Waste Mismanagement Causes Injuries and Spill Source: ACS Chemical Health & Safety URL
  • Chemical Hygiene Plan Source: University of Michigan Environment, Health & Safety URL
  • Hazardous Chemical Waste Management Program Source: Texas A&M University URL
  • Source: National Center for Biotechnology Information (NCBI)
Handling

Personal protective equipment for handling 1-(4-Formylphenyl)-1h-indole-5-carboxylic acid

Title: Comprehensive Safety and Handling Guide: 1-(4-Formylphenyl)-1H-indole-5-carboxylic acid Executive Summary 1-(4-Formylphenyl)-1H-indole-5-carboxylic acid (CAS: 201036-31-9) is a highly specialized organic building...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Safety and Handling Guide: 1-(4-Formylphenyl)-1H-indole-5-carboxylic acid

Executive Summary

1-(4-Formylphenyl)-1H-indole-5-carboxylic acid (CAS: 201036-31-9) is a highly specialized organic building block requiring cold-chain storage[1]. Structurally related indole-5-carboxylic acid derivatives are frequently utilized in drug discovery as critical reactants for synthesizing tryptophan dioxygenase inhibitors and novel anticancer immunomodulators,[2]. Because it is a research-grade synthetic intermediate, comprehensive in vivo toxicological data is limited. Therefore, handling must default to stringent safety protocols. This guide provides a self-validating operational framework for researchers, ensuring absolute safety through mechanistic risk assessment and strict adherence to authoritative laboratory practices[3].

Mechanistic Hazard Assessment: The "Why" Behind the PPE

Effective laboratory safety requires understanding the chemical causality behind the hazards. The safety profile of this compound is dictated by its three functional domains:

  • The Formyl Group (-CHO): This electrophilic aldehyde moiety is highly reactive. If aerosolized powder contacts the skin or respiratory mucosa, the formyl group can undergo nucleophilic attack by primary amines (such as lysine residues in biological proteins), forming Schiff bases. This mechanism is a primary driver for chemical sensitization and allergic contact dermatitis.

  • The Carboxylic Acid (-COOH): Acting as a weak acid, this functional group makes the compound a localized primary irritant to the eyes, skin, and respiratory tract[4].

  • The Indole Core: The lipophilic nature of the indole ring enhances the molecule's ability to cross biological membranes, particularly when dissolved in organic solvents.

According to Prudent Practices in the Laboratory, researchers must avoid underestimating risk and assume that novel synthetic intermediates present significant hazards, necessitating the minimization of all chemical exposures[5],[3].

Quantitative PPE Matrix

To mitigate the risks of electrophilic dust and mucosal irritation, the following Personal Protective Equipment (PPE) is mandatory[3].

Protection ZoneRecommended PPE StandardMechanistic Rationale
Ocular ANSI Z87.1 Chemical Splash GogglesProtects against airborne particulates and accidental solvent splashes. Standard safety glasses are insufficient due to the lack of a full orbital seal.
Dermal (Hands) 100% Nitrile Gloves (≥4 mil thickness)Nitrile provides a robust barrier against weak acids and reactive aldehydes. Note: Double-gloving is required when handling solutions.
Dermal (Body) Flame-Resistant (FR) Lab CoatPrevents the accumulation of reactive, sensitizing dust on street clothing[3].
Respiratory NIOSH-Approved N95 or P100 RespiratorRequired if weighing outside a fume hood. Filters out fine particulate aerosols with 95% to 99.97% efficiency,[6].

Standard Operating Procedure: Handling & Solvation

This step-by-step methodology is designed as a self-validating system. Do not proceed to the next step unless the previous step's conditions are fully met.

Step 1: Environmental Validation

  • Action: Verify that the chemical fume hood is operational with a face velocity of at least 100 feet per minute (fpm).

  • Validation: Check the digital airflow monitor. If the monitor is in alarm or below 100 fpm, halt operations immediately.

Step 2: Material Retrieval & PPE Donning

  • Action: Retrieve the compound from cold storage (2-8°C)[1]. Allow the sealed vial to equilibrate to room temperature in a desiccator to prevent condensation, which can degrade the formyl group via oxidation.

  • Action: Don FR lab coat, chemical splash goggles, and double nitrile gloves.

Step 3: Anti-Static Weighing

  • Action: Use an anti-static zero-stat gun on the weigh boat and spatula. Fine indole-carboxylic acid powders are prone to static scatter, which exponentially increases inhalation risk.

  • Action: Weigh the required mass entirely within the engineered draft of the fume hood.

Step 4: Solvation (The DMSO Hazard)

  • Action: When preparing stock solutions for in vitro biological assays, Dimethyl Sulfoxide (DMSO) is commonly used.

  • Causality Warning: DMSO is a highly polar aprotic solvent that rapidly penetrates the epidermal barrier. If a DMSO solution of this compound contacts your glove, the solvent will act as a carrier, transporting the reactive formyl-indole directly through the nitrile matrix and into your bloodstream.

  • Validation: If a drop of DMSO solution touches your outer glove, immediately remove the outer glove, wash hands, and re-glove before continuing.

Spill Response and Disposal Plan

  • Powder Spills: Do NOT dry sweep. Dry sweeping aerosolizes the sensitizing dust. Cover the spill with damp absorbent paper (using water or 70% ethanol) to suppress dust generation, then carefully wipe inward[5].

  • Disposal: Place all contaminated wipes, weigh boats, and empty vials into a designated, clearly labeled Hazardous Organic Solid Waste container. Keep strictly separate from inorganic waste and strong oxidizers[7].

Workflow Visualization

The following diagram maps the critical path for handling reactive indole-carboxylic acid derivatives, highlighting the integration of engineering controls and PPE.

HandlingWorkflow A 1. Cold Storage Retrieval (2-8°C, Inert Atmosphere) B 2. PPE Verification (Double Nitrile, Goggles, FR Coat) A->B C 3. Engineering Controls (Fume Hood Face Velocity >100 fpm) B->C D 4. Anti-Static Weighing (Minimize Aerosolization) C->D E 5. Solvation in DMSO/DMF CRITICAL: High Dermal Penetration Risk D->E F 6. Decontamination (Wet-Wipe Method) E->F G 7. Hazardous Waste (Segregated Organic Solid/Liquid) F->G

Standard operating workflow for handling reactive indole-carboxylic acid derivatives.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Formylphenyl)-1h-indole-5-carboxylic acid
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Reactant of Route 2
1-(4-Formylphenyl)-1h-indole-5-carboxylic acid
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